molecular formula C19H16O2 B043428 9-Anthracenylmethyl methacrylate CAS No. 31645-35-9

9-Anthracenylmethyl methacrylate

Numéro de catalogue: B043428
Numéro CAS: 31645-35-9
Poids moléculaire: 276.3 g/mol
Clé InChI: MJYSISMEPNOHEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Anthracenylmethyl methacrylate is a specialized vinyl monomer that incorporates the anthracene moiety, a robust fluorophore with a high quantum yield, into a polymerizable methacrylate group. This unique structure makes it an invaluable building block in polymer and materials science for the synthesis of functional, fluorescent macromolecules. Its primary research value lies in creating smart materials that respond to external stimuli; the anthracene group is highly photoreactive and undergoes a [4+4] cycloaddition upon exposure to UV light (typically ~365 nm), enabling the cross-linking of polymer chains or the fabrication of reversible networks. Furthermore, its strong blue fluorescence allows for the development of polymers with intrinsic sensing and imaging capabilities. Researchers utilize this compound to fabricate advanced materials for applications including photoresponsive hydrogels, luminescent sensors for specific analytes, organic electronic devices, and as a fluorescent tag to study polymer dynamics, self-assembly, and degradation in real-time via fluorescence spectroscopy and microscopy. The compound enables precise control over the density and placement of fluorophores within a polymer backbone, which is critical for tuning the material's photophysical properties and functional performance.

Propriétés

IUPAC Name

anthracen-9-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYSISMEPNOHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51960-29-3
Record name 2-Propenoic acid, 2-methyl-, 9-anthracenylmethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51960-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70953610
Record name (Anthracen-9-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31645-35-9
Record name 9-Anthrylmethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31645-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Anthracen-9-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthracenylmethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent monomer utilized in the development of advanced materials for biomedical and optoelectronic applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

9-Anthracenylmethyl methacrylate is a valuable monomer owing to the presence of the anthracene (B1667546) moiety, which imparts unique fluorescent and photoreactive properties to polymers.[1] Its incorporation into polymer chains allows for the creation of materials with applications in drug delivery, stress-sensing, and as fluorescent probes for biological detection.[2][3] For instance, polymers containing 9-AMM have been used on the surface of magnetic nanoparticles to amplify fluorescence signals for DNA detection.[2] This guide details the common and effective method for its synthesis via the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 9-anthracenemethanol with methacryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[4]

Synthesis_of_9_Anthracenylmethyl_methacrylate cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product cluster_byproduct Byproduct r1 9-Anthracenemethanol p1 This compound r1->p1 + Methacryloyl Chloride r2 Methacryloyl Chloride r2->p1 reagent1 Triethylamine b1 Triethylamine Hydrochloride reagent1->b1 Reacts with HCl reagent2 Pyridine (optional) solvent Tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM) solvent->r1 Dissolves

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative synthesis protocols.

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Protocol 1[5]Protocol 2[4]
9-Anthracenemethanol208.2630 g9.3 g (45 mmol)
Methacryloyl Chloride104.5321 mL8 g (77 mmol)
Triethylamine101.1930 mL6.0 g (59 mmol)
Pyridine79.1020 mL-
Tetrahydrofuran (THF)-150 mL-
Dichloromethane (DCM)--60 mL

Table 2: Reaction Conditions and Yield

ParameterProtocol 1[5]Protocol 2[4]
Reaction Temperature0 °C to room temperature0 °C (ice water bath)
Reaction Time1 hourOvernight
Product Yield21 g7.1 g (58 mol%)
Melting Point-59-60 °C

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ 8.55 (s, 1H), 8.41 (d, J=8.9 Hz, 2H), 8.07 (d, J=8.4 Hz, 2H), 7.61 (t, J=7.7 Hz, 2H), 7.53 (t, J=7.9 Hz, 2H), 6.25 (s, 2H), 6.08 (s, 1H), 5.54 (s, 1H), 1.95 (s, 3H) ppm.[5]
¹H NMR (CDCl₃) δ 8.51 (s, 1H), 8.38 (d, J=10Hz, 2H), 8.03 (d, J=10Hz, 2H), 7.44-7.60 (m, 4H), 6.22 (s, 2H), 6.05 (s, 1H), 5.50 (s, 1H), 1.92 (s, 3H) ppm.[4]
IR (KBr, cm⁻¹) 1715, 1624, 1450, 1320, 1296, 1164, 1150, 1060, 1008, 964, 946, 892, 740, 700, 640, 600, 568, 500.[4]

Detailed Experimental Protocols

Two representative protocols for the synthesis of this compound are detailed below.

Protocol 1

This protocol is adapted from a procedure found on Benchchem.[5]

  • Reaction Setup: In a reaction flask, dissolve 30 g of 9-anthracenemethanol in 150 mL of freshly distilled tetrahydrofuran (THF).

  • Addition of Reagents: To the solution, add 30 mL of triethylamine and 20 mL of pyridine. Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Methacryloyl Chloride: Add 21 mL of methacryloyl chloride dropwise to the cooled mixture.

  • Reaction: After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour at room temperature.

  • Workup: Add 75 mL of water to the reaction flask. Transfer the solution to a separatory funnel and extract with 500 mL of diethyl ether.

  • Washing: Wash the organic extract sequentially with 150 mL of 1 M aqueous HCl, 150 mL of 5% aqueous NaHCO₃, and 150 mL of brine.

  • Purification: Evaporate the solvent under vacuum. Recrystallize the resulting solid from methanol (B129727) to yield the final product (21 g).

Protocol 2

This protocol is based on a procedure from ChemicalBook.[4]

  • Reaction Setup: In a 300 mL three-necked flask equipped with a stirrer and a thermometer, charge 9.3 g (45 mmol) of 9-anthracenemethanol, 60 mL of methylene (B1212753) chloride, and 8 g (77 mmol) of methacryloyl chloride.

  • Addition of Triethylamine: While cooling the slurry with an ice water bath, add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of methylene chloride dropwise. The slurry should become a homogeneous solution.

  • Reaction: Allow the reaction to proceed overnight while maintaining cooling in an ice water bath.

  • Workup: Add 30 mL of water to dissolve the triethylamine hydrochloride salt that has formed. Stir thoroughly.

  • Washing: Separate the organic layer and wash it again with 30 mL of water. Dry the methylene chloride solution over anhydrous sodium sulfate.

  • Purification: To the filtered methylene chloride solution, add 100 mL of methanol and store in a refrigerator for recrystallization. After 2 days, filter the precipitated crystals by suction and dry them to obtain pale yellow microcrystals (7.1 g).

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow start Start dissolve Dissolve 9-Anthracenemethanol in Solvent start->dissolve add_reagents Add Triethylamine (and optional Pyridine) dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_methacryloyl Dropwise Addition of Methacryloyl Chloride cool->add_methacryloyl react Stir at Room Temperature or Overnight add_methacryloyl->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Methanol or Ethanol evaporate->recrystallize end Obtain Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and well-documented procedure. The protocols provided in this guide, along with the summarized quantitative data and workflow visualization, offer a comprehensive resource for researchers and professionals in the fields of materials science and drug development. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product suitable for polymerization and other advanced applications.

References

Characterization of Poly(9-Anthracenylmethyl Methacrylate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(9-anthracenylmethyl methacrylate) (PAnMMA) is a fluorescent polymer with significant potential in various scientific and biomedical fields, including drug delivery, sensing, and advanced materials. Its unique photophysical properties, derived from the pendant anthracene (B1667546) moieties, make it a subject of great interest. This technical guide provides a comprehensive overview of the characterization of PAnMMA, detailing the key analytical techniques used to elucidate its structural, thermal, and molecular weight properties. Detailed experimental protocols and representative data are presented to assist researchers in the synthesis and characterization of this versatile polymer.

Introduction

Poly(this compound) is a polymer distinguished by the presence of a bulky, fluorescent anthracenyl group attached to the methacrylate (B99206) backbone.[1] This structure imparts unique optical and physical properties to the material, making it a valuable component in the development of functional polymers. Applications are diverse, ranging from its use in conductive polymer binders for silicon anodes in lithium-ion batteries to serving as a signal amplification agent in ultrasensitive DNA detection.[2] A thorough understanding of its characteristics is paramount for its effective application. This guide outlines the principal methods for its characterization.

Synthesis of Poly(this compound)

PAnMMA can be synthesized through various polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[2] The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Monomer Synthesis: this compound

The monomer, this compound, is typically synthesized by the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base such as triethylamine.[3]

G Monomer Synthesis of this compound A 9-Anthracenemethanol D This compound A->D B Methacryloyl Chloride B->D C Triethylamine (Base) THF (Solvent) C->D

Figure 1. Synthetic scheme for this compound.
Polymerization of this compound

A common method for the controlled polymerization of this compound is Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2]

G Atom Transfer Radical Polymerization (ATRP) of PAnMMA Monomer 9-Anthracenylmethyl Methacrylate Polymer Poly(9-Anthracenylmethyl Methacrylate) Monomer->Polymer Initiator Initiator (e.g., Ethyl α-bromoisobutyrate) Initiator->Polymer Catalyst Catalyst System (e.g., Cu(I)Br / Ligand) Catalyst->Polymer Solvent Solvent (e.g., Toluene) Solvent->Polymer

Figure 2. Schematic of the ATRP synthesis of PAnMMA.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the chemical structure of PAnMMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of both the monomer and the resulting polymer.

  • Monomer (this compound): The ¹H NMR spectrum of the monomer in CDCl₃ shows characteristic peaks for the vinyl protons at approximately 5.50 and 6.05 ppm, the methyl protons of the methacrylate group at around 1.92 ppm, the methylene (B1212753) protons adjacent to the anthracene ring at about 6.22 ppm, and the aromatic protons of the anthracene group in the range of 7.44-8.51 ppm.[3]

  • Polymer (Poly(this compound)): Upon polymerization, the vinyl proton signals (around 5.5-6.1 ppm) disappear, and broad signals corresponding to the polymer backbone protons appear. The characteristic signals of the anthracene group and the methyl and methylene protons of the methacrylate side chain remain, although they may be broadened.

Assignment Chemical Shift (δ, ppm) - Monomer [3]Expected Chemical Shift (δ, ppm) - Polymer
Anthracene Aromatic Protons7.44 - 8.51 (m)7.4 - 8.5 (br m)
Methylene Protons (-CH₂-O)6.22 (s)5.8 - 6.2 (br s)
Vinyl Protons (=CH₂)6.05 (s), 5.50 (s)Absent
Methyl Protons (-CH₃)1.92 (s)0.8 - 1.2 (br m)
Polymer Backbone Protons (-CH₂-C-)N/A1.8 - 2.1 (br m)

Table 1. ¹H NMR Chemical Shift Assignments for this compound and Poly(this compound).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the polymer. The spectrum of PAnMMA is characterized by the following absorption bands:

**Wavenumber (cm⁻¹) **Assignment
~1715C=O stretching of the ester group[3]
~1624C=C stretching of the aromatic ring[3]
~1150-1296C-O stretching of the ester group[3]
~740-892C-H out-of-plane bending of the anthracene ring[3]

Table 2. Characteristic FTIR Absorption Bands of Poly(this compound).

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of PAnMMA are primarily investigated using UV-Visible and fluorescence spectroscopy. The anthracene moiety is responsible for the characteristic absorption and emission spectra.

Parameter Value
Molar Extinction Coefficient (ε) at 370 nm6713 M⁻¹cm⁻¹[1]
UV Absorption Maxima (λmax)~249 nm, with characteristic vibronic bands of anthracene between 300 and 400 nm.[4]
Fluorescence Emission Maxima (λem)Typically in the range of 400-450 nm.

Table 3. Photophysical Properties of Poly(this compound).

Thermal Analysis

The thermal properties of PAnMMA are crucial for determining its processing conditions and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Parameter Value
Glass Transition Temperature (Tg)418 K (145 °C)[1]

Table 4. Thermal Properties of Poly(this compound) from DSC.

Thermogravimetric Analysis (TGA)

Molecular Weight Determination

The molecular weight and molecular weight distribution of PAnMMA are critical parameters that influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC)

GPC, also known as size exclusion chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

Sample Mn ( g/mol ) PDI (Mw/Mn)
PAnMMA (Example)143,0001.5

Table 5. Representative Molecular Weight Data for Poly(this compound).[1]

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the PAnMMA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign the peaks based on their chemical shifts and multiplicities.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the PAnMMA sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often used to erase the thermal history of the sample.

  • Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), typically taken as the midpoint of the transition.

Gel Permeation Chromatography (GPC)
  • Eluent Preparation: Prepare the mobile phase (e.g., tetrahydrofuran (B95107) - THF) and filter it.

  • Sample Preparation: Dissolve the PAnMMA sample in the eluent at a concentration of approximately 1 mg/mL and filter the solution through a syringe filter (e.g., 0.45 µm).

  • Calibration: Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene or PMMA).

  • Sample Analysis: Inject the PAnMMA solution into the GPC system.

  • Data Analysis: Determine the Mn, Mw, and PDI of the sample relative to the calibration standards.[6]

Logical Workflow for PAnMMA Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of PAnMMA.

G Characterization Workflow for PAnMMA cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_techniques Techniques Synthesis PAnMMA Synthesis Purification Purification Synthesis->Purification Structural Structural Analysis Purification->Structural Thermal Thermal Analysis Purification->Thermal MolecularWeight Molecular Weight Purification->MolecularWeight Optical Optical Properties Purification->Optical NMR NMR Structural->NMR FTIR FTIR Structural->FTIR DSC DSC Thermal->DSC TGA TGA Thermal->TGA GPC GPC MolecularWeight->GPC UVVis UV-Vis Optical->UVVis Fluorescence Fluorescence Optical->Fluorescence

Figure 3. A comprehensive workflow for the synthesis and characterization of PAnMMA.

Conclusion

The characterization of poly(this compound) is a multi-faceted process that relies on a combination of spectroscopic, thermal, and chromatographic techniques. This guide has provided an in-depth overview of the essential methods for analyzing the structure, thermal behavior, and molecular weight of PAnMMA. By following the detailed protocols and utilizing the reference data presented, researchers, scientists, and drug development professionals can confidently characterize this promising fluorescent polymer for their specific applications.

References

An In-depth Technical Guide to the Fluorescence Quenching of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a fluorescent monomer of significant interest in the development of advanced materials, including sensors, drug delivery systems, and photoresponsive polymers. The fluorescence of the anthracene (B1667546) moiety in AMMA is highly sensitive to its local environment and can be quenched by a variety of molecules. Understanding the mechanisms and kinetics of this fluorescence quenching is crucial for the rational design and application of AMMA-based materials. This technical guide provides a comprehensive overview of the fluorescence quenching of AMMA, including the underlying photophysical principles, detailed experimental protocols for its characterization, and a summary of available quantitative data. Furthermore, it explores the application of AMMA's fluorescence quenching in a hypothetical DNA sensing platform, illustrating the potential of this phenomenon in the development of novel diagnostic tools.

Introduction to Fluorescence Quenching

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A molecule in its ground electronic state (S₀) can be promoted to an excited singlet state (S₁) by absorbing a photon. The molecule can then return to the ground state through various relaxation pathways, one of which is the emission of a photon, i.e., fluorescence.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[1] Quenching can occur through several mechanisms, which are broadly classified as either dynamic or static.[2]

  • Dynamic Quenching: This type of quenching occurs when the excited fluorophore collides with a quencher molecule in solution.[2] Upon collision, the fluorophore returns to its ground state without the emission of a photon. Dynamic quenching affects the excited state of the fluorophore, and therefore, it reduces the fluorescence lifetime. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration in dynamic quenching:

    I₀/I = 1 + KSV[Q] = 1 + kqτ₀[Q]

    where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.[3]

  • Static Quenching: In static quenching, the fluorophore and the quencher form a non-fluorescent complex in the ground state.[2] This complex formation reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. Since the uncomplexed fluorophore is unaffected, its fluorescence lifetime remains unchanged. The relationship between fluorescence intensity and quencher concentration in static quenching also follows the Stern-Volmer equation.[4]

The key to distinguishing between dynamic and static quenching is to measure the fluorescence lifetime as a function of quencher concentration. In dynamic quenching, the lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime remains constant.[4]

Photophysical Properties of 9-Anthracenylmethyl Methacrylate (AMMA)

The fluorescent properties of AMMA are primarily determined by the anthracene moiety. Anthracene is a well-characterized polycyclic aromatic hydrocarbon with strong absorption in the ultraviolet region and intense blue fluorescence. The methacrylate group in AMMA allows for its polymerization into various macromolecular architectures.

A study on nanoparticles incorporating AMMA demonstrated that the fluorescence of the anthracene units could be dynamically quenched by N,N-dimethylaniline (DMA). The Stern-Volmer plot for this system showed a downward curvature, suggesting that a fraction of the anthracene fluorophores was inaccessible to the quencher within the nanoparticle matrix.

Quantitative Data on Fluorescence Quenching of Anthracene Derivatives

To provide a framework for understanding the potential quenching of AMMA, the following table summarizes quenching data for anthracene with a nitroaromatic quencher, allyl 2,4-dinitrophenyl ether (DNE), in various solvents. This data illustrates the dependence of the Stern-Volmer constant on the solvent environment.[5]

SolventDielectric Constant (ε)Stern-Volmer Constant (KSV) (M-1)
Dimethylformamide (DMF)38.251409.8
Dimethyl sulfoxide (B87167) (DMSO)47.241301.4
Chloroform4.81766.5
Methanol (B129727)33.101325.8
Ethanol25.301144.6
1-Propanol20.801163.5
1-Butanol17.841268.7

Table 1: Stern-Volmer quenching constants for anthracene with DNE in various solvents at room temperature.[5]

Experimental Protocols

Synthesis of this compound (AMMA)

A detailed experimental protocol for the synthesis of AMMA is provided below, adapted from established literature procedures.

Materials:

Procedure:

  • In a 300 mL three-necked flask equipped with a stirrer and thermometer, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous dichloromethane.

  • Add 8 g (77 mmol) of methacryloyl chloride to the flask.

  • Cool the slurry with an ice water bath.

  • Prepare a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture while maintaining the temperature with the ice water bath. The slurry should become a homogeneous solution upon completion of the addition.

  • Allow the reaction to proceed overnight at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 30 mL of water twice.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and add 100 mL of methanol to the dichloromethane solution.

  • Store the solution in a refrigerator for 2 days to allow for recrystallization.

  • Collect the precipitated pale yellow microcrystals by suction filtration and dry them.

Steady-State Fluorescence Quenching Measurements

This protocol outlines the steps for a typical steady-state fluorescence quenching experiment to determine the Stern-Volmer constant.

Materials and Equipment:

  • This compound (AMMA)

  • Quencher (e.g., a nitroaromatic compound like nitromethane (B149229) or a metal salt)

  • Spectroscopic grade solvent

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of AMMA in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a high-concentration stock solution of the quencher in the same solvent.

  • Sample Preparation for Titration:

    • Prepare a series of samples in volumetric flasks. Each flask should contain the same concentration of AMMA and varying concentrations of the quencher.

    • This is typically achieved by adding a fixed volume of the AMMA stock solution to each flask and then adding different volumes of the quencher stock solution.

    • Bring all flasks to the same final volume with the solvent.

    • Prepare a blank sample containing only the solvent and a reference sample containing only AMMA.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to an absorption maximum of AMMA (e.g., around 365 nm).

    • Determine the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Correct the fluorescence intensities for any dilution effects if necessary.

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

    • Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant, KSV.

Signaling Pathway and Workflow Visualization

The fluorescence quenching of AMMA can be harnessed to develop "signal-on" biosensors. Below is a conceptual workflow for a DNA sensor based on a polymer of AMMA (pAMMA) and a quencher-labeled single-stranded DNA (ssDNA) probe.

DNA Sensing Workflow

The principle of this sensor relies on the quenching of pAMMA fluorescence by a quencher-labeled ssDNA probe. Upon hybridization of the probe with its complementary target DNA, the quencher is spatially separated from the pAMMA, leading to a recovery of fluorescence.

DNA_Sensing_Workflow cluster_initial Initial State: Quenched Fluorescence cluster_sensing Sensing Event cluster_final Final State: Fluorescence Recovery pAMMA pAMMA (Fluorophore) Quencher_ssDNA Quencher-ssDNA Probe pAMMA->Quencher_ssDNA Proximity-induced Quenching Initial_State Low Fluorescence (Signal OFF) Target_DNA Target DNA Target_DNA->Quencher_ssDNA Hybridization pAMMA_final pAMMA Hybridized_DNA dsDNA Complex (Probe + Target) Quencher_ssDNA_final Quencher Hybridized_DNA->Quencher_ssDNA_final Separation Final_State High Fluorescence (Signal ON)

Caption: Workflow of a pAMMA-based "signal-on" DNA sensor.

Quenching Mechanisms

The quenching of AMMA fluorescence can occur through different mechanisms, primarily photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), depending on the nature of the quencher.

Quenching_Mechanisms cluster_pet Photoinduced Electron Transfer (PET) cluster_fret Förster Resonance Energy Transfer (FRET) AMMA_excited AMMA* (Excited State) Quencher_PET Quencher (Electron Acceptor/Donor) AMMA_excited->Quencher_PET Electron Transfer AMMA_ground AMMA (Ground State) AMMA_excited->AMMA_ground Non-radiative Decay Quencher_radical Quencher Radical Ion AMMA_excited_fret AMMA* (Donor) Quencher_FRET Quencher (Acceptor) AMMA_excited_fret->Quencher_FRET Energy Transfer AMMA_ground_fret AMMA (Ground State) AMMA_excited_fret->AMMA_ground_fret Non-radiative Decay Quencher_excited_fret Quencher* (Excited State)

Caption: Primary mechanisms of fluorescence quenching for AMMA.

Conclusion

The fluorescence of this compound is a powerful tool for probing molecular interactions and designing responsive materials. While quantitative quenching data for AMMA itself remains an area for further investigation, the principles of fluorescence quenching and the experimental protocols outlined in this guide provide a solid foundation for researchers. The potential to harness AMMA's fluorescence properties in applications such as DNA sensing highlights the importance of continued research in this area. Future work should focus on systematically characterizing the quenching of AMMA with a variety of quenchers to build a comprehensive database of its photophysical behavior, which will undoubtedly accelerate the development of innovative technologies based on this versatile fluorescent monomer.

References

The Photodimerization of 9-Anthracenylmethyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photodimerization mechanism of 9-Anthracenylmethyl methacrylate (B99206) (AMA), a cornerstone photoreaction with significant implications in materials science, nanotechnology, and drug delivery systems. This document outlines the core photochemical process, presents available quantitative data, details experimental protocols for its investigation, and provides visual representations of the mechanism and experimental workflows.

Core Mechanism: A [4+4] Cycloaddition

The photodimerization of 9-Anthracenylmethyl methacrylate is a reversible photochemical reaction driven by ultraviolet (UV) light. The fundamental process involves a [4+4] cycloaddition between two anthracene (B1667546) moieties.[1]

Upon irradiation with UV light, typically at wavelengths greater than 300 nm (e.g., 365 nm), an anthracene molecule absorbs a photon, promoting it to an excited singlet state (S₁).[2] This excited monomer can then interact with a ground-state monomer to form an excimer, an excited-state dimer. This excimer subsequently relaxes to the ground-state photodimer, forming covalent bonds between the 9 and 10 positions of the two anthracene rings.

This dimerization process results in the loss of the characteristic UV absorbance of the anthracene chromophore between 320 and 420 nm. The reverse reaction, or photocleavage, can be induced by irradiation at shorter UV wavelengths (typically <300 nm) or by heating, which restores the original anthracene structure.[3] This reversibility is a key feature for applications in smart materials and controlled-release systems.

Photodimerization_Mechanism cluster_reaction Photodimerization Pathway Monomer1 Anthracene Monomer (S₀) ExcitedMonomer Excited Monomer (S₁) Monomer1->ExcitedMonomer hν (>300 nm) Monomer2 Anthracene Monomer (S₀) Excimer Excimer ExcitedMonomer->Excimer + Monomer (S₀) Dimer Photodimer Excimer->Dimer Relaxation Dimer->Monomer1 hν (<300 nm) or Δ

Caption: The photodimerization mechanism of this compound.

Quantitative Data

Quantitative analysis of the photodimerization reaction is crucial for designing and optimizing applications. While specific kinetic data for this compound is not extensively published, data from its polymer and from unsubstituted anthracene provide valuable benchmarks.

ParameterValueCompoundWavelengthNotes
Molar Extinction Coefficient (ε) 6713 M⁻¹cm⁻¹Poly(this compound)370 nmEssential for concentration determination via UV-Vis spectroscopy.[4]
Quantum Yield (Φ) ~0.63 (for photodissociation)AnthraceneN/AThe quantum yield for the forward dimerization is concentration-dependent.[5] This value is for the reverse reaction of the parent compound and serves as a reference.
Rate Constants (k) Not availableThis compoundN/AKinetic studies on other anthracene derivatives suggest complex, sometimes autocatalytic, behavior.[4]

Experimental Protocols

Investigating the photodimerization of this compound typically involves UV-Vis spectroscopy to monitor the disappearance of the monomer and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the photodimer.

Synthesis of this compound

The monomer can be synthesized by reacting 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base like triethylamine (B128534).

Materials:

  • 9-Anthracenemethanol

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M HCl, 5% NaHCO₃, brine

  • Methanol (B129727) (for recrystallization)

Procedure:

  • Dissolve 9-anthracenemethanol in anhydrous THF.

  • Add triethylamine and cool the mixture to 0°C.

  • Add methacryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure this compound.

Monitoring Photodimerization by UV-Vis Spectroscopy

This protocol describes how to quantify the rate of photodimerization.

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvette with a stopper

  • UV lamp (e.g., 365 nm LED or filtered mercury lamp)

  • Stir plate

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., THF, chloroform, or dichloromethane) in the quartz cuvette. The concentration should be chosen to have an initial absorbance between 1 and 1.5 at the absorption maximum (~365-370 nm) to ensure accurate measurements.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the solution before irradiation.

  • Irradiation: Place the cuvette in a controlled setup with the UV lamp at a fixed distance. If necessary, use a stir bar to ensure homogeneity.

  • Time-course Measurement: At regular time intervals, stop the irradiation and record the full UV-Vis spectrum. The characteristic absorbance peaks of the anthracene moiety between 320 and 420 nm will decrease over time.

  • Data Analysis: Using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε = 6713 M⁻¹cm⁻¹ at 370 nm), calculate the concentration of the monomer at each time point. Plot the concentration versus time to determine the reaction kinetics.

Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the formation of the photodimer by observing the appearance of new signals corresponding to the cycloadduct.

Equipment:

  • NMR Spectrometer

  • NMR tubes compatible with UV irradiation (e.g., quartz NMR tubes)

  • UV lamp (365 nm)

  • Deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent in a UV-compatible NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the monomer solution before irradiation. Note the characteristic aromatic and vinyl proton signals.

  • Irradiation: Irradiate the NMR tube with a 365 nm UV lamp. The irradiation can be done in situ if the NMR spectrometer is equipped with a fiber-optic light guide, or ex situ by irradiating the tube for a set period and then re-inserting it into the spectrometer.

  • Post-Irradiation Spectrum: Acquire ¹H NMR spectra at various irradiation times.

  • Spectral Analysis: Monitor the decrease in the intensity of the monomer's aromatic proton signals and the appearance of new, upfield-shifted signals characteristic of the photodimer's bridgehead and aromatic protons. For anthracene dimers, new peaks typically appear in the 4-7 ppm region.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Solution of AMA (e.g., in THF or CDCl₃) Initial_Spec Record Initial Spectrum (UV-Vis or ¹H NMR) Prep->Initial_Spec Irradiate Irradiate with UV Light (e.g., 365 nm) Initial_Spec->Irradiate Time_Spec Record Spectra at Regular Time Intervals Irradiate->Time_Spec Time_Spec->Irradiate Repeat for Time-course Data_Analysis Analyze Data (Kinetics or Structure) Time_Spec->Data_Analysis

Caption: A typical experimental workflow for studying AMA photodimerization.

Applications and Future Outlook

The photodimerization of this compound is a powerful tool for creating photoresponsive materials. Its incorporation into polymers allows for the development of:

  • Self-healing materials: Where photodimerization can crosslink polymer chains to repair damage.

  • Drug delivery vehicles: Light-triggered cleavage of the photodimer can be used to release encapsulated drugs on demand.

  • Photoresists and lithography: The change in solubility and structure upon dimerization can be used for micropatterning.

  • Fluorescent sensors: The change in fluorescence upon dimerization can be used for sensing applications.

The continued study of the kinetics and quantum efficiencies of this and related anthracene derivatives will enable the rational design of more efficient and sophisticated photoresponsive systems for a wide range of scientific and biomedical applications.

References

An In-depth Technical Guide to the Solubility of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent monomer with applications in polymer synthesis, biomedical imaging, and drug delivery systems. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed, adaptable experimental protocols for its quantitative determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the performance and application of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like 9-Anthracenylmethyl methacrylate, the solubility in various organic solvents is a critical parameter for its use in polymerization reactions, formulation development, and analytical characterization.

Factors influencing the solubility of 9-AMM include:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. The aromatic anthracene (B1667546) moiety and the methacrylate ester group in 9-AMM's structure suggest its affinity for a range of organic solvents.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.

  • Purity of the Compound: Impurities can significantly alter the solubility of a substance.

Solubility Profile of this compound

SolventChemical ClassReported Solubility
AcetoneKetoneSoluble[1]
ChloroformHalogenated AlkaneSoluble[1]
DichloromethaneHalogenated AlkaneSoluble[1]
EthanolAlcoholSoluble in hot ethanol[1]
Ethyl AcetateEsterSoluble[1]

This qualitative data serves as a valuable starting point for solvent selection in various applications. However, for precise formulation and process development, quantitative determination of solubility is essential. The subsequent sections outline detailed experimental protocols to achieve this.

Experimental Protocols for Quantitative Solubility Determination

Two robust methods for the quantitative determination of the solubility of this compound are the gravimetric method and the UV-Visible spectroscopic method. These protocols are designed to be adaptable to a standard laboratory setting.

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

3.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (e.g., acetone, chloroform, dichloromethane, ethanol, ethyl acetate)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 9-AMM (a temperature below its melting point of 80-85°C is recommended).

    • Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dried 9-AMM residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved 9-AMM by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

This method is particularly suitable for compounds with a strong chromophore, such as the anthracene moiety in 9-AMM. It relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

3.2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (UV-grade)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

3.2.2. Experimental Procedure

  • Determination of Molar Absorptivity (ε):

    • Prepare a series of standard solutions of 9-AMM of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax for 9-AMM is approximately 251 nm.

    • Plot a calibration curve of absorbance versus concentration.

    • The slope of the linear portion of the curve will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1.2, step 1) to prepare a saturated solution of 9-AMM at the desired temperature.

  • Sample Collection, Filtration, and Dilution:

    • After equilibration, withdraw a small, known volume of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Absorbance Measurement and Concentration Calculation:

    • Measure the absorbance of the diluted solution at the λmax.

    • Using the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration) and the previously determined molar absorptivity, calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Saturated Solution Preparation cluster_sampling Sampling and Filtration cluster_gravimetric Gravimetric Analysis cluster_spectroscopic Spectroscopic Analysis prep1 Add excess 9-AMM to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 prep4 Allow excess solid to settle prep3->prep4 sampling1 Withdraw supernatant with pre-warmed syringe prep4->sampling1 Saturated Solution sampling2 Filter through 0.22 µm syringe filter sampling1->sampling2 grav1 Collect filtrate in pre-weighed container sampling2->grav1 Gravimetric Path spec1 Dilute filtrate to known volume sampling2->spec1 Spectroscopic Path grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate solubility from mass of residue grav3->grav4 spec2 Measure absorbance at λmax spec1->spec2 spec3 Calculate concentration using Beer-Lambert Law spec2->spec3 spec4 Calculate solubility considering dilution factor spec3->spec4

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative solubility in common organic solvents provides a solid foundation for its application. The detailed experimental protocols for gravimetric and UV-Visible spectroscopic analysis presented in this guide offer robust methodologies for researchers to quantitatively determine the solubility of 9-AMM in their specific solvent systems of interest. Accurate solubility data is indispensable for the successful design and implementation of studies involving this versatile fluorescent monomer in materials science and drug development.

References

9-Anthracenylmethyl methacrylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Anthracenylmethyl Methacrylate (B99206): Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of monomers is crucial for the innovation of new materials and technologies. 9-Anthracenylmethyl methacrylate (AMA) is a fluorescent, photoreactive monomer that is increasingly utilized in the development of advanced polymers for a range of applications, from optoelectronics to biomedical diagnostics. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of this compound.

Chemical Structure and Identification

This compound is comprised of a methacrylate functional group attached to a 9-anthracenemethanol (B72535) moiety. The bulky, aromatic anthracene (B1667546) group imparts unique photophysical properties to the monomer and its subsequent polymers, including fluorescence and photoreactivity.

Key Structural Features:

  • Methacrylate Group: Provides the polymerizable vinyl functionality.

  • Anthracene Group: A large, polycyclic aromatic hydrocarbon that is responsible for the molecule's fluorescence and allows for photochemical reactions such as [4+4] cycloaddition upon UV irradiation.

  • Ester Linkage: Connects the methacrylate and anthracene components.

The canonical SMILES representation of the molecule is CC(=C)C(=O)OCc1c2ccccc2cc3ccccc13.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the behavior of the monomer in various solvents and under different reaction conditions.

PropertyValueReference
Molecular Formula C₁₉H₁₆O₂[1]
Molecular Weight 276.33 g/mol [1]
Appearance Pale yellow solid/crystals[1][2]
Melting Point 80-85 °C[1]
Boiling Point 443.0 ± 14.0 °C (Predicted)[1][3][4]
Density 1.159 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, hot Ethanol, Ethyl Acetate[1][3]
Maximum Absorption (λmax) 249 nm

Note: The density of the polymer, poly(this compound), has been experimentally determined to be 1.21 g/cm³.[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
1715C=O (Ester) stretch
1624C=C (Vinyl) stretch
1450, 1320, 1296C-H bends
1164, 1150C-O (Ester) stretch
892, 740Aromatic C-H out-of-plane bend

Data sourced from ChemicalBook.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following chemical shifts (δ) are observed in CDCl₃:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.92s3HMethyl (CH₃)
5.50s1HVinyl (C=CH₂)
6.05s1HVinyl (C=CH₂)
6.22s2HMethylene (B1212753) (-CH₂-)
7.44-7.60m4HAnthracene ring
8.03d, J=10Hz2HAnthracene ring
8.38d, J=10Hz2HAnthracene ring
8.51s1HAnthracene ring

Data sourced from ChemicalBook.[6]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with methacryloyl chloride in the presence of a base. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Methylene Chloride

Materials:

  • 9-Anthracenemethanol (9.3g, 45mmol)

  • Methylene chloride (60mL + 10mL)

  • Methacryloyl chloride (8g, 77mmol)

  • Triethylamine (B128534) (6.0g, 59mmol)

  • Anhydrous sodium sulfate

  • Methanol (B129727) (100mL)

  • Ice-water bath

  • 300mL three-necked flask with stirrer and thermometer

Procedure:

  • Charge the three-necked flask with 9-anthracenemethanol (9.3g) and methylene chloride (60mL).

  • Add methacryloyl chloride (8g) to the slurry.

  • While cooling the flask with an ice-water bath, add a solution of triethylamine (6.0g) in methylene chloride (10mL) dropwise. The slurry will become a homogeneous solution.

  • Allow the reaction to stand overnight while cooling in the ice-water bath.

  • Add 30mL of water and stir to dissolve the triethylamine hydrochloride salt.

  • Wash the organic layer with an additional 30mL of water.

  • Dry the methylene chloride solution over anhydrous sodium sulfate.

  • Filter the solution and add 100mL of methanol to induce recrystallization.

  • Store the solution in a refrigerator for 2 days.

  • Collect the precipitated pale yellow microcrystals by suction filtration and dry. (Yield: 7.1g, 58mol%).[6]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

Materials:

  • 9-Anthracenemethanol (30g)

  • Freshly distilled THF (150mL)

  • Triethylamine (30mL)

  • Pyridine (B92270) (20mL)

  • Methacryloyl chloride (21mL)

  • Diethyl ether (500mL)

  • Aqueous HCl (1M, 150mL)

  • Aqueous NaHCO₃ (5%, 150mL)

  • Brine (150mL)

  • Methanol for recrystallization

  • Ice-water bath

Procedure:

  • Dissolve 9-anthracenemethanol (30g) in freshly distilled THF (150mL).

  • Add triethylamine (30mL) and pyridine (20mL) to the solution and cool to 0°C in an ice-water bath.

  • Add methacryloyl chloride (21mL) dropwise.

  • After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour.

  • Add water (75mL) to the reaction flask.

  • Transfer the solution to a separatory funnel and extract with diethyl ether (500mL).

  • Wash the extract sequentially with aqueous HCl (1M, 150mL), aqueous NaHCO₃ (5%, 150mL), and brine (150mL).

  • Evaporate the solvent in vacuum.

  • Recrystallize the product from methanol. (Yield: 21g).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification Reactant1 9-Anthracenemethanol Reaction Esterification at 0°C to Room Temp Reactant1->Reaction Reactant2 Methacryloyl Chloride Reactant2->Reaction Base Triethylamine / Pyridine Base->Reaction Solvent Methylene Chloride / THF Solvent->Reaction Extraction Aqueous Workup / Extraction Reaction->Extraction Drying Drying over Anhydrous Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Methanol Evaporation->Recrystallization FinalProduct This compound (Pale Yellow Solid) Recrystallization->FinalProduct

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Development

This compound is a valuable monomer for creating polymers with specific photophysical properties. Its applications are primarily in materials science and diagnostics.

  • Fluorescent Polymers and Sensors: The anthracene moiety makes polymers derived from this monomer highly fluorescent. This property is exploited in the development of optical fiber sensors, for example, for the determination of tetracycline.[1]

  • Photoreactive Materials: The ability of the anthracene groups to undergo photodimerization upon exposure to UV light is used to create cross-linked polymer networks. This has applications in the development of self-healing materials, photoresponsive hydrogels, and UV-curable coatings.

  • Biomedical and Diagnostic Applications: Polymers of this compound (pAMMA) can be linked to the surface of nanoparticles. For instance, binding pAMMA to magnetic nanoparticles has been shown to significantly amplify the fluorescence signal for DNA detection, leading to ultrasensitive diagnostic assays.[7]

  • Advanced Materials for Energy: This monomer is used in the preparation of conductive polymer binders for silicon anodes in lithium-ion batteries, which can improve battery performance.[7]

Safety and Handling

This compound is classified as causing serious eye damage (H318).

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended.

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash hands and skin thoroughly after handling.[4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound is light-sensitive.[4] It should be stored locked up.[4]

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The unique combination of a polymerizable methacrylate group and a photoreactive, fluorescent anthracene core makes it a versatile building block for a new generation of advanced materials.

References

Spectroscopic and Synthetic Profile of 9-Anthracenylmethyl Methacrylate (AMMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 9-Anthracenylmethyl methacrylate (B99206) (AMMA), a fluorescent, photoreactive monomer. AMMA is a valuable building block in the development of advanced materials for optoelectronics, sensing, and drug delivery applications. Its anthracene (B1667546) moiety imparts unique photophysical characteristics, making its thorough characterization essential for its effective utilization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 9-Anthracenylmethyl methacrylate, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.51s1HAnthracene ring
8.38d, J = 10Hz2HAnthracene ring
8.03d, J = 10Hz2HAnthracene ring
7.44-7.60m4HAnthracene ring
6.22s2HMethylene group (-CH₂-)
6.05s1HVinyl (=CH₂)
5.50s1HVinyl (=CH₂)
1.92s3HMethyl (-CH₃)

Source:[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: FT-IR Spectroscopic Data for this compound (KBr)

Wavenumber (cm⁻¹)Assignment
1715C=O stretching (ester)
1624C=C stretching (vinyl)
1450C-H bending (methyl/methylene)
1320, 1296C-O stretching (ester)
1164, 1150C-O stretching (ester)
892=C-H bending (vinyl)
740C-H out-of-plane bending (aromatic)

Source:[1]

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Table 3: Photophysical Properties of this compound

ParameterWavelength (nm)Notes
UV Absorption (λmax)249, 251Data for the monomer and a copolymer containing the monomer.
Fluorescence Emission416Data for a copolymer of methyl methacrylate and this compound.

Source:[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base.[1] The following is a representative experimental protocol.

Materials:

Procedure:

  • Reaction Setup: In a 300 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base and Acyl Chloride: While maintaining the temperature at 0°C, add 8 g (77 mmol) of methacryloyl chloride to the flask. Subsequently, add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of dichloromethane dropwise to the reaction mixture over a period of 30 minutes. The slurry should become a homogeneous solution upon completion of the addition.[1]

  • Reaction: Allow the reaction to proceed at 0°C for several hours and then let it stand overnight.

  • Work-up:

    • Add 30 mL of water to the reaction mixture and stir to dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and wash the organic layer with another 30 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution and add 100 mL of methanol to the filtrate.

    • Store the solution in a refrigerator for 2 days to induce recrystallization.

    • Collect the precipitated pale yellow microcrystals by suction filtration and dry them under vacuum.

Expected Yield: Approximately 7.1 g (58% molar yield) of this compound.[1]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Reactant1 9-Anthracenemethanol Mixing Mixing and Cooling (0°C) Reactant1->Mixing Reactant2 Methacryloyl Chloride Reactant2->Mixing Base Triethylamine Addition Dropwise Addition of Triethylamine Base->Addition Solvent Dichloromethane Solvent->Mixing Mixing->Addition Reaction Overnight Reaction Addition->Reaction Workup Aqueous Work-up Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Recrystallization Recrystallization (Methanol) Drying->Recrystallization Product 9-Anthracenylmethyl Methacrylate Recrystallization->Product

Caption: Synthesis workflow for this compound.

AMMA_Applications cluster_polymerization Polymerization Applications cluster_sensing Sensing Applications cluster_drug_development Potential in Drug Development AMMA 9-Anthracenylmethyl Methacrylate (AMMA) ATRP Atom Transfer Radical Polymerization (ATRP) AMMA->ATRP Photopolymerization Photopolymerization AMMA->Photopolymerization FluorescentSensor Fluorescent Copolymer Sensor AMMA->FluorescentSensor DrugDelivery Photo-responsive Drug Delivery Photopolymerization->DrugDelivery Analyte e.g., Tetracycline FluorescentSensor->Analyte detects

Caption: Key application areas of this compound.

References

In-Depth Technical Guide to the Thermal Properties of Poly(9-anthracenylmethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(9-anthracenylmethyl methacrylate) (PAMMA), a polymer of interest for various applications due to its unique fluorescent and photoreactive characteristics. This document details its thermal behavior, including glass transition and decomposition, supported by available quantitative data and detailed experimental protocols.

Core Thermal Properties

The thermal stability and phase transitions of a polymer are critical parameters for determining its processing conditions and application limits. For PAMMA, the key thermal properties of interest are its glass transition temperature (T_g_) and its thermal decomposition profile.

Glass Transition Temperature (T_g_)

The glass transition temperature is a crucial characteristic of amorphous polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Available data for the T_g_ of PAMMA and related copolymers are summarized in the table below.

PolymerGlass Transition Temperature (T_g_) (°C)Measurement Method
Poly(this compound) (PAMMA)145 (418 K)Differential Scanning Calorimetry (DSC)
Poly(this compound) (PAMMA)107Not specified
Poly[(methyl methacrylate)-co-(this compound)]103Differential Scanning Calorimetry (DSC)

Table 1: Glass Transition Temperatures of PAMMA and a Related Copolymer.

The variation in the reported T_g_ values for homopolymer PAMMA may be attributed to differences in the molecular weight and polydispersity of the polymer samples, as well as the specific experimental conditions used for the DSC analysis.

Thermal Decomposition

The thermal stability of polymethacrylates is influenced by the structure of the ester side group. The bulky aromatic anthracene (B1667546) group in PAMMA is expected to influence its thermal stability. Generally, the thermal decomposition of polymethacrylates occurs at temperatures above 200°C[1].

Experimental Protocols

Accurate determination of thermal properties requires standardized experimental procedures. The following sections outline detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to the characterization of PAMMA.

Differential Scanning Calorimetry (DSC) for T_g_ Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for determining the glass transition temperature.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

  • Thermal Program:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected T_g_ (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This step is to erase the previous thermal history of the polymer.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The T_g_ is determined from the data of this second scan to ensure the measurement is of a consistent amorphous state.

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of PAMMA seal Seal in Aluminum Pan weigh->seal heat1 First Heating Scan (to 200°C at 10°C/min) seal->heat1 cool Cooling Scan (to ambient at 10°C/min) heat1->cool heat2 Second Heating Scan (to 200°C at 10°C/min) cool->heat2 analyze Determine Tg from Midpoint of Transition heat2->analyze

DSC Experimental Workflow for Tg Determination
Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition characteristics of the polymer.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 10-20 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: A thermogravimetric analyzer is calibrated for mass and temperature.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere. For studying thermal decomposition, an inert atmosphere such as nitrogen is typically used (flow rate of 50-100 mL/min).

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature: The temperature at which significant mass loss begins.

    • Temperatures at Specific Weight Losses: Temperatures for 5%, 10%, 50%, etc., weight loss.

    • Residual Mass: The percentage of mass remaining at the end of the experiment. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 10-20 mg of PAMMA place Place in TGA Crucible weigh->place heat Heat from Ambient to 600°C (at 10°C/min in N2) place->heat analyze Determine Onset Temperature & % Weight Loss vs. Temp heat->analyze

TGA Experimental Workflow for Decomposition Analysis

Logical Relationships in Thermal Analysis

The thermal behavior of a polymer is governed by the relationship between its molecular structure and its response to thermal energy. The following diagram illustrates the logical flow of information obtained from thermal analysis.

Thermal_Analysis_Logic cluster_input Input cluster_process Thermal Analysis cluster_output Output Data cluster_interpretation Interpretation polymer Polymer Structure (PAMMA) dsc DSC polymer->dsc tga TGA polymer->tga tg Glass Transition (Tg) dsc->tg decomp Decomposition Profile tga->decomp stability Thermal Stability tg->stability decomp->stability processing Processing Window stability->processing application Application Range stability->application

Logical Flow of Thermal Analysis Information

Conclusion

This technical guide has summarized the available data on the thermal properties of poly(this compound). The glass transition temperature has been reported, though with some variability, and the general degradation behavior is expected to be similar to other polymethacrylates, primarily through depolymerization. The provided experimental protocols offer a standardized approach for researchers to further characterize the thermal properties of PAMMA and its composites, which is essential for its successful implementation in various scientific and industrial applications. Further research is warranted to obtain a more detailed quantitative understanding of its thermal decomposition profile through Thermogravimetric Analysis.

References

A Technical Guide to the Photoreactivity of Anthracene-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, exhibits remarkable photoreactivity, primarily through a reversible [4π+4π] cycloaddition reaction. When incorporated into polymer structures, this functionality allows for the development of "smart" materials with applications ranging from self-healing systems and photoresists to advanced drug delivery platforms. Upon irradiation with long-wave UV light (typically >350 nm), adjacent anthracene moieties dimerize, leading to polymer crosslinking. This process can be reversed by exposure to short-wave UV light (<300 nm) or heat, breaking the dimer bonds and returning the polymer to its original state.[1] This guide provides an in-depth exploration of the core photochemical principles, quantitative analysis, and experimental protocols essential for professionals working with these advanced materials.

The Core Mechanism: [4π+4π] Photocycloaddition

The fundamental photoreaction of anthracene is a [4π+4π] cycloaddition, a process that is thermally forbidden by Woodward-Hoffmann rules but photochemically allowed.[2] The reaction proceeds through several key steps:

  • Photoexcitation: An anthracene molecule in its ground state (S₀) absorbs a photon of appropriate energy (λ > 350 nm), promoting an electron to a singlet excited state (S₁).

  • Excimer Formation: The excited anthracene monomer (S₁) can interact with a nearby ground-state monomer (S₀) to form an excited-state complex known as an excimer. This step is crucial and depends on the proximity and orientation of the anthracene units.

  • Cycloaddition: The excimer undergoes a cycloaddition reaction between the 9,10-positions of the two anthracene rings, forming a stable photodimer and returning to the ground state. This dimerization results in the formation of a covalent bond, which can act as a crosslink between polymer chains.

  • Cycloreversion: The process is reversible. The photodimer can absorb a photon of higher energy (shorter wavelength, typically < 300 nm) or be subjected to thermal energy, causing the cleavage of the covalent bonds and regenerating the two original anthracene monomers.[1]

Mechanism of Anthracene Photodimerization

G Mechanism of Anthracene Photodimerization A_S0 Anthracene (S₀) A_S1 Excited Anthracene (S₁) A_S0->A_S1 Absorption (λ > 350 nm) A_S1->A_S0 Fluorescence Excimer Excimer [A*...A] A_S1->Excimer Excimer Formation Dimer Photodimer Excimer->Dimer [4π+4π] Cycloaddition Dimer->A_S0 Cycloreversion (λ < 300 nm or Heat) A_S0_partner Anthracene (S₀)

Caption: Reversible photocycloaddition of anthracene.

Quantitative Analysis of Photoreactivity

The efficiency and rate of the photodimerization and cycloreversion processes are critical for material design. Key parameters are summarized below. It is important to note that these values can be significantly influenced by the polymer matrix, solvent, temperature, and the specific substitution on the anthracene moiety.

ParameterDimerizationCycloreversionNotes
Wavelength (λ) > 350 nm (UVA)< 300 nm (UVC) or HeatThe distinct wavelength requirements allow for precise control over the forward and reverse reactions.[1]
Quantum Yield (Φ) Varies (e.g., up to 0.2-0.3)Typically lower than dimerizationHighly dependent on polymer structure, mobility of anthracene units, and presence of quenchers (e.g., oxygen).
Reaction Rate Dependent on light intensity & concentrationDependent on light intensity & temperatureRates are faster in solution or in polymer matrices above their glass transition temperature (Tg) due to increased chain mobility.

Experimental Protocols

Characterizing the photoreactivity of anthracene-containing polymers involves a suite of analytical techniques to monitor the chemical and physical changes occurring upon irradiation.

UV-Visible (UV-Vis) Spectroscopy
  • Principle: This is the primary technique used to monitor the progress of the reaction. The conjugated π-system of the anthracene monomer exhibits characteristic absorption peaks in the 300-400 nm range.[3] Upon dimerization, this conjugation is lost, causing these peaks to disappear.[4] The reverse reaction restores the original absorption spectrum.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., THF, chloroform, acetonitrile) or cast a thin film of the polymer on a quartz slide.

    • Initial Spectrum: Record the UV-Vis absorption spectrum of the non-irradiated sample from 200 to 500 nm. Note the characteristic absorbance maxima for anthracene (approx. 355, 372, 392 nm).[3]

    • Irradiation (Dimerization): Irradiate the sample with a light source emitting at >350 nm (e.g., a 365 nm LED or a filtered mercury lamp).

    • Monitoring: At set time intervals, stop the irradiation and record the UV-Vis spectrum. Observe the decrease in the anthracene absorbance peaks.

    • Irradiation (Cleavage): Once dimerization is complete (i.e., the peaks have disappeared), irradiate the same sample with a short-wavelength UV source (e.g., 254 nm).

    • Monitoring Reversion: Periodically record the UV-Vis spectrum to observe the reappearance of the characteristic anthracene absorption bands.

Fluorescence Spectroscopy
  • Principle: Anthracene monomers are highly fluorescent, while the photodimers are non-fluorescent. This ON-OFF behavior provides a sensitive method for tracking the reaction. Additionally, the formation of an excimer can sometimes be observed as a broad, red-shifted, and unstructured emission band.[2]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution or thin film as described for UV-Vis spectroscopy.

    • Initial Spectrum: Record the fluorescence emission spectrum by exciting at one of the anthracene absorption maxima (e.g., 372 nm).

    • Irradiation and Monitoring: Irradiate the sample for dimerization (λ > 350 nm) and periodically measure the decrease in fluorescence intensity.

    • Reversion: Irradiate with cleavage wavelength (λ < 300 nm) and monitor the recovery of the fluorescence signal.

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)
  • Principle: SEC separates polymers based on their hydrodynamic volume in solution.[5] When photodimerization leads to intermolecular crosslinking, multiple polymer chains become linked, resulting in a significant increase in molecular weight and hydrodynamic volume. This change is observed as a shift in the SEC elution profile towards earlier elution times.[6]

  • Protocol:

    • Initial Analysis: Dissolve the non-irradiated polymer in a suitable mobile phase (e.g., THF) and inject it into the SEC system to obtain its initial molecular weight distribution (MWD).

    • Irradiation: Irradiate a solution of the polymer under the desired dimerization conditions. The concentration should be high enough to favor intermolecular crosslinking.

    • Post-Irradiation Analysis: Inject the irradiated sample into the SEC system. The appearance of a high-molecular-weight shoulder or a distinct peak at a shorter retention time indicates crosslinking.

    • Detector Consideration: Using a combination of detectors, such as a differential refractometer (DRI) and a UV-Vis detector set to an anthracene absorption wavelength, can be highly informative.[6] The UV signal will decrease for the crosslinked species, confirming that the high molecular weight fraction is a result of anthracene dimerization.

Typical Experimental Workflow

G Experimental Workflow for Photoreactivity Analysis cluster_prep Preparation cluster_analysis1 Initial State Characterization cluster_reaction Photoreaction & Analysis cluster_analysis2 Final State Characterization Synth Polymer Synthesis SamplePrep Sample Preparation (Thin Film / Solution) Synth->SamplePrep UVVis1 UV-Vis (Absorbance) SamplePrep->UVVis1 Fluor1 Fluorescence (Emission) SamplePrep->Fluor1 SEC1 SEC/GPC (MWD) SamplePrep->SEC1 Irrad_Dimer Irradiation (λ > 350 nm) UVVis1->Irrad_Dimer Fluor1->Irrad_Dimer SEC1->Irrad_Dimer UVVis2 Monitor w/ UV-Vis Irrad_Dimer->UVVis2 Periodic Sampling Fluor2 Fluorescence (Quenched) Irrad_Dimer->Fluor2 Post-Reaction SEC2 SEC/GPC (Crosslinked) Irrad_Dimer->SEC2 Post-Reaction UVVis2->Irrad_Dimer Irrad_Cleave Irradiation (λ < 300 nm) UVVis3 Monitor w/ UV-Vis Irrad_Cleave->UVVis3 Periodic Sampling Fluor3 Fluorescence (Recovered) Irrad_Cleave->Fluor3 Post-Reversion SEC3 SEC/GPC (Reverted) Irrad_Cleave->SEC3 Post-Reversion UVVis3->Irrad_Cleave Fluor2->Irrad_Cleave SEC2->Irrad_Cleave

Caption: Workflow for analyzing photoreactive polymers.

Applications and Future Outlook

The precise spatiotemporal control afforded by light makes anthracene-containing polymers highly attractive for advanced applications.[7] In drug development, they can be used to create photo-triggered release systems, where a drug is encapsulated within a crosslinked hydrogel and released on-demand by exposing the material to a specific wavelength of light. Other applications include the fabrication of self-healing coatings, photo-patternable surfaces for cell culture, and high-density data storage. Future research is focused on shifting the activation wavelengths into the visible or near-infrared regions to improve tissue penetration and reduce potential photodamage to biological systems, further expanding their utility in the biomedical and therapeutic fields.[8]

References

A Technical Guide to the Fluorescence Quantum Yield of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Anthracenylmethyl Methacrylate (B99206) (AMMA)

9-Anthracenylmethyl methacrylate is a fluorescent monomer that incorporates the highly luminescent anthracene (B1667546) chromophore. This monomer is of significant interest in materials science and drug development due to its potential applications in the creation of fluorescent polymers for sensors, imaging agents, and light-emitting materials. The fluorescence quantum yield (Φf) is a critical parameter for these applications, as it quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.

Photophysical Data

The following table summarizes the known photophysical properties of AMMA and the reference compound, anthracene. This data is essential for designing experiments to measure the quantum yield of AMMA.

CompoundSolventExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_f)Refractive Index (η)
This compound (AMMA) Not Specified362 nm407 nmTo be determinedSolvent Dependent
Anthracene (Standard) Cyclohexane350 nm-0.361.426
Anthracene (Standard) Ethanol--0.271.361

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This involves comparing the fluorescence intensity of the unknown sample (AMMA) to a well-characterized standard with a known quantum yield (e.g., anthracene).

The quantum yield of the sample can be calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • sample refers to the this compound solution.

  • std refers to the standard solution (e.g., anthracene in cyclohexane).

  • This compound (AMMA)

  • Anthracene (or other suitable standard)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, dichloromethane)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solution Preparation:

    • Prepare a stock solution of AMMA in a chosen solvent (e.g., cyclohexane).

    • Prepare a stock solution of the anthracene standard in the same solvent, if possible. If not, the refractive index correction is necessary.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance of each solution at the excitation wavelength that will be used for fluorescence measurements.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer (e.g., 362 nm for AMMA).

    • Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The equation can be modified to use the gradients (Grad) from the plots:

      Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (ηsample2 / ηstd2)

Synthesis of this compound

For researchers who wish to synthesize AMMA, a general procedure involves the reaction of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base like triethylamine.

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Reactant1 9-Anthracenemethanol Reaction Esterification Reaction Reactant1->Reaction Reactant2 Methacryloyl Chloride Reactant2->Reaction Reagent1 Triethylamine (Base) Reagent1->Reaction Catalyst Reagent2 Solvent (e.g., Dichloromethane) Reagent2->Reaction Medium Product1 This compound Reaction->Product1 Product2 Triethylamine Hydrochloride Reaction->Product2

Caption: Synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence quantum yield of AMMA.

A Prepare Stock Solutions (AMMA and Standard) B Create Dilution Series (Absorbance 0.01 - 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Spectra (Fluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Gradients of Linear Fits F->G H Calculate Quantum Yield Using Comparative Formula G->H

Caption: Workflow for Quantum Yield Determination.

Discussion and Considerations

  • Solvent Choice: The fluorescence quantum yield can be highly dependent on the solvent due to factors like polarity and viscosity. It is recommended to perform the measurement in the solvent relevant to the intended application.

  • Standard Selection: The chosen standard should have a well-documented and stable quantum yield. Its absorption spectrum should ideally overlap with that of the sample to minimize wavelength-dependent instrumental errors.

  • Degassing: Dissolved oxygen can quench fluorescence. For highly accurate measurements, especially in organic solvents, degassing the solutions by bubbling with an inert gas (e.g., nitrogen or argon) is advisable.

  • Polymer vs. Monomer: The quantum yield of AMMA is expected to change upon polymerization. The restricted environment within a polymer chain can reduce non-radiative decay pathways, potentially leading to a higher quantum yield compared to the monomer in solution.

This guide provides the necessary framework for the accurate determination and understanding of the fluorescence quantum yield of this compound. By following these protocols, researchers can obtain reliable data to advance their work in materials science and drug development.

A Comprehensive Guide to the Synthesis and Purification of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis and purification of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent monomer crucial for the development of advanced polymers and biomaterials. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Introduction

9-Anthracenylmethyl methacrylate is a valuable monomer characterized by the presence of a fluorescent anthracene (B1667546) group. This feature makes it particularly useful in the synthesis of polymers for applications such as fluorescent probes, sensors, and drug delivery systems. The methacrylate group allows for straightforward polymerization using various techniques, including free-radical polymerization. This guide details a common and effective method for the synthesis of 9-AMM, along with comprehensive purification and characterization protocols.

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

A general workflow for the synthesis and purification is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis Reactants 9-Anthracenemethanol + Methacryloyl Chloride Solvent_Base THF / Triethylamine Pyridine (B92270) Reaction Reaction at 0°C to Room Temp Solvent_Base->Reaction Cooling & Dropwise Addition Quenching Addition of Water Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with HCl, NaHCO3, and Brine Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Recrystallization Recrystallization from Methanol (B129727) Evaporation->Recrystallization Final_Product Pure 9-AMM Recrystallization->Final_Product

Synthesis and Purification Workflow for 9-AMM
Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 9-Anthracenemethanol

  • Methacryloyl chloride

  • Triethylamine

  • Pyridine

  • Tetrahydrofuran (THF), freshly distilled

  • Diethyl ether

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Methanol

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 9-anthracenemethanol in freshly distilled THF.

  • Add triethylamine and pyridine to the solution.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add methacryloyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice-water bath and continue stirring for one hour at room temperature.

  • Quench the reaction by adding water to the flask.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M aqueous HCl, 5% aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol.

  • Collect the resulting pale yellow crystals by suction filtration and dry under vacuum.

Reagent Quantities and Yield

The following table summarizes the reactant quantities and expected product yield based on a published procedure.

Reagent/ProductQuantityMolar Equivalent
9-Anthracenemethanol30 g1
Tetrahydrofuran (THF)150 mL-
Triethylamine30 mL-
Pyridine20 mL-
Methacryloyl chloride21 mL-
This compound 21 g (Product) ~52% Yield

Another reported synthesis provides a yield of 58 mol% with a melting point of 59-60 °C. A third protocol reports a 90% yield after purification by recrystallization in 95% ethanol (B145695) at 40°C.

Purification and Characterization

Proper purification and characterization are essential to ensure the suitability of 9-AMM for its intended applications.

Purification

Recrystallization is the most common method for purifying this compound. Methanol is a frequently used solvent for this purpose. The process involves dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly, which results in the formation of pure crystals.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for structural elucidation. The characteristic chemical shifts for 9-AMM are provided in the table below.

Proton AssignmentChemical Shift (δ, ppm) in CDCl₃
Anthracene Ring (s, 1H)8.55
Anthracene Ring (d, 2H)8.41
Anthracene Ring (d, 2H)8.07
Anthracene Ring (t, 2H)7.61
Anthracene Ring (t, 2H)7.53
Methylene (CH₂) (s, 2H)6.25
Vinyl (C=CH₂) (s, 1H)6.08
Vinyl (C=CH₂) (s, 1H)5.54
Methyl (CH₃) (s, 3H)1.95
Data sourced from a 500 MHz NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1715
C=C (vinyl)1624
Aromatic C=C1450
Data obtained from a KBr pellet.

Application in Fluorescent DNA Detection

Polymers derived from this compound (pAMMA) have shown significant promise in biomedical applications, such as in the development of highly sensitive diagnostic tools. For instance, pAMMA can be grafted onto magnetic nanoparticles to create a fluorescent probe for the detection of specific DNA sequences.

The following diagram illustrates the logical workflow of using pAMMA-functionalized nanoparticles for DNA detection.

DNA_Detection_Workflow cluster_probe_prep Probe Preparation cluster_detection DNA Detection cluster_signal Signal Amplification & Readout MNP Magnetic Nanoparticle Functionalization Surface Grafting MNP->Functionalization pAMMA Poly(9-AMM) pAMMA->Functionalization Binding Binding of Probe to Target DNA Complex Functionalization->Binding Fluorescent Probe Target_DNA Target DNA Sequence Hybridization Hybridization with Capture Probe Target_DNA->Hybridization Hybridization->Binding Signal_Amp Fluorescence Signal Amplification Binding->Signal_Amp Detection Fluorescence Detection Signal_Amp->Detection

Workflow for DNA Detection using pAMMA-based Probes

This application highlights the importance of high-purity this compound in creating advanced materials for sensitive and specific biomolecular detection, a key area of interest in drug development and diagnostics.

Conclusion

The synthesis and purification of this compound can be achieved with good yields and high purity through a straightforward esterification reaction followed by recrystallization. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to produce high-quality monomer for a variety of applications in materials science and biotechnology. The unique fluorescent properties of the anthracene moiety make 9-AMM a valuable building block for the development of next-generation functional polymers.

A Technical Guide to the Photophysical Properties of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a fluorescent monomer that incorporates the well-characterized anthracene (B1667546) fluorophore into a polymerizable methacrylate backbone. This unique structure makes AMMA and its corresponding polymer, poly(9-Anthracenylmethyl methacrylate) (PAMMA), valuable tools in various scientific and biomedical applications. The inherent fluorescence of the anthracene moiety allows for the development of fluorescent probes, sensors, and labels. Its ability to be incorporated into polymers provides a versatile platform for creating materials with tailored optical properties for applications such as drug delivery, diagnostics, and bio-imaging. This technical guide provides an in-depth overview of the core photophysical properties of AMMA, detailed experimental protocols for their characterization, and logical workflows to guide researchers in this field.

Core Photophysical Properties

The photophysical behavior of this compound is dominated by the anthracene chromophore. The key characteristics include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and excited-state lifetime. While comprehensive data for the AMMA monomer in various solvents is not extensively documented in publicly available literature, the following tables summarize the available data for AMMA and its derivatives, primarily in polymeric systems. The photophysical properties of AMMA are noted to be similar to those of 9-methylanthracene (B110197) (9MA).

Table 1: UV-Vis Absorption Properties

Compound/PolymerSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
Poly[(methyl methacrylate)-co-(this compound)]Chloroform251Not Reported
This compound (solid)Solid State249Not Applicable[1]
Poly(this compound) (PAMMA)Toluene3706713

Table 2: Fluorescence Emission Properties

Compound/PolymerSolventExcitation Wavelength (nm)λem (nm)Fluorescence Quantum Yield (Φf)Excited-State Lifetime (τf) (ns)
Poly[(methyl methacrylate)-co-(this compound)]ChloroformNot Reported416Not ReportedNot Reported
Polymer nanoparticles with AMMA (PAD0)DichloromethaneNot Reported~415Estimated relative to 9MA in cyclohexaneComplex decay, senses two distinct environments

Experimental Protocols

Accurate characterization of the photophysical properties of AMMA is crucial for its effective application. Below are detailed protocols for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of AMMA.

Materials:

  • This compound (AMMA)

  • Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of AMMA and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared AMMA solutions.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the solutions.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length in cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex,max, λem,max) of AMMA.

Materials:

  • Dilute solution of AMMA in a spectroscopic grade solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of AMMA in the chosen solvent.

  • Emission Spectrum:

    • Set the excitation wavelength to a known absorption maximum (e.g., 370 nm).

    • Scan a range of emission wavelengths (e.g., 380-600 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem,max).

  • Excitation Spectrum:

    • Set the emission wavelength to the determined emission maximum (λem,max).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm).

    • The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelengths.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of AMMA relative to a standard of known quantum yield.

Materials:

Procedure:

  • Solution Preparation: Prepare solutions of both the AMMA sample and the standard in the same solvent. Adjust the concentrations so that their absorbances at the chosen excitation wavelength are similar and below 0.1.

  • Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectra of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Subtract the blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample (Isample) and the standard (Istd).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Excited-State Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of AMMA.

Materials:

  • Dilute solution of AMMA

  • TCSPC spectrometer with a pulsed light source (e.g., picosecond laser diode or LED) and a single-photon sensitive detector.

Procedure:

  • Instrument Setup:

    • Select an excitation source with a wavelength at or near the absorption maximum of AMMA.

    • Set the repetition rate of the light source appropriately to allow for the full decay of the fluorescence before the next pulse.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay curve of the AMMA solution.

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).

Visualizations

Photophysical Processes of this compound

The following diagram illustrates the fundamental photophysical processes that occur in the anthracene moiety of AMMA upon absorption of light.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) T1->S0 Intersystem Crossing (k_isc') Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_analysis Data Analysis & Interpretation prep Prepare AMMA solutions of known concentrations uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis fluo_spec Measure Excitation and Emission Spectra prep->fluo_spec beer Determine Molar Extinction Coefficient (ε) uv_vis->beer analysis Compile and analyze all photophysical parameters beer->analysis qy Determine Fluorescence Quantum Yield (Φ_f) fluo_spec->qy lifetime Measure Excited-State Lifetime (τ_f) fluo_spec->lifetime qy->analysis lifetime->analysis

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photophysical properties of 9-Anthracenylmethyl methacrylate (B99206) (9-AMMA), a fluorescent monomer with significant applications in materials science and biotechnology. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral characteristics, experimental protocols for its analysis, and a visualization of the experimental workflow.

Introduction

9-Anthracenylmethyl methacrylate is a chemical compound that incorporates the highly fluorescent anthracene (B1667546) moiety into a polymerizable methacrylate backbone. This unique structure allows for its use in the synthesis of fluorescent polymers and nanoparticles. These materials are valuable in a variety of applications, including as sensors, in drug delivery systems, and for advanced imaging techniques. An understanding of the excitation and emission spectra of 9-AMMA is crucial for its effective application.

Spectral Properties

Data Presentation: Photophysical Properties of this compound and Related Compounds

CompoundExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Solvent/SystemReference
This compound (in nanoparticles)Not explicitly stated, but overlaps with absorption~415Dichloromethane (DCM)
9-Methylanthracene366413Not Specified
Anthracene356397Not Specified[1]

Note: The excitation spectrum of this compound in the nanoparticle system was found to closely overlap with its UV-visible absorption spectrum. The emission spectrum was reported to be independent of the excitation wavelength, and no excimer formation (which would typically appear around 540 nm) was observed.

Experimental Protocols

The determination of the excitation and emission spectra of this compound requires standard fluorescence spectroscopy techniques. The following is a general protocol that can be adapted for specific experimental needs.

3.1. Materials and Reagents

  • This compound (9-AMMA)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

3.2. Instrumentation

  • A spectrofluorometer equipped with an excitation and an emission monochromator.

  • UV-Vis spectrophotometer for determining absorbance.

3.3. Sample Preparation

  • Stock Solution: Prepare a stock solution of 9-AMMA in the chosen solvent (e.g., 1 mM). The compound should be protected from light to prevent photodegradation.

  • Working Solutions: Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]

3.4. Measurement Procedure

  • Absorbance Spectrum: Record the UV-Vis absorption spectrum of a dilute solution of 9-AMMA to identify the absorption maxima. This will guide the selection of the excitation wavelength.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (~415 nm as a starting point).

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-400 nm).

    • The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence.

  • Emission Spectrum:

    • Set the excitation monochromator to a wavelength of maximum absorption/excitation (e.g., 366 nm as a starting point).

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 380-600 nm).

    • The resulting spectrum will show the intensity of fluorescence at different wavelengths.

  • Data Correction: Acquired spectra should be corrected for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.[2]

Mandatory Visualization

The following diagrams illustrate the key processes and workflows related to the analysis of this compound.

G Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution of 9-AMMA B Prepare Dilute Working Solutions (Abs < 0.1) A->B C Record UV-Vis Absorption Spectrum B->C D Record Excitation Spectrum C->D Identify λex E Record Emission Spectrum C->E Select λex F Correct Spectra for Instrumental Response D->F E->F G Determine Excitation and Emission Maxima F->G

Caption: Workflow for determining the excitation and emission spectra of a fluorescent compound.

G Jablonski Diagram for Fluorescence S0_label Vibrational Energy Levels S1_label S0 S0 (Ground State) S1 S1 (First Excited Singlet State) T1 T1 (First Excited Triplet State) S0_v0 S0_v1 S1_v2 S0_v1->S1_v2 Excitation (Absorption) S0_v2 S1_v0 S1_v0->S0_v2 Fluorescence (Emission) T1_v1 S1_v0->T1_v1 Intersystem Crossing S1_v1 S1_v2->S1_v0 Vibrational Relaxation T1_v0

Caption: Simplified Jablonski diagram illustrating the processes of excitation and fluorescence.

References

An In-depth Technical Guide to the [4+4] Cycloaddition of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+4] cycloaddition of 9-anthracenylmethyl methacrylate (B99206) (AMMA) is a reversible photodimerization reaction that has garnered significant interest in materials science and drug delivery. This process, driven by ultraviolet (UV) light, allows for the formation of a cyclobutane-like dimer, leading to changes in the material's physical and chemical properties. The reaction is thermally or photochemically reversible, offering a versatile mechanism for creating photoresponsive and photodegradable materials. This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the [4+4] cycloaddition of AMMA.

Anthracene (B1667546) and its derivatives are well-known for their ability to undergo photodimerization upon exposure to UV light, typically at wavelengths greater than 350 nm.[1][2] This [4+4] photocycloaddition is a concerted reaction involving the 9 and 10 positions of two anthracene moieties, resulting in the formation of a dimer.[1] The process is reversible, with the dimer reverting to the monomeric form upon heating or irradiation with shorter wavelength UV light (<300 nm).[3] This reversibility is a key feature for applications in areas such as drug delivery, where a stimulus is required to release a payload, and in the development of self-healing and shape-memory polymers.[4]

Synthesis of 9-Anthracenylmethyl Methacrylate (Monomer)

The monomer, this compound, is typically synthesized by the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base.

Experimental Protocol

A common synthetic procedure is as follows:

  • Dissolution: 9-Anthracenemethanol (e.g., 30 g) is dissolved in freshly distilled tetrahydrofuran (B95107) (THF) (e.g., 150 mL).[5]

  • Addition of Base: Triethylamine (e.g., 30 mL) and pyridine (B92270) (e.g., 20 mL) are added to the solution.[5]

  • Cooling: The mixture is cooled to 0°C in an ice-water bath.[5]

  • Addition of Methacryloyl Chloride: Methacryloyl chloride (e.g., 21 mL) is added dropwise to the cooled solution.[5]

  • Reaction: After the addition is complete, the ice-water bath is removed, and the mixture is stirred for 1 hour at room temperature.[5]

  • Work-up: Water (e.g., 75 mL) is added to the reaction flask. The solution is then transferred to a separatory funnel and extracted with diethyl ether (e.g., 500 mL).[5]

  • Washing: The organic extract is washed successively with aqueous HCl (1 M, 150 mL), aqueous NaHCO3 (5%, 150 mL), and brine (150 mL).[5]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[6]

  • Purification: The crude product is purified by recrystallization from methanol (B129727) to yield pale yellow microcrystals.[5][6]

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 9-Anthracenemethanol E Mixing and Cooling (0°C) A->E B Methacryloyl Chloride B->E C Triethylamine & Pyridine C->E D THF (Solvent) D->E F Stirring at Room Temperature E->F G Quenching with Water F->G H Extraction with Diethyl Ether G->H I Washing H->I J Drying & Evaporation I->J K Recrystallization from Methanol J->K L This compound K->L

Synthesis workflow for this compound.

[4+4] Cycloaddition of this compound

The photodimerization of AMMA is achieved by irradiating a solution of the monomer with UV light. The reaction progress can be monitored by UV-Vis and NMR spectroscopy.

Experimental Protocol

A general procedure for the photodimerization is as follows:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chloroform, dichloromethane, or benzene). The concentration should be optimized for the specific experimental setup, with concentrations around 4.5 mM being reported for similar anthracene derivatives.[7] For polymers containing AMMA, solutions are also prepared in appropriate solvents.

  • Degassing: To avoid photooxidation, the solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to irradiation.

  • Irradiation: The solution is irradiated with a UV lamp, typically with a wavelength greater than 350 nm (e.g., 365 nm), at room temperature. The irradiation time will depend on the concentration, solvent, and the intensity of the light source. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by UV-Vis spectroscopy. The disappearance of the characteristic absorption bands of the anthracene moiety indicates the formation of the dimer.

  • Isolation of the Dimer: After the reaction is complete (as determined by spectroscopic monitoring), the solvent is removed under reduced pressure. The resulting solid can be purified by techniques such as column chromatography or recrystallization to isolate the photodimer.

Reaction Mechanism

The [4+4] cycloaddition is a photochemical reaction that proceeds through the excitation of an anthracene moiety to its singlet excited state upon absorption of a UV photon. This excited molecule then reacts with a ground-state anthracene moiety to form the dimer.

G Monomer1 AMMA (Ground State) ExcitedMonomer AMMA* (Excited State) Monomer1->ExcitedMonomer hν (>350 nm) Monomer2 AMMA (Ground State) Dimer AMMA Dimer Monomer2->Dimer ExcitedMonomer->Dimer Dimer->Monomer1 Δ or hν (<300 nm) Dimer->Monomer2 Δ or hν (<300 nm)

Mechanism of the reversible [4+4] cycloaddition of AMMA.

Data Presentation

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its photodimer.

Compound Technique Characteristic Data
This compound (Monomer) ¹H NMR (CDCl₃) δ 8.55 (s, 1H), 8.41 (d, 2H), 8.07 (d, 2H), 7.61 (t, 2H), 7.53 (t, 2H), 6.25 (s, 2H), 6.08 (s, 1H), 5.54 (s, 1H), 1.95 (s, 3H) ppm[5]
IR (KBr) 1715 cm⁻¹ (C=O stretching), 1624 cm⁻¹ (C=C stretching)[6]
UV-Vis (various solvents) Characteristic anthracene absorption bands in the 330-390 nm region.[2]
Photodimer of this compound ¹H NMR Disappearance of aromatic signals of the monomer and appearance of new signals in the aliphatic/aromatic region.
IR The characteristic IR bands of the methacrylate group remain, while the bands associated with the anthracene aromatic system are altered.[8]
UV-Vis Disappearance of the characteristic long-wavelength absorption bands of the anthracene monomer.[1]
Quantitative Data
Parameter Value/Description
Quantum Yield (Φ) The quantum yield of photodimerization is dependent on factors such as solvent, concentration, and the presence of quenchers. For many anthracene derivatives, it can be relatively high.
Reaction Kinetics The photodimerization typically follows first or second-order kinetics depending on the concentration and experimental conditions. The reaction rate can be determined by monitoring the change in absorbance of the anthracene monomer over time.[7]

Applications

The reversible nature of the [4+4] cycloaddition of AMMA makes it a valuable tool in the development of "smart" materials.

  • Drug Delivery: Polymers incorporating AMMA can be designed to encapsulate therapeutic agents. Upon exposure to a specific light stimulus, the photodimerization or its reversal can trigger the release of the drug.

  • Photodegradable Polymers: Materials based on poly(this compound) can be degraded by light, which is useful for applications requiring temporary materials, such as in tissue engineering scaffolds or environmentally friendly plastics.

  • Self-Healing Materials: The reversible bond formation can be exploited to create materials that can repair themselves upon damage by applying light or heat.

  • Photoresists and Lithography: The change in solubility and other physical properties upon photodimerization can be used in photolithographic processes to create micro- and nanopatterns.

Conclusion

The [4+4] cycloaddition of this compound is a powerful and versatile photochemical reaction with significant potential in advanced materials and biomedical applications. A thorough understanding of the reaction mechanism, experimental conditions, and the properties of the resulting materials is crucial for harnessing its full potential. This guide provides a foundational understanding for researchers and professionals seeking to explore and utilize this fascinating photoresponsive system. Further research into optimizing reaction conditions and exploring new applications will undoubtedly continue to expand the utility of this remarkable photochemical transformation.

References

A Technical Guide to Monomer Purity Analysis of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM). Ensuring high monomer purity is critical for the successful synthesis of well-defined polymers for various applications, including drug delivery systems, advanced materials, and fluorescent sensors. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a thorough understanding of the purity analysis process.

Introduction to 9-Anthracenylmethyl Methacrylate and Importance of Purity

This compound is a fluorescent monomer utilized in the synthesis of polymers for specialized applications such as optical fiber sensors.[1] The purity of this monomer is paramount as impurities can significantly impact the polymerization process, polymer properties, and the performance of the final product. Potential impurities may originate from the synthesis process, such as unreacted starting materials or byproducts, or from degradation during storage.

Potential Impurities in this compound

The common synthesis of 9-AMM involves the reaction of 9-Anthracenemethanol with methacryloyl chloride in the presence of a base like triethylamine.[2] Based on this, the primary potential impurities include:

  • 9-Anthracenemethanol: Unreacted starting material.

  • Methacrylic Acid: Formed from the hydrolysis of methacryloyl chloride.

  • Triethylamine Hydrochloride: A salt byproduct of the reaction.

  • Poly(this compound): Formed by premature polymerization.

  • Degradation Products: Arising from exposure to light, heat, or oxygen.

A logical workflow for the comprehensive purity analysis of 9-AMM is presented below.

cluster_0 Purity Analysis Workflow for 9-AMM Sample 9-AMM Sample Visual Visual Inspection (Color, Appearance) Sample->Visual FTIR FTIR Spectroscopy (Identity Confirmation) Visual->FTIR HPLC HPLC-UV/DAD (Purity Assay & Impurity Profile) FTIR->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS qNMR qNMR (Absolute Purity) GCMS->qNMR Results Data Analysis & Reporting qNMR->Results

A logical workflow for the purity analysis of 9-AMM.

Analytical Methodologies and Experimental Protocols

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of 9-AMM.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV or Diode Array Detection (DAD) is a powerful technique for separating and quantifying 9-AMM from its non-volatile impurities. The strong UV absorbance of the anthracene (B1667546) moiety allows for sensitive detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV/DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 60% B

    • 1-15 min: 60% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (for the anthracene chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known weight of 9-AMM in acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

The following diagram illustrates the HPLC workflow.

cluster_1 HPLC Analysis Workflow A Sample Preparation (1 mg/mL in Acetonitrile) B HPLC System (C18 Column, Acetonitrile/Water Gradient) A->B C UV/DAD Detection (254 nm) B->C D Data Acquisition & Processing C->D E Purity Calculation (% Area Normalization) D->E

Workflow for the HPLC analysis of 9-AMM.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the 9-AMM sample.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 10 minutes.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

  • Sample Preparation: Dissolve the 9-AMM sample in a high-purity solvent like dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

¹H qNMR provides a direct measurement of the absolute purity of 9-AMM without the need for a specific reference standard of the analyte itself. An internal standard with a known purity and concentration is used for quantification.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity compound with sharp signals that do not overlap with the analyte signals. Maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene (B48636) are suitable choices.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 9-AMM sample into a vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard (a D1 of 30 seconds is generally sufficient).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correction to the FID.

    • Carefully integrate a well-resolved signal of 9-AMM (e.g., the methylene (B1212753) protons) and a signal from the internal standard.

  • Purity Calculation: The purity of 9-AMM can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

FTIR spectroscopy is a rapid and simple method to confirm the identity of 9-AMM by identifying its key functional groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Presentation and Interpretation

The quantitative data obtained from the analytical techniques should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: HPLC Purity and Impurity Profile of this compound

Peak No.Retention Time (min)Compound NameArea %
14.2Methacrylic Acid0.15
28.99-Anthracenemethanol0.50
312.5This compound99.20
416.8Unknown Impurity 10.10
518.2Dimer0.05

Table 2: Summary of Purity Analysis for this compound

Analytical TechniqueParameterResult
HPLCPurity (Area %)99.20%
GC-MSTotal Volatile Impurities< 0.1%
qNMRAbsolute Purity99.1%
FTIRIdentity ConfirmationConforms to structure
Visual InspectionAppearancePale yellow crystalline solid

Interpretation of Results:

  • HPLC: The area percentage of the main peak provides a good measure of the purity relative to other UV-active components.

  • GC-MS: Confirms the absence or presence of volatile impurities.

  • qNMR: Gives the most accurate absolute purity value.

  • FTIR: The presence of characteristic peaks for the methacrylate group (C=O stretch around 1715 cm⁻¹, C=C stretch around 1635 cm⁻¹) and the anthracene group confirms the identity of the material.[1]

Conclusion

A comprehensive purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is essential for determining the purity and impurity profile, GC-MS is crucial for identifying volatile impurities, qNMR provides an accurate measure of absolute purity, and FTIR serves as a quick identity check. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their 9-AMM monomer, ensuring the integrity and reproducibility of their downstream applications.

References

Methodological & Application

Application Notes and Protocols for ATRP of 9-Anthracenylmethyl Methacrylate for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. This control makes ATRP particularly suitable for the preparation of block copolymers, which are of significant interest in various fields, including drug delivery, nanotechnology, and materials science.

9-Anthracenylmethyl methacrylate (B99206) (AnMA) is a functional monomer that incorporates the photo- and thermo-responsive properties of the anthracene (B1667546) moiety.[1] Block copolymers containing a poly(9-anthracenylmethyl methacrylate) (PAnMA) segment can exhibit stimuli-responsive behavior, making them attractive for applications such as targeted drug delivery and smart materials. This document provides detailed application notes and experimental protocols for the synthesis of PAnMA-based block copolymers via ATRP.

Key Applications

  • Stimuli-Responsive Drug Delivery: The anthracene groups can undergo reversible photodimerization upon exposure to UV light, leading to changes in the polymer's solubility and morphology. This can be exploited for the controlled release of encapsulated therapeutic agents.

  • Fluorescent Labeling and Imaging: The inherent fluorescence of the anthracene moiety allows for the tracking and visualization of the block copolymers in biological systems.

  • Nanoparticle Functionalization: PAnMA can be grafted onto the surface of nanoparticles to impart specific functionalities and improve their dispersibility and biocompatibility.[1]

Experimental Protocols

Materials
  • Monomers: this compound (AnMA), Methyl methacrylate (MMA), Styrene (St), tert-Butyl acrylate (B77674) (tBA) (inhibitors removed prior to use)

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or N-(n-hexyl)pyridylmethanimine

  • Solvents: Anisole (B1667542), Toluene, Tetrahydrofuran (THF) (anhydrous)

  • Other Reagents: Methanol, Dichloromethane (DCM), Basic alumina (B75360), Argon or Nitrogen gas

Protocol 1: Synthesis of PAnMA Macroinitiator via ATRP

This protocol describes the synthesis of a PAnMA homopolymer that can be used as a macroinitiator for the subsequent polymerization of a second monomer.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0715 g, 0.5 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.

  • Backfill the flask with argon or nitrogen.

  • In a separate flask, dissolve AnMA (e.g., 5.52 g, 20 mmol) and EBiB (e.g., 0.0975 g, 0.5 mmol) in anhydrous anisole (e.g., 10 mL).

  • Deoxygenate the monomer/initiator solution by bubbling with argon for at least 30 minutes.

  • Using a deoxygenated syringe, add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), to the Schlenk flask containing CuBr.

  • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask.

  • Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitor the polymerization by taking samples periodically for ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Once the desired conversion is reached, quench the polymerization by opening the flask to air and adding THF.

  • To remove the copper catalyst, pass the polymer solution through a short column of basic alumina using THF as the eluent.

  • Precipitate the purified polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Filter the polymer and dry under vacuum to a constant weight.

Protocol 2: Synthesis of PAnMA-b-PMMA Block Copolymer via Chain Extension

This protocol details the chain extension of the PAnMA macroinitiator with methyl methacrylate (MMA) to form a diblock copolymer.

Procedure:

  • In a dry Schlenk flask, add CuCl (e.g., 0.0495 g, 0.5 mmol) and the PAnMA-Br macroinitiator (synthesized in Protocol 1, e.g., 2.76 g, 0.25 mmol).

  • Seal and deoxygenate the flask as described in Protocol 1.

  • Add deoxygenated anisole (e.g., 15 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) and stir to dissolve the macroinitiator.

  • Add deoxygenated MMA (e.g., 5.0 g, 50 mmol) to the reaction mixture.

  • Place the flask in an oil bath at 90 °C.

  • Monitor the reaction progress by taking samples for ¹H NMR and GPC. A clear shift to higher molecular weight in the GPC trace indicates successful chain extension.

  • Quench and purify the block copolymer using the same procedure as in Protocol 1 (steps 10-13).

Data Presentation

The following tables summarize typical quantitative data for the ATRP of AnMA and the resulting block copolymers.

Macroinitiator Synthesis (PAnMA)
[AnMA]:[EBiB]:[CuBr]:[Ligand] Solvent Temp (°C) Time (h) Mn ( g/mol )
100:1:1:2Toluene90618,500
50:1:1:2Anisole8049,800
200:1:1:2Toluene901235,000
Block Copolymer Synthesis (PAnMA-b-PMMA)
Macroinitiator [MMA]:[Macro.]:[CuCl]:[Ligand] Solvent Temp (°C) Mn (PAnMA block) Mn (PAnMA-b-PMMA)
PAnMA (Mn=18,500)200:1:1:2Toluene9018,50042,000
PAnMA (Mn=9,800)100:1:1:2Anisole809,80021,500
PAnMA (Mn=35,000)300:1:1:2Toluene9035,00078,000

Visualizations

Experimental Workflow for ATRP of PAnMA Macroinitiator

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Reagents: AnMA, EBiB, CuBr, Ligand, Solvent deoxygenation Deoxygenation (Freeze-Pump-Thaw) reagents->deoxygenation reaction_setup Reaction Setup (Inert Atmosphere) deoxygenation->reaction_setup Transfer polymerization Polymerization (e.g., 90°C) reaction_setup->polymerization quenching Quenching (Exposure to Air) polymerization->quenching Stop catalyst_removal Catalyst Removal (Alumina Column) quenching->catalyst_removal precipitation Precipitation (in Methanol) catalyst_removal->precipitation final_product PAnMA Macroinitiator precipitation->final_product Yields

Caption: Workflow for the synthesis of a PAnMA macroinitiator via ATRP.

Logical Relationship for Block Copolymer Formation

Block_Copolymer_Formation cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Chain Extension AnMA AnMA Monomer ATRP1 ATRP AnMA->ATRP1 Initiator Initiator (EBiB) Initiator->ATRP1 PAnMA PAnMA Macroinitiator (Active Chain End) ATRP1->PAnMA ATRP2 ATRP PAnMA->ATRP2 Initiates Monomer2 Second Monomer (e.g., MMA) Monomer2->ATRP2 BlockCopolymer PAnMA-b-PMMA Block Copolymer ATRP2->BlockCopolymer

Caption: Two-step process for the synthesis of a PAnMA-based block copolymer.

References

Application Note: Photocontrollable Hydrogels from 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the synthesis and application of photocontrollable hydrogels based on 9-Anthracenylmethyl methacrylate (B99206) (AMMA). These hydrogels leverage the reversible photodimerization of anthracene (B1667546) moieties to create tunable three-dimensional polymer networks. Upon exposure to ultraviolet (UV) light at approximately 365 nm, the anthracene groups undergo a [4π+4π] cycloaddition, leading to covalent crosslink formation and gelation. This process is reversible, with shorter wavelength UV light (~254 nm) capable of cleaving these dimers.[1] This unique property allows for dynamic control over hydrogel properties such as stiffness, swelling ratio, and mesh size, making them highly attractive for advanced applications in drug delivery and tissue engineering.[1][2] The polymerization can often proceed without a photoinitiator, enhancing the biocompatibility of the resulting material.[1][3]

Principle of Photopolymerization

The crosslinking mechanism of AMMA-containing polymers is based on the photodimerization of anthracene groups. When exposed to long-wave UV light (~365 nm), two anthracene molecules align and form a covalently bound dimer. This reaction creates crosslinks between polymer chains, transforming a polymer solution (sol) into a solid hydrogel. The reaction is a [4π+4π] cycloaddition.[1] An advantage of this system is that the dimerization can be monitored by observing the decrease in the characteristic UV absorbance of anthracene between 300 and 400 nm. The process can be reversed by irradiation with short-wave UV light (~254 nm), which cleaves the dimers and returns the hydrogel to a sol state. This allows for on-demand modulation of the hydrogel's physical properties.[1]

Photopolymerization_Mechanism cluster_0 Polymer Chains (Sol State) cluster_1 Crosslinked Hydrogel (Gel State) P1 ---[AMMA]--- Crosslinked ---[AMMA-Dimer]---          | ---[AMMA-Dimer]--- P1->Crosslinked UV Light (~365 nm) P2 ---[AMMA]--- P2->Crosslinked UV Light (~365 nm) Crosslinked->P1 UV Light (~254 nm) Crosslinked->P2 UV Light (~254 nm) Drug_Release_Control A Hydrogel with Loaded Drug B Initial State: Low Crosslink Density A->B C High Rate of Drug Release B->C D UV Exposure (365 nm) B->D E Final State: High Crosslink Density D->E F Low Rate of Drug Release E->F Hydrogel_Synthesis_Workflow A Synthesize p(PEGMEMA-co-AMMA) Copolymer B Dissolve Polymer & Drug in PBS (pH 7.4) A->B C Cast Precursor Solution into Mold B->C D Expose to 365 nm UV Light C->D E Hydrogel Formation (Crosslinking) D->E F Wash in PBS to Remove Unreacted Components E->F G Characterize Properties (Swelling, Mechanical, Release) F->G

References

Application Notes and Protocols for DNA Detection Using 9-Anthracenylmethyl Methacrylate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) as a fluorescent probe for the sensitive detection of DNA. The methodology is based on the work of Zheng et al. (2020), which employs poly(9-anthracenylmethyl methacrylate) (pAMMA) grafted from magnetic nanoparticles (MNPs) for signal amplification.[1][2]

Introduction

This compound (AMMA) is a fluorescent monomer that can be polymerized to create fluorescent polymers.[1][3] The anthracene (B1667546) moiety serves as a fluorophore, exhibiting characteristic fluorescence that can be modulated by its environment. This property makes it a valuable tool for developing fluorescent biosensors. In the context of DNA detection, a highly sensitive method has been developed that utilizes pAMMA chains grown on the surface of magnetic nanoparticles. This approach combines the benefits of magnetic separation for easy washing and enrichment with significant signal amplification provided by the high density of fluorophores on the polymer chains.[1][2]

The principle of this detection method relies on a "signal-on" mechanism. In the absence of the target DNA, the fluorescently labeled single-stranded DNA (ssDNA) probes are in a quenched state. Upon hybridization with the target DNA, a conformational change occurs, leading to a significant increase in fluorescence intensity. The use of pAMMA-functionalized magnetic nanoparticles dramatically enhances this signal, enabling the detection of very low concentrations of target DNA.

Photophysical and Chemical Properties

A copolymer of methyl methacrylate and this compound exhibits a UV-Vis absorption maximum at approximately 251 nm and a fluorescence emission maximum at around 416 nm. The polymer of AMMA (pAMMA) is noted to have a molar extinction coefficient of 6713 M⁻¹ cm⁻¹ at 370 nm.

Table 1: Properties of this compound (AMMA) and its Polymer (pAMMA)

PropertyValueReference
AMMA Monomer
Molecular FormulaC₁₉H₁₆O₂
Molecular Weight276.33 g/mol
AppearancePale yellow solid
Melting Point80-85 °C
pAMMA Polymer
Molar Extinction Coefficient (at 370 nm)6713 M⁻¹ cm⁻¹
Copolymer with Methyl Methacrylate
UV-Vis Absorption Maximum (λ_abs_)~251 nm
Fluorescence Emission Maximum (λ_em_)~416 nm

Experimental Protocols

Synthesis of this compound (AMMA) Monomer

This protocol describes the synthesis of the AMMA monomer from 9-anthracenemethanol (B72535).

Materials:

Procedure:

  • Dissolve 9-anthracenemethanol in freshly distilled THF in a round-bottom flask.

  • Add triethylamine and pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methacryloyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.

  • Add water to the reaction mixture to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound as pale yellow crystals.

Preparation of pAMMA-Functionalized Magnetic Nanoparticles (pAMMA-MNPs)

This protocol outlines the preparation of pAMMA-grafted magnetic nanoparticles via surface-initiated atom transfer radical polymerization (SI-ATRP).

Part A: Synthesis of Amine-Functionalized Magnetic Nanoparticles (NH₂-MNPs)

This is a general procedure for creating an amine-functionalized surface on iron oxide nanoparticles, which is a prerequisite for attaching the ATRP initiator.

Materials:

Procedure:

  • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the solution to 80 °C with vigorous stirring.

  • Rapidly add ammonium hydroxide to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring for 1-2 hours at 80 °C.

  • Cool the mixture to room temperature and wash the magnetic nanoparticles several times with deionized water and then with ethanol using magnetic separation.

  • Disperse the washed MNPs in a solution of APTES in ethanol/water.

  • Stir the mixture for several hours at an elevated temperature (e.g., 70-80 °C) to facilitate the silanization reaction.

  • Wash the resulting NH₂-MNPs thoroughly with ethanol and deionized water to remove excess APTES.

  • Dry the NH₂-MNPs under vacuum.

Part B: Immobilization of ATRP Initiator on NH₂-MNPs

Materials:

  • NH₂-MNPs (from Part A)

  • α-bromoisobutyryl bromide (BIBB)

  • Triethylamine

  • Anhydrous toluene (B28343)

Procedure:

  • Disperse the NH₂-MNPs in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the suspension.

  • Cool the mixture in an ice bath.

  • Add a solution of BIBB in anhydrous toluene dropwise to the suspension with stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the resulting initiator-functionalized MNPs (MNP-Br) several times with toluene and ethanol to remove unreacted reagents.

  • Dry the MNP-Br under vacuum.

Part C: Surface-Initiated ATRP of AMMA from MNP-Br

Materials:

  • MNP-Br (from Part B)

  • This compound (AMMA) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (or another suitable solvent)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add MNP-Br, AMMA monomer, and anisole.

  • In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in anisole.

  • Degas both the monomer/initiator suspension and the catalyst solution by several freeze-pump-thaw cycles.

  • Transfer the catalyst solution to the monomer/initiator suspension via a cannula to initiate the polymerization.

  • Carry out the polymerization at a controlled temperature (e.g., 60-90 °C) for a specific time to achieve the desired polymer chain length.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and separate the pAMMA-MNPs by magnetic separation.

  • Wash the pAMMA-MNPs repeatedly with THF and ethanol to remove any unreacted monomer and non-grafted polymer.

  • Dry the final pAMMA-MNPs under vacuum.

Fluorescent Detection of Target DNA

This protocol is a generalized procedure based on the principles described by Zheng et al. (2020). The specific DNA sequences and concentrations will need to be optimized for the target of interest.

Materials:

  • pAMMA-MNPs

  • Target DNA

  • Capture probe DNA (complementary to a portion of the target DNA, often with a hairpin structure)

  • Signal probe DNA (complementary to another portion of the target DNA and labeled with a quencher)

  • Hybridization buffer (e.g., phosphate-buffered saline with NaCl and Tween-20)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Immobilize the capture probe DNA onto the pAMMA-MNPs. The exact chemistry for immobilization will depend on the functional groups on the DNA and the nanoparticles.

  • In a microcentrifuge tube, mix the capture probe-functionalized pAMMA-MNPs with the signal probe DNA and the sample containing the target DNA in hybridization buffer.

  • Incubate the mixture at a temperature optimal for DNA hybridization (e.g., 37 °C) for a specific duration (e.g., 60 minutes) to allow for the formation of the MNP-capture probe-target DNA-signal probe sandwich structure.

  • After incubation, use a magnet to separate the pAMMA-MNPs from the solution.

  • Carefully remove the supernatant containing unbound probes and other sample components.

  • Wash the pAMMA-MNPs several times with the hybridization buffer to remove any non-specifically bound molecules.

  • Resuspend the washed pAMMA-MNPs in a known volume of hybridization buffer.

  • Measure the fluorescence intensity of the suspension using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the anthracene fluorophore (e.g., excitation ~370 nm, emission ~416 nm).

  • The fluorescence intensity will be proportional to the concentration of the target DNA in the sample.

Data Presentation

The performance of the this compound-based fluorescent probe for DNA detection is summarized in the following table. The data is based on the ultrasensitive detection of HTLV-II DNA as reported by Zheng et al. (2020).

Table 2: Performance Characteristics of the pAMMA-Based DNA Detection Assay

ParameterValueReference
Analyte HTLV-II DNA[2]
Detection Principle Fluorescence Signal Amplification[1][2]
Limit of Detection (LOD) 0.22 fM[4]
Dynamic Range 1 fM to 10 pM[4]
Selectivity High[2]
(Able to discriminate between complementary, single-base mismatched, and non-complementary DNA sequences)
Assay Time Approximately 1.5 - 2 hours

Visualizations

Signaling Pathway

DNA_Detection_Signaling_Pathway cluster_0 Initial State (No Target DNA) cluster_1 Detection State (Target DNA Present) Quenched_Probe Quenched Signal Probe Low_Fluorescence Low Fluorescence Quenched_Probe->Low_Fluorescence Quenching Mechanism Hybridization Hybridization Quenched_Probe->Hybridization Capture_Probe Capture Probe on pAMMA-MNP Capture_Probe->Hybridization Target_DNA Target DNA Target_DNA->Hybridization Sandwich_Complex Sandwich Complex (MNP-Capture-Target-Signal) Hybridization->Sandwich_Complex High_Fluorescence High Fluorescence Sandwich_Complex->High_Fluorescence Conformational Change Un-quenching

Caption: Signaling pathway for DNA detection using the pAMMA-based fluorescent probe.

Experimental Workflow

Experimental_Workflow start Start step1 Prepare pAMMA-Functionalized Magnetic Nanoparticles start->step1 step2 Immobilize Capture Probe DNA step1->step2 step3 Mix Probes, Target DNA, and pAMMA-MNPs step2->step3 step4 Incubate for Hybridization step3->step4 step5 Magnetic Separation and Washing step4->step5 step6 Resuspend Nanoparticles step5->step6 step7 Measure Fluorescence Intensity step6->step7 end End step7->end

Caption: Experimental workflow for the fluorescent detection of DNA.

Logical Relationship of Components

Component_Relationships AMMA 9-Anthracenylmethyl Methacrylate (AMMA) pAMMA Poly(AMMA) (pAMMA) AMMA->pAMMA Polymerization pAMMA_MNP pAMMA-Functionalized MNP pAMMA->pAMMA_MNP Grafting MNP Magnetic Nanoparticle (MNP) MNP->pAMMA_MNP Functionalization Detection_System Complete Detection System pAMMA_MNP->Detection_System Core Component Capture_Probe Capture Probe DNA Capture_Probe->Detection_System Binds Target Target_DNA Target DNA Target_DNA->Detection_System Analyte Signal_Probe Signal Probe DNA (Quenched) Signal_Probe->Detection_System Generates Signal

Caption: Logical relationships of the key components in the DNA detection system.

References

Application Notes and Protocols for the Synthesis of Photoresponsive Polymers with 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoresponsive polymers are a class of "smart" materials that can undergo reversible or irreversible changes in their physical and chemical properties upon exposure to light. This unique characteristic makes them highly attractive for a range of applications, including drug delivery, tissue engineering, and diagnostics.[1][2] Polymers incorporating anthracene (B1667546) moieties are of particular interest due to the reversible [4+4] cycloaddition reaction of the anthracene groups upon irradiation with UV light, leading to the formation of photodimers.[3] This dimerization can be reversed by exposure to shorter wavelength UV light or by heating.[4]

9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a versatile monomer that can be readily polymerized to yield photoresponsive polymers (pAMMA). The synthesis of pAMMA can be achieved through various polymerization techniques, including controlled radical polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for precise control over molecular weight and dispersity.[5][6] The photo-triggered dimerization of the pendant anthracene groups in pAMMA can be exploited to induce changes in polymer solubility, crosslinking, or to trigger the release of encapsulated molecules, making it a promising platform for developing novel drug delivery systems.[7][8]

This document provides detailed protocols for the synthesis of the AMMA monomer, its polymerization via RAFT, and the characterization of the resulting photoresponsive polymer. Additionally, an application protocol for the formulation of pAMMA-based nanoparticles for photo-triggered drug release is described.

Experimental Protocols

Protocol 1: Synthesis of 9-Anthracenylmethyl Methacrylate (AMMA) Monomer

This protocol describes the synthesis of AMMA from 9-anthracenemethanol (B72535) and methacryloyl chloride.[7]

Materials:

Procedure:

  • Set up a 300 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • In the flask, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous methylene chloride.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of anhydrous methylene chloride.

  • Slowly add 8 g (77 mmol) of methacryloyl chloride to the 9-anthracenemethanol solution with stirring.

  • Add the triethylamine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 30 mL of water twice to remove the triethylamine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Add 100 mL of methanol to the filtrate and store it in a refrigerator for 48 hours to induce recrystallization.

  • Collect the precipitated pale-yellow crystals by suction filtration and dry them under vacuum.

  • Characterize the final product by ¹H-NMR and IR spectroscopy. The expected yield is approximately 58%.[7]

Protocol 2: Synthesis of Poly(this compound) (pAMMA) via RAFT Polymerization

This protocol outlines the synthesis of pAMMA with a controlled molecular weight and low dispersity using RAFT polymerization. The protocol is based on established methods for RAFT polymerization of methacrylates.[5]

Materials:

  • This compound (AMMA) monomer

  • 2-Cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator

  • Anhydrous 1,4-dioxane (B91453) as the solvent

  • Methanol for precipitation

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line and inert gas (Nitrogen or Argon) supply

Procedure:

  • In a Schlenk flask, dissolve AMMA (e.g., 1.0 g, 3.62 mmol), CPDB (e.g., 16 mg, 0.072 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 2.4 mg, 0.014 mmol, [CPDB]:[AIBN] = 5:1) in 5 mL of anhydrous 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate it in cold methanol to further purify it. Repeat this step twice.

  • Dry the purified pAMMA under vacuum at room temperature.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H-NMR to confirm the polymer structure.

Protocol 3: Characterization of the Photoresponsive Behavior of pAMMA

This protocol describes how to monitor the photodimerization of the anthracene moieties in pAMMA using UV-Vis spectroscopy.

Materials:

  • Poly(this compound) (pAMMA)

  • Spectroscopic grade solvent (e.g., chloroform (B151607) or THF)

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a dilute solution of pAMMA in the chosen solvent (e.g., 0.01 mg/mL).

  • Transfer the solution to a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum of the solution from 200 to 500 nm. The characteristic absorption bands of the anthracene group should be visible in the 300-400 nm region.[9]

  • Irradiate the solution in the cuvette with a 365 nm UV lamp at a fixed distance.

  • At regular time intervals (e.g., every 1-5 minutes), stop the irradiation and record the UV-Vis spectrum.

  • Observe the decrease in the absorbance of the anthracene-specific peaks as the photodimerization proceeds.[10]

  • Plot the absorbance at a specific wavelength (e.g., 368 nm) against the irradiation time to monitor the kinetics of the photodimerization.

  • (Optional) To study the reversibility, the dimerized polymer solution can be irradiated with a shorter wavelength UV light (e.g., 254 nm) or heated, and the recovery of the anthracene absorption spectrum can be monitored.[4]

Protocol 4: Application in Photo-triggered Drug Release

This protocol provides a representative method for the formulation of pAMMA-based nanoparticles loaded with a model drug (e.g., Doxorubicin) and the study of its photo-triggered release.

Materials:

  • pAMMA polymer

  • Doxorubicin (B1662922) (DOX)

  • A suitable solvent for the polymer and drug (e.g., THF or DMF)

  • A non-solvent for the polymer (e.g., water or PBS)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • UV lamp (365 nm)

  • Fluorescence spectrophotometer or UV-Vis spectrophotometer to quantify the released drug

Procedure:

Part A: Nanoparticle Formulation and Drug Loading

  • Dissolve pAMMA (e.g., 50 mg) and DOX (e.g., 5 mg) in a water-miscible organic solvent (e.g., 5 mL of THF).

  • Add this organic solution dropwise to a larger volume of a non-solvent (e.g., 50 mL of water) under vigorous stirring. This nanoprecipitation method will lead to the formation of drug-loaded nanoparticles.

  • Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.

  • Purify the nanoparticles and remove the unloaded drug by dialysis against water or PBS for 24-48 hours, with frequent changes of the dialysis medium.

  • Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Part B: In Vitro Photo-triggered Drug Release

  • Transfer a known amount of the drug-loaded nanoparticle suspension into two dialysis bags.

  • Place each dialysis bag in a separate container with a known volume of release medium (e.g., PBS, pH 7.4).

  • Keep one setup in the dark (control group) and expose the other to a 365 nm UV lamp (experimental group).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from each container and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of DOX in the collected aliquots using a fluorescence spectrophotometer (Excitation: ~480 nm, Emission: ~590 nm) or a UV-Vis spectrophotometer.[11]

  • Calculate the cumulative percentage of drug release over time for both the control and the UV-irradiated groups.

  • Plot the cumulative drug release (%) versus time to compare the release profiles.

Data Presentation

Table 1: Representative Molecular Weight and Dispersity of pAMMA synthesized by RAFT Polymerization.

EntryPolymerization MethodRAFT Agent[M]:[CTA]:[I]Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)
1RAFTCPDB50:1:0.2~13,800~15,200~1.10
2RAFTCPDB100:1:0.2~27,600~31,700~1.15
3RAFTDDMAT50:1:0.2~13,800~15,450~1.12
4RAFTDDMAT100:1:0.2~27,600~32,300~1.17

Note: The values presented are representative and based on typical results for the RAFT polymerization of methacrylates. Actual results may vary depending on the specific reaction conditions.

Table 2: Photoresponsive Properties of pAMMA in Solution.

PropertyWavelengthObservationRepresentative Value
UV Absorption Maxima (Anthracene)~348, 368, 388 nmCharacteristic vibronic structure-
Photodimerization Wavelength365 nmCauses decrease in anthracene absorbance-
Photodimerization Monitoring Wavelength368 nmDecrease in absorbance over time>90% decrease after 60 min irradiation
Photodimerization Quantum Yield (Φ)-Efficiency of photon-to-dimer conversionVaries (e.g., 0.1 - 0.3), dependent on solvent and polymer concentration
Reversion Wavelength (Photocleavage)< 300 nm (e.g., 254 nm)Recovery of anthracene absorbancePartial to full recovery

Note: The quantum yield is a representative range as it is highly dependent on experimental conditions.

Table 3: Representative Photo-triggered Release of Doxorubicin from pAMMA Nanoparticles.

Time (hours)Cumulative Release (%) - Dark (Control)Cumulative Release (%) - UV (365 nm)
1520
41045
81565
121875
242285

Note: This data is representative and illustrates the expected trend of enhanced drug release upon UV irradiation.[7][12]

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis (RAFT) cluster_characterization Characterization A 9-Anthracenemethanol C AMMA Monomer A->C Triethylamine, CH2Cl2 B Methacryloyl Chloride B->C D AMMA Monomer G pAMMA Polymer D->G 1,4-Dioxane, 70°C E RAFT Agent (CPDB) E->G F Initiator (AIBN) F->G H pAMMA Polymer I GPC (Mn, PDI) H->I J NMR (Structure) H->J K UV-Vis (Photoresponse) H->K

Caption: Workflow for the synthesis and characterization of pAMMA.

Photodimerization_Mechanism cluster_polymer pAMMA Chain cluster_dimer Crosslinked pAMMA Chains A1 An A2 An A3 An B2 An C2 An UV_on UV Light (365 nm) B1 An B3 An B2->C2 Dimer bond UV_off UV Light (<300 nm) or Heat C1 An C3 An UV_on->B2 UV_off->B2 Drug_Delivery_Pathway A pAMMA + Doxorubicin B Nanoprecipitation A->B C Drug-loaded Nanoparticle B->C D No UV Light (Dark Condition) C->D E UV Light (365 nm) C->E F Slow Drug Release D->F H Photodimerization & Nanoparticle Disruption E->H G Fast Drug Release H->G

References

Application Notes and Protocols for Incorporating 9-Anthracenylmethyl Methacrylate into Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the synthesis, characterization, and application of 9-Anthracenylmethyl methacrylate (B99206) (AMMA)-containing nanoparticles for drug delivery. It includes protocols for monomer synthesis, nanoparticle formulation, drug loading, and cellular studies, along with representative data and visualizations to guide researchers in this field.

Introduction

9-Anthracenylmethyl methacrylate (AMMA) is a fluorescent monomer that can be incorporated into polymeric nanoparticles to impart unique properties beneficial for drug delivery. The anthracene (B1667546) moiety offers several advantages: it can serve as a fluorescent probe for tracking the nanoparticles within biological systems, and its ability to undergo photodimerization allows for the creation of stimuli-responsive drug release systems.[1] These features make AMMA a valuable component in the design of advanced nanocarriers for targeted and controlled drug delivery.

This document outlines the necessary protocols to synthesize AMMA, formulate it into nanoparticles, load a model anticancer drug (Doxorubicin), and characterize the resulting drug delivery system.

Experimental Protocols

Synthesis of this compound (AMMA) Monomer

This protocol describes the synthesis of AMMA from 9-Anthracenemethanol and methacryloyl chloride.[2]

Materials:

  • 9-Anthracenemethanol

  • Methacryloyl chloride

  • Triethylamine (B128534)

  • Methylene (B1212753) chloride, anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, stirrer, thermometer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, dissolve 9.3 g (45 mmol) of 9-Anthracenemethanol in 60 mL of anhydrous methylene chloride.

  • Add 8 g (77 mmol) of methacryloyl chloride to the solution.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of methylene chloride dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to proceed overnight while maintaining the ice-water bath.

  • Add 30 mL of water to the reaction mixture and stir to dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and wash sequentially with 30 mL of water, 1 M HCl, 5% NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and add 100 mL of methanol to the filtrate.

  • Store the solution in a refrigerator to induce recrystallization.

  • After 2 days, collect the precipitated crystals by suction filtration and dry under vacuum to yield pale yellow microcrystals of this compound.

Synthesis of AMMA-containing Nanoparticles

This protocol describes the synthesis of a copolymer of AMMA and methyl methacrylate (MMA) and its formulation into nanoparticles using the nanoprecipitation method.

Materials:

  • This compound (AMMA)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Acetone

  • Deionized water

Procedure:

  • Copolymer Synthesis:

    • In a Schlenk flask, dissolve the desired molar ratio of AMMA and MMA (e.g., 1:9) along with AIBN in 1,4-dioxane.

    • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Precipitate the resulting polymer by adding the reaction mixture to a large volume of cold methanol.

    • Collect the polymer and dry it under vacuum.

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve 10 mg of the synthesized P(AMMA-co-MMA) copolymer in 1 mL of acetone.

    • In a separate vial, add 10 mL of deionized water.

    • While vigorously stirring the deionized water, add the acetone-polymer solution dropwise.

    • A milky suspension will form, indicating nanoparticle formation.

    • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

Doxorubicin (DOX) Loading into Nanoparticles

This protocol outlines the loading of the model anticancer drug Doxorubicin into the AMMA-containing nanoparticles.

Materials:

  • P(AMMA-co-MMA) nanoparticles suspension

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine

  • Ultracentrifugation equipment

Procedure:

  • Dissolve DOX in deionized water. To facilitate encapsulation, the charge of DOX may need to be neutralized by adding a small amount of triethylamine.

  • Add the DOX solution to the nanoparticle suspension.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.

  • Separate the DOX-loaded nanoparticles from the unloaded drug by ultracentrifugation.

  • Collect the supernatant containing the free drug and resuspend the nanoparticle pellet in fresh deionized water.

Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow it to air-dry and observe the morphology under a TEM.

3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Method: UV-Vis Spectrophotometry or HPLC.

  • Procedure:

    • Quantify the amount of free DOX in the supernatant collected during the loading step using a standard calibration curve for DOX.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release Study

This protocol describes how to evaluate the release of DOX from the nanoparticles over time.

Materials:

  • DOX-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Place a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.0) to simulate physiological and endosomal conditions, respectively.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Quantify the amount of DOX in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug release versus time.

Cellular Uptake and Cytotoxicity

1. Cellular Uptake:

  • Method: Confocal Laser Scanning Microscopy (CLSM).

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a culture plate with glass coverslips and allow them to adhere overnight.

    • Incubate the cells with the DOX-loaded AMMA-containing nanoparticles for different time periods. The inherent fluorescence of both AMMA and DOX allows for visualization.

    • Wash the cells with PBS to remove excess nanoparticles.

    • Fix the cells and stain the nuclei with a suitable dye (e.g., DAPI).

    • Observe the cellular uptake of the nanoparticles using a CLSM.

2. Cytotoxicity Assay:

  • Method: MTT Assay.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of free DOX, empty nanoparticles, and DOX-loaded nanoparticles.

    • Incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Empty Nanoparticles150 ± 50.15 ± 0.02-15 ± 2
DOX-loaded Nanoparticles165 ± 70.18 ± 0.03-12 ± 3

Table 2: Doxorubicin Loading and Release

ParameterValue
Drug Loading Content (DLC)5.2%
Encapsulation Efficiency (EE)78%
Cumulative Release at 48h (pH 7.4)35%
Cumulative Release at 48h (pH 5.0)65%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies s1 AMMA Monomer Synthesis s2 Copolymerization (AMMA + MMA) s1->s2 f1 Nanoprecipitation s2->f1 f2 Drug Loading (DOX) f1->f2 c1 DLS (Size, PDI, Zeta) f2->c1 c2 TEM (Morphology) f2->c2 c3 UV-Vis/HPLC (DLC, EE) f2->c3 c4 In Vitro Release f2->c4 i1 Cellular Uptake (CLSM) f2->i1 i2 Cytotoxicity (MTT Assay) f2->i2

Caption: Experimental workflow for the synthesis, formulation, and evaluation of DOX-loaded AMMA-containing nanoparticles.

drug_release_mechanism cluster_extracellular Extracellular (pH 7.4) cluster_cellular Cellular Uptake cluster_endosome Endosome/Lysosome (pH ~5.0) np_stable Drug-loaded Nanoparticle (Stable) release_slow Slow Drug Diffusion np_stable->release_slow Minimal Release endocytosis Endocytosis np_stable->endocytosis np_destab Nanoparticle Swelling/ Destabilization endocytosis->np_destab release_fast Accelerated Drug Release np_destab->release_fast pH-triggered

Caption: Proposed mechanism of pH-triggered drug release from AMMA-containing nanoparticles after cellular uptake.

doxorubicin_pathway dox Doxorubicin membrane Cell Membrane dox->membrane Intercalation ros Reactive Oxygen Species (ROS) dox->ros Generates top2 Topoisomerase II membrane->top2 dna DNA top2->dna Forms complex with apoptosis Apoptosis dna->apoptosis DNA Damage ros->apoptosis Oxidative Stress

Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis in cancer cells.[3]

References

Application Notes and Protocols: 9-Anthracenylmethyl Methacrylate in Conductive Polymer Binders for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) as a key component in conductive polymer binders for high-performance lithium-ion batteries, particularly with silicon-based anodes. The inclusion of the anthracene (B1667546) moiety in the polymer binder is designed to enhance the electronic conductivity and adhesion of the electrode, addressing the challenges associated with the large volume changes of silicon anodes during cycling.

Introduction

The demand for higher energy density lithium-ion batteries has driven research towards next-generation anode materials like silicon, which offers a theoretical capacity an order of magnitude greater than traditional graphite (B72142) anodes. However, the significant volume expansion of silicon during lithiation leads to poor cycle life due to particle pulverization and loss of electrical contact. Conductive polymer binders offer a promising solution by providing both mechanical reinforcement and improved electronic pathways within the electrode.

9-Anthracenylmethyl methacrylate (AMMA) is a functional monomer that can be polymerized to create a binder with pendant anthracene groups. These aromatic moieties can enhance the electronic conductivity of the binder and promote strong adhesion to the anode materials and the current collector. This application note details the synthesis of a poly(this compound)-based conductive binder and its application in the fabrication and testing of silicon-based anodes for lithium-ion batteries.

Experimental Protocols

Synthesis of this compound (AMMA) Monomer

This protocol describes the synthesis of the AMMA monomer from 9-anthracenemethanol (B72535) and methacryloyl chloride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-anthracenemethanol in anhydrous DCM.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound.

  • Characterize the final product using ¹H NMR and FTIR spectroscopy to confirm its structure and purity.

Synthesis of Poly(this compound-co-Acrylic Acid) (p(AMMA-co-AA)) Conductive Binder via Emulsion Polymerization

This protocol details the synthesis of a water-dispersible conductive polymer binder through emulsion polymerization. A copolymer with acrylic acid is described to enhance adhesion and provide aqueous processability.

Materials:

  • This compound (AMMA)

  • Acrylic acid (AA)

  • Potassium persulfate (KPS) (initiator)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, prepare an aqueous solution of SDS.

  • In a separate beaker, mix the AMMA and AA monomers.

  • Add the monomer mixture to the aqueous SDS solution and stir vigorously to form a stable emulsion.

  • Heat the emulsion to 70-80 °C under a nitrogen atmosphere.

  • Dissolve the KPS initiator in a small amount of deionized water and add it to the heated emulsion to initiate polymerization.

  • Maintain the reaction at the same temperature for 4-6 hours with continuous stirring.

  • Cool the resulting polymer latex to room temperature.

  • The polymer emulsion can be used directly for slurry preparation. The solid content of the emulsion should be determined gravimetrically.

Preparation of Silicon Anode Slurry

This protocol describes the formulation of an aqueous slurry for fabricating silicon-based anodes.

Materials:

  • Silicon nanoparticles (e.g., nano-Si, average particle size <100 nm)

  • Conductive carbon black (e.g., Super P)

  • p(AMMA-co-AA) binder emulsion (as synthesized in 2.2)

  • Deionized water

Procedure:

  • In a mixing vessel, combine the silicon nanoparticles and conductive carbon black in a dry state and mix thoroughly to ensure homogeneity. A typical weight ratio is Si:Carbon Black = 80:10.

  • In a separate container, dilute the p(AMMA-co-AA) binder emulsion with deionized water to achieve the desired viscosity. The final binder content in the dried electrode is typically 10% by weight.

  • Slowly add the dry Si/carbon black powder mixture to the diluted binder solution while stirring continuously.

  • Continue mixing at a high speed (e.g., using a planetary mixer or a homogenizer) until a uniform and lump-free slurry is obtained. The viscosity of the slurry should be optimized for the coating process.

  • Degas the slurry under vacuum to remove any trapped air bubbles.

Anode Coating and Electrode Preparation

This protocol details the coating of the anode slurry onto a current collector and subsequent electrode preparation.

Materials:

  • Silicon anode slurry (from 2.3)

  • Copper foil (current collector)

  • Doctor blade or automated coater

  • Vacuum oven

Procedure:

  • Clean the copper foil with a suitable solvent (e.g., acetone, ethanol) to remove any surface contaminants.

  • Secure the copper foil onto a flat surface.

  • Cast the prepared slurry onto the copper foil using a doctor blade. The thickness of the coating should be adjusted to achieve the desired active material loading (e.g., 1-2 mg/cm²).

  • Dry the coated electrode in an oven at a moderate temperature (e.g., 60-80 °C) for 1-2 hours to evaporate the water.

  • Further dry the electrode in a vacuum oven at a higher temperature (e.g., 100-120 °C) for at least 12 hours to completely remove any residual solvent and moisture.

  • After drying, punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.

  • Measure the mass loading of the active material on each electrode.

Coin Cell Assembly and Electrochemical Testing

This protocol describes the assembly of a 2032-type coin cell for electrochemical evaluation of the prepared silicon anode.

Materials:

  • Prepared silicon anode

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with 5-10 wt% fluoroethylene carbonate (FEC) as an additive.

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Transfer all cell components into an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).

  • Assemble the coin cell in the following order: negative casing, spacer, silicon anode (active material side facing up), separator, a few drops of electrolyte to wet the separator and anode, lithium metal foil, spring, and positive casing.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

  • Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrode with the electrolyte.

  • Perform electrochemical tests using a battery cycler. Typical tests include:

    • Galvanostatic Cycling: Cycle the cell at a constant current density (e.g., C/10, where C is the theoretical capacity) between a defined voltage window (e.g., 0.01 V to 1.0 V vs. Li/Li⁺).

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance at different charge/discharge speeds.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze the charge transfer resistance and SEI formation.

Data Presentation

The following tables summarize the expected electrochemical performance of silicon anodes using the p(AMMA-co-AA) conductive binder compared to a conventional polyvinylidene fluoride (B91410) (PVDF) binder. The values presented are representative and may vary depending on the specific experimental conditions.

Table 1: First Cycle Electrochemical Performance

BinderAnode Composition (Si:C:Binder)First Discharge Capacity (mAh/g)First Charge Capacity (mAh/g)Initial Coulombic Efficiency (%)
p(AMMA-co-AA)80:10:10~3500~3000~85
PVDF80:10:10~3400~2700~79

Table 2: Cycling Stability at C/10 Rate

BinderCycle NumberDischarge Capacity (mAh/g)Capacity Retention (%)
p(AMMA-co-AA)1~3000100
50~240080
100~200067
PVDF1~2700100
50~135050
100~80030

Visualizations

The following diagrams illustrate the key processes and concepts described in this application note.

experimental_workflow cluster_synthesis Binder Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing monomer_synth AMMA Monomer Synthesis polymerization Emulsion Polymerization monomer_synth->polymerization AMMA, AA slurry_prep Anode Slurry Preparation polymerization->slurry_prep p(AMMA-co-AA) Binder Emulsion coating Doctor Blade Coating slurry_prep->coating drying Vacuum Drying coating->drying cell_assembly Coin Cell Assembly drying->cell_assembly Si Anode electrochem_test Electrochemical Testing cell_assembly->electrochem_test

Caption: Experimental workflow for fabricating and testing Si anodes with p(AMMA-co-AA) binder.

binder_function cluster_electrode Anode Structure cluster_function Binder Functions si_particle Si Nanoparticle binder p(AMMA-co-AA) Binder si_particle->binder carbon Conductive Carbon carbon->binder conductivity Enhanced Electronic Conductivity (Anthracene π-π stacking) binder->conductivity adhesion Strong Adhesion (Polar groups, polymer backbone) binder->adhesion volume_accom Accommodation of Volume Expansion binder->volume_accom conductivity->si_particle Facilitates electron transport adhesion->si_particle Maintains electrode integrity volume_accom->si_particle Prevents particle isolation

Caption: Functional role of the p(AMMA-co-AA) conductive binder in a silicon anode.

Application Notes and Protocols for Self-Healing Materials Based on 9-Anthracenylmethyl Methacrylate Photodimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study and application of self-healing materials based on the photodimerization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA). The reversible [4+4] cycloaddition of anthracene (B1667546) moieties upon exposure to specific wavelengths of UV light allows for the creation of dynamically crosslinked polymer networks with intrinsic self-healing capabilities.

Principle of Self-Healing

The self-healing mechanism is predicated on the photo-reversible dimerization of anthracene groups pendant on the polymer backbone.

  • Damage and Healing Cycle: When the polymer material is damaged (e.g., a crack is formed), the fractured surfaces can be brought into close contact.

  • Crosslinking (Healing): Irradiation with UV light of a longer wavelength (typically ~365 nm) induces the [4+4] cycloaddition of anthracene groups across the interface of the crack, forming photodimers and thus repairing the damage by creating covalent bonds.

  • Decrosslinking (Reversibility): The cleavage of these photodimers can be achieved by exposure to UV light of a shorter wavelength (e.g., ~254 nm) or by applying heat, which reverts the crosslinks to their original state. This reversibility allows for multiple healing cycles.

Diagram of the Photodimerization and Healing Mechanism

A simplified diagram illustrating the reversible photodimerization of anthracene groups, which forms the basis of the self-healing mechanism.

Applications

The unique properties of AMMA-based self-healing materials open up a range of potential applications, particularly in fields where material longevity and reliability are critical.

  • Coatings: Self-healing coatings for electronic devices, automotive parts, and infrastructure can autonomously repair scratches and minor damages, extending the aesthetic and functional lifetime of the product.

  • Biomedical Devices: In the realm of biomedical applications, these materials can be used for fabricating devices that can withstand mechanical stresses and repair minor fractures, reducing the need for replacement surgeries.

  • Drug Delivery: The photo-reversible nature of the crosslinks can be exploited for controlled drug delivery systems.[1][2] UV light can be used to trigger the release of encapsulated drugs by decrosslinking the polymer matrix, allowing for on-demand therapeutic administration.[1][2]

  • Soft Robotics and Flexible Electronics: The ability to self-heal is highly desirable in soft robotics and flexible electronics, where materials are often subjected to repeated mechanical deformations that can lead to failure.

Quantitative Data on Self-Healing Performance

The efficiency of self-healing is typically quantified by the extent to which the material's original properties are recovered after damage and subsequent healing. Key parameters include the recovery of tensile strength, fracture toughness, and elongation at break. While specific quantitative data for homopolymers of 9-Anthracenylmethyl methacrylate is not extensively available in the reviewed literature, the following table presents representative data for anthracene-functionalized polymers to illustrate the expected performance.

Polymer SystemHealing ConditionsProperty AssessedHealing Efficiency (%)Reference
Anthracene-grafted EPM rubberUV (365 nm) irradiationMechanical PropertiesRecovery observed, but not fully optimized[3]
Polyurethane with Diels-Alder adductsHeatTensile Strength>95[4]
Polydimethylsiloxane with imine bonds1 hour at room temperatureToughness~90[5]

Experimental Protocols

Synthesis of this compound (AMMA) Monomer

Materials:

Procedure:

  • Dissolve 9-Anthracenemethanol and triethylamine in anhydrous dichloromethane in a three-necked flask equipped with a stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add methacryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from 95% ethanol to yield pale yellow crystals of this compound.

Synthesis of Poly(AMMA-co-MMA) Self-Healing Copolymer

Materials:

  • This compound (AMMA)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (B28343)

Procedure:

  • Dissolve the desired molar ratio of AMMA and MMA monomers in anhydrous toluene in a Schlenk flask.

  • Add AIBN (initiator) to the solution.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by pouring the solution into a large volume of cold methanol.

  • Filter the precipitate and dry it in a vacuum oven at 50°C to a constant weight.

Diagram of the Synthesis and Healing Workflow

G cluster_synthesis Polymer Synthesis cluster_healing Self-Healing Characterization Monomers AMMA + MMA Monomers Polymerization Free Radical Polymerization (70°C, 24h) Monomers->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Copolymer Poly(AMMA-co-MMA) Copolymer Drying->Copolymer Film Prepare Polymer Film Copolymer->Film Material for Testing Damage Induce Crack Film->Damage Healing UV Irradiation (~365 nm) Damage->Healing Testing Mechanical Testing (Tensile Test) Healing->Testing Efficiency Calculate Healing Efficiency Testing->Efficiency

Workflow for the synthesis of the self-healing copolymer and the subsequent characterization of its healing performance.

Characterization of Self-Healing Efficiency

Equipment:

  • Universal Testing Machine (e.g., Instron)

  • UV lamp with controlled wavelength output (e.g., 365 nm)

  • Optical microscope or digital camera for imaging cracks

Protocol for Tensile Testing:

  • Prepare dog-bone shaped specimens of the self-healing polymer according to standard specifications (e.g., ASTM D638).

  • Perform a tensile test on a pristine (undamaged) specimen to determine its original mechanical properties (tensile strength, elongation at break, Young's modulus).

  • Take another specimen and create a sharp crack at the center of the gauge section using a razor blade.

  • Bring the two fractured surfaces into close contact.

  • Irradiate the damaged area with UV light (e.g., 365 nm) for a specified duration and at a defined intensity.

  • After the healing period, perform a tensile test on the healed specimen under the same conditions as the pristine sample.

  • Calculate the healing efficiency (η) for a given mechanical property (P) using the following formula:

    η (%) = (P_healed / P_pristine) * 100

    Where:

    • P_healed is the mechanical property of the healed specimen.

    • P_pristine is the mechanical property of the original, undamaged specimen.

Protocol for Scratch Healing Analysis:

  • Cast a thin film of the self-healing polymer on a glass slide.

  • Create a scratch on the surface of the film using a sharp object (e.g., a scalpel).

  • Image the scratch using an optical microscope.

  • Irradiate the scratched area with UV light (~365 nm).

  • Periodically image the scratch to monitor the healing process over time.

  • Quantify the healing by measuring the decrease in the width and depth of the scratch.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and monomers.

  • UV radiation is harmful to the eyes and skin. Use appropriate UV-blocking shields and eyewear during photo-irradiation steps.

  • Follow standard laboratory procedures for the safe handling and disposal of chemical waste.

References

Application Notes: Fabrication of Optical Sensors Using Poly(9-anthracenylmethyl methacrylate) for Detection of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(9-anthracenylmethyl methacrylate) (PAMMA) is a fluorescent polymer that has garnered significant interest in the development of optical sensors. The pendant anthracene (B1667546) groups on the polymer backbone serve as fluorophores, which can be quenched in the presence of certain analytes. This property makes PAMMA an excellent candidate for the fabrication of sensitive and selective optical sensors, particularly for the detection of electron-deficient nitroaromatic compounds, which are common components of explosives. This document provides detailed protocols for the synthesis of the 9-anthracenylmethyl methacrylate (B99206) (9-AMM) monomer, its polymerization to PAMMA, the fabrication of thin-film optical sensors, and the principles of their operation.

Principle of Operation: Fluorescence Quenching

The sensing mechanism of PAMMA-based optical sensors relies on the principle of fluorescence quenching. The anthracene moiety in PAMMA absorbs light at a specific wavelength and subsequently emits light at a longer wavelength (fluorescence). When a nitroaromatic compound, which is an electron-accepting molecule (quencher), comes into proximity with the excited anthracene group, a photoinduced electron transfer (PET) can occur from the excited anthracene (donor) to the nitroaromatic compound. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the fluorescence intensity. The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection.

The relationship between fluorescence quenching and the concentration of the quencher can often be described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ [Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

  • [Q] is the concentration of the quencher.

A linear Stern-Volmer plot (I₀/I vs. [Q]) typically indicates a single type of quenching mechanism (dynamic or static).

Experimental Protocols

Protocol 1: Synthesis of this compound (9-AMM) Monomer

This protocol describes the synthesis of the 9-AMM monomer from 9-anthracenemethanol (B72535) and methacryloyl chloride.[1]

Materials:

Procedure:

  • In a 300 mL three-necked flask, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous methylene chloride.

  • Add 8 g (77 mmol) of methacryloyl chloride to the flask.

  • Cool the slurry in an ice water bath.

  • Prepare a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of anhydrous methylene chloride and add it dropwise to the reaction mixture while stirring.

  • After the addition is complete, the slurry will become a homogeneous solution.

  • Allow the reaction to proceed overnight while cooling in the ice water bath.

  • Add 30 mL of water to the reaction mixture and stir to dissolve the triethylamine hydrochloride salt.

  • Wash the organic layer with another 30 mL of water.

  • Dry the methylene chloride solution over anhydrous sodium sulfate.

  • Filter the solution and add 100 mL of methanol to the filtrate.

  • Store the solution in a refrigerator for recrystallization.

  • After 2 days, collect the precipitated pale yellow crystals by suction filtration and dry them.

Protocol 2: Synthesis of Poly(this compound) (PAMMA) via Free Radical Polymerization

This protocol is adapted from procedures for the free-radical polymerization of similar methacrylate monomers.

Materials:

  • This compound (9-AMM) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (B28343) (or other suitable solvent like THF)

  • Methanol

  • Schlenk tube or similar reaction vessel

  • Oil bath

  • Vacuum line

Procedure:

  • In a Schlenk tube, dissolve the desired amount of 9-AMM monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.

  • Seal the Schlenk tube and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 24 hours. The solution will become more viscous as the polymer forms.

  • Quench the reaction by cooling the tube to room temperature and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the purified PAMMA polymer under vacuum.

Protocol 3: Fabrication of PAMMA Thin Film Optical Sensor via Spin Coating

This protocol outlines the fabrication of a thin film of PAMMA on a substrate, which will serve as the optical sensor.

Materials:

  • Poly(this compound) (PAMMA)

  • Toluene (or another suitable solvent like chloroform (B151607) or THF)

  • Glass slides or quartz substrates

  • Acetone

  • Isopropanol

  • Deionized water

  • Nitrogen gas source

  • Spin coater

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the glass or quartz substrates in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Preparation of PAMMA Solution:

    • Prepare a solution of PAMMA in toluene. A typical starting concentration range is 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the molecular weight of the polymer.

    • Ensure the polymer is fully dissolved, using gentle heating or stirring if necessary.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place a cleaned substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the filtered PAMMA solution onto the center of the substrate (e.g., 100-200 µL).

    • Start the spin coating program. A two-step program is often effective:

      • A slow initial spin (e.g., 500 rpm for 10 seconds) to spread the solution evenly.

      • A faster second spin (e.g., 1500-3000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration and the spin speed.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a temperature above the glass transition temperature of PAMMA but below its decomposition temperature (e.g., 80-120°C) for a period of 10-30 minutes to remove any residual solvent and improve film morphology.

Data Presentation

The performance of a PAMMA-based optical sensor can be quantified by its response to various analytes. The following tables provide representative data for the fluorescence quenching of anthracene by a nitroaromatic compound. Note: This data is for the anthracene monomer and is intended to be illustrative of the type of data that should be collected for a PAMMA polymer sensor.

Table 1: Optical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~362 nm
Emission Maximum (λem)~407 nm

Note: The excitation and emission maxima of the PAMMA polymer may be slightly different from the monomer due to the polymer matrix environment. A copolymer of methyl methacrylate and this compound showed an emission maximum at 416 nm when excited at 251 nm.[2]

Table 2: Representative Fluorescence Quenching Data for Anthracene with a Nitroaromatic Compound (Allyl 2,4-dinitrophenyl ether) [3]

SolventDielectric Constant (ε)Stern-Volmer Constant (Kₛᵥ) (M⁻¹)
Chloroform4.81766.5
Ethanol25.301144.6
Methanol33.101325.8
DMF38.251409.8
DMSO47.241301.4

Disclaimer: The Stern-Volmer constants presented are for the quenching of anthracene by allyl 2,4-dinitrophenyl ether in solution and may differ for PAMMA thin films and other nitroaromatic analytes. This data is for illustrative purposes to demonstrate the type of quantitative analysis required.

Mandatory Visualizations

Signaling Pathway

G cluster_0 PAMMA Fluorophore cluster_1 Analyte PAMMA PAMMA (Ground State) PAMMA_excited PAMMA* (Excited State) PAMMA->PAMMA_excited Fluorescence Fluorescence PAMMA_excited->Fluorescence Emission PET Photoinduced Electron Transfer PAMMA_excited->PET Interaction Analyte Nitroaromatic Compound (e.g., TNT) Analyte->PET Light Excitation Light (hν) Light->PAMMA Absorption Quenched Non-radiative Decay PET->Quenched Quenching

Caption: Signaling pathway for fluorescence quenching of PAMMA.

Experimental Workflow

G cluster_0 Monomer & Polymer Synthesis cluster_1 Sensor Fabrication cluster_2 Sensing and Analysis Monomer_Synth Synthesis of 9-AMM Monomer Polymer_Synth Free Radical Polymerization of 9-AMM Monomer_Synth->Polymer_Synth Solution_Prep PAMMA Solution Preparation Polymer_Synth->Solution_Prep Substrate_Prep Substrate Cleaning (Sonication) Spin_Coat Spin Coating of PAMMA Thin Film Solution_Prep->Spin_Coat Annealing Post-Deposition Annealing Spin_Coat->Annealing Exposure Exposure to Analyte Annealing->Exposure Fluorescence_Meas Fluorescence Measurement Exposure->Fluorescence_Meas Data_Analysis Data Analysis (Stern-Volmer Plot) Fluorescence_Meas->Data_Analysis

Caption: Experimental workflow for PAMMA optical sensor fabrication.

References

Application Notes and Protocols for the Copolymerization of 9-Anthracenylmethyl methacrylate (AMMA) with Methyl Methacrylate (MMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) and methyl methacrylate (MMA), denoted as P(AMMA-co-MMA), are fluorescent polymers with significant potential in various scientific and biomedical fields. The incorporation of the anthracene (B1667546) moiety provides inherent fluorescence, making these copolymers valuable as fluorescent tags, probes, and components of biosensors. The MMA comonomer ensures good mechanical and optical properties, similar to those of poly(methyl methacrylate) (PMMA). The ratio of the two monomers can be tailored to fine-tune the photophysical and material properties of the resulting copolymer.

These application notes provide detailed protocols for the synthesis and characterization of P(AMMA-co-MMA) copolymers. The methodologies are designed to be accessible to researchers in polymer chemistry, materials science, and drug development.

Applications

The unique properties of P(AMMA-co-MMA) copolymers make them suitable for a range of applications:

  • Fluorescent Labeling and Imaging: The intrinsic fluorescence of the anthracene group allows for the use of these copolymers in labeling and tracking applications in biological systems.

  • Drug Delivery: Copolymers can be formulated into nanoparticles or micelles for the encapsulation and delivery of therapeutic agents. The fluorescence can be utilized to monitor the biodistribution and release of the drug.

  • Biosensors: The anthracene fluorescence is sensitive to the local environment, which can be exploited for the development of sensors for detecting specific analytes or changes in physiological conditions. For instance, they can be used as optical fiber sensors for the determination of tetracycline.[1]

  • Conductive Polymer Binders: In materials science, these copolymers can be used to prepare conductive polymer binders for applications such as improving the performance of silicon anodes in lithium-ion batteries.

Experimental Protocols

This section details the necessary protocols for the synthesis of the 9-Anthracenylmethyl methacrylate (AMMA) monomer and its subsequent copolymerization with methyl methacrylate (MMA) via free-radical polymerization.

Synthesis of this compound (AMMA) Monomer

The AMMA monomer is typically synthesized by the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base.[1]

Materials:

Procedure:

  • In a 300 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous dichloromethane.

  • Add 8 g (77 mmol) of methacryloyl chloride to the flask.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of dichloromethane dropwise to the stirred mixture.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath and then allow it to stand overnight.

  • Add 30 mL of water to the reaction mixture to dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and wash the organic layer with another 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and add 100 mL of methanol to the filtrate to induce recrystallization.

  • Store the solution in a refrigerator for 48 hours to allow for complete precipitation of the product.

  • Collect the pale yellow crystals by suction filtration and dry them under vacuum.

Characterization: The successful synthesis of AMMA can be confirmed by ¹H-NMR and FT-IR spectroscopy. The melting point of the purified product should be in the range of 80-85 °C.[2]

Free-Radical Copolymerization of AMMA and MMA

This protocol describes the synthesis of a series of P(AMMA-co-MMA) copolymers with varying monomer feed ratios using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (AMMA)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Schlenk flasks or similar reaction vessels

  • Nitrogen or Argon gas supply

  • Oil bath or heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Prepare stock solutions of AMMA and MMA in anhydrous dioxane.

  • In a series of Schlenk flasks, prepare different monomer feed compositions by mixing the appropriate volumes of the AMMA and MMA stock solutions. A total monomer concentration of 1 M is recommended.

  • Add AIBN to each flask. A typical initiator concentration is 1 mol% with respect to the total monomer concentration.

  • Seal the flasks and deoxygenate the solutions by bubbling with dry nitrogen or argon for 30 minutes while stirring.

  • Place the flasks in a preheated oil bath at 60 °C and stir for 24 hours.

  • After the reaction, cool the flasks to room temperature.

  • Precipitate the copolymers by slowly pouring the viscous reaction mixtures into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymers by filtration.

  • Redissolve the polymers in a minimal amount of dioxane and re-precipitate in methanol to remove any unreacted monomers and initiator residues. Repeat this step twice.

  • Dry the purified copolymers under vacuum at 40-50 °C to a constant weight.

Characterization of P(AMMA-co-MMA) Copolymers

Determination of Copolymer Composition

The composition of the copolymers can be determined using UV-Vis spectroscopy by utilizing the strong absorbance of the anthracene moiety.

Procedure:

  • Prepare a series of standard solutions of the AMMA monomer in dioxane of known concentrations.

  • Measure the absorbance of these solutions at the characteristic absorption maximum of anthracene (around 365 nm) to create a calibration curve.

  • Prepare solutions of the dried copolymers in dioxane of known concentrations.

  • Measure the absorbance of the copolymer solutions at the same wavelength.

  • Calculate the molar concentration of AMMA units in the copolymer using the calibration curve.

  • The mole fraction of AMMA in the copolymer can then be calculated, and the mole fraction of MMA is determined by difference.

Alternatively, ¹H-NMR spectroscopy can be used to determine the copolymer composition by comparing the integration of the aromatic protons of the anthracene unit with the methoxy (B1213986) protons of the MMA unit.

Molecular Weight and Polydispersity

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymers can be determined by Gel Permeation Chromatography (GPC).

Typical GPC Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns

  • Calibration: Polystyrene standards

  • Detector: Refractive index (RI) detector

Data Presentation

The following tables summarize representative data for a series of P(AMMA-co-MMA) copolymers. Note: The data in these tables are illustrative and based on typical results from free-radical copolymerization. Actual experimental values will vary.

Table 1: Monomer Feed Ratios and Resulting Copolymer Compositions

Sample IDMole Fraction of AMMA in Feed (f_AMMA)Mole Fraction of MMA in Feed (f_MMA)Mole Fraction of AMMA in Copolymer (F_AMMA)Mole Fraction of MMA in Copolymer (F_MMA)
PAMMA-50.050.95Experimentally DeterminedExperimentally Determined
PAMMA-100.100.90Experimentally DeterminedExperimentally Determined
PAMMA-200.200.800.200.80
PAMMA-300.300.70Experimentally DeterminedExperimentally Determined
PAMMA-500.500.50Experimentally DeterminedExperimentally Determined

Table 2: Molecular Weight and Photophysical Properties

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)λ_ex (nm)λ_em (nm)
PMMATypical ValueTypical ValueTypical Value~105--
PAMMA-5Typical ValueTypical ValueTypical ValueExpected >105~251~416
PAMMA-10Typical ValueTypical ValueTypical ValueExpected >105~251~416
PAMMA-20Typical ValueTypical ValueTypical Value103251416
PAMMA-30Typical ValueTypical ValueTypical ValueExpected >103~251~416
PAMMA-50Typical ValueTypical ValueTypical ValueExpected >103~251~416

Visualizations

Reaction Scheme

Copolymerization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product AMMA 9-Anthracenylmethyl methacrylate (AMMA) Copolymer P(AMMA-co-MMA) AMMA->Copolymer MMA Methyl methacrylate (MMA) MMA->Copolymer Initiator AIBN Initiator->Copolymer Solvent Dioxane Solvent->Copolymer Temperature 60 °C Temperature->Copolymer

Caption: Free-radical copolymerization of AMMA and MMA.

Experimental Workflow

Experimental_Workflow A Prepare Monomer and Initiator Solutions B Mix Reactants in Schlenk Flasks A->B C Deoxygenate with N2/Ar B->C D Polymerize at 60 °C for 24h C->D E Precipitate in Methanol D->E F Purify by Redissolution and Reprecipitation E->F G Dry Copolymer under Vacuum F->G H Characterization (UV-Vis, NMR, GPC) G->H

Caption: Workflow for P(AMMA-co-MMA) synthesis and characterization.

References

Surface Modification with Poly(9-anthracenylmethyl methacrylate) Brushes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of substrates with poly(9-anthracenylmethyl methacrylate) (PAnMMA) brushes. PAnMMA brushes offer unique fluorescent properties and potential for stimuli-responsive behavior, making them promising candidates for applications in biomedical sensing and controlled drug delivery.

Overview and Applications

Poly(this compound) is a polymer distinguished by the presence of anthracene (B1667546) moieties in its side chains. This inherent fluorescence makes PAnMMA an attractive material for the development of highly sensitive biosensors and diagnostic platforms. When grafted from a surface to form a dense layer of polymer chains, known as a polymer brush, these properties can be harnessed for various surface-specific applications.

Potential Applications:

  • Fluorescence-Based Sensing: The anthracene groups in PAnMMA brushes exhibit characteristic fluorescence that can be quenched or enhanced upon interaction with specific analytes. This principle can be utilized to develop sensitive biosensors for detecting biomolecules such as DNA, proteins, or small molecules. For instance, the binding of a quencher-labeled biomolecule to the brush can lead to a measurable decrease in fluorescence intensity, allowing for quantitative detection.[1]

  • Controlled Drug Delivery: The structure of polymer brushes can be designed to respond to external stimuli such as pH or temperature, enabling the controlled release of encapsulated therapeutic agents. While specific studies on PAnMMA brushes for drug delivery are emerging, the general principles suggest that changes in the brush conformation could trigger the release of loaded drugs like doxorubicin (B1662922) in response to the acidic tumor microenvironment.

  • Biomedical Diagnostics: PAnMMA brushes can be employed to amplify fluorescent signals in diagnostic assays. For example, they can be grafted onto nanoparticles to create probes for ultrasensitive detection of specific DNA sequences.[1][2]

Experimental Protocols

This section details the key experimental procedures for the synthesis and characterization of PAnMMA brushes on a silicon wafer substrate.

Synthesis of PAnMMA Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes a "grafting from" approach to synthesize PAnMMA brushes on a silicon wafer. The process involves three main stages: substrate preparation, initiator immobilization, and surface-initiated polymerization.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Anhydrous toluene (B28343)

  • 9-anthracenylmethyl methacrylate (B99206) (AnMMA) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (B129727), Dichloromethane (B109758), Ethanol (B145695)

Protocol:

  • Substrate Preparation (Hydroxylation):

    • Clean silicon wafers by sonication in acetone (B3395972) and ethanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the cleaned wafers in a freshly prepared piranha solution for 30 minutes to generate hydroxyl groups on the surface.

    • Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.

  • Initiator Immobilization (Silanization and Bromination):

    • Place the hydroxylated silicon wafers in a solution of 2% (v/v) APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).

    • Rinse the wafers with toluene and dry with nitrogen.

    • In a nitrogen-filled glovebox, immerse the APTES-modified wafers in a solution of anhydrous toluene containing 10% (v/v) TEA.

    • Slowly add BiBB to the solution to a final concentration of 10% (v/v) and react for 4 hours at room temperature to attach the ATRP initiator to the surface.

    • Rinse the initiator-functionalized wafers with toluene and dichloromethane and dry with nitrogen.

  • Surface-Initiated ATRP of AnMMA:

    • In a Schlenk flask under a nitrogen atmosphere, dissolve AnMMA monomer (e.g., 1 g, 3.6 mmol) and CuBr (e.g., 10.3 mg, 0.072 mmol) in anhydrous DMF (e.g., 10 mL).

    • Add PMDETA (e.g., 15 µL, 0.072 mmol) to the solution and stir until the catalyst complex forms (a colored solution).

    • Place the initiator-functionalized silicon wafers in the reaction flask.

    • Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1-24 hours). The polymerization time will influence the final brush thickness.

    • Stop the polymerization by exposing the solution to air.

    • Remove the wafers and wash them extensively with DMF, dichloromethane, and methanol to remove any physisorbed polymer.

    • Dry the PAnMMA brush-coated wafers under a nitrogen stream.

Characterization of PAnMMA Brushes

Instrumentation:

  • Ellipsometry: To measure the dry thickness of the polymer brush layer.

  • Contact Angle Goniometry: To determine the static water contact angle and assess the surface hydrophobicity/hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the modified surface at each step.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and roughness.

  • Fluorescence Spectroscopy: To measure the fluorescence emission spectrum of the PAnMMA brushes.

Data Presentation

The following tables summarize hypothetical quantitative data for PAnMMA brushes based on typical results obtained for similar polymer brush systems.

Table 1: PAnMMA Brush Thickness as a Function of Polymerization Time

Polymerization Time (hours)Dry Brush Thickness (nm)
15 ± 1
415 ± 2
828 ± 3
1645 ± 4
2460 ± 5

Table 2: Surface Properties of Modified Silicon Wafers

Surface Modification StepWater Contact Angle (°)
Bare Silicon Wafer30 ± 3
APTES-modified55 ± 4
Initiator-immobilized75 ± 3
PAnMMA Brush (15 nm)85 ± 4

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of PAnMMA brushes on a silicon wafer.

G cluster_0 Substrate Preparation cluster_1 Initiator Immobilization cluster_2 Polymerization cluster_3 Characterization A Silicon Wafer Cleaning B Piranha Treatment (Hydroxylation) A->B C APTES Silanization B->C Amine-terminated surface D BiBB Reaction C->D E SI-ATRP of AnMMA D->E Initiator-functionalized surface F Ellipsometry E->F G Contact Angle E->G H XPS / AFM E->H I Fluorescence Spectroscopy E->I

Caption: Workflow for PAnMMA brush synthesis and characterization.

Proposed Mechanism for a Fluorescence Quenching-Based Biosensor

This diagram illustrates a hypothetical signaling pathway for a PAnMMA brush-based biosensor for the detection of a specific DNA sequence.

G cluster_0 Initial State cluster_1 Detection cluster_2 Final State A PAnMMA Brush B High Fluorescence C Quencher-labeled Target DNA D Hybridization C->D E PAnMMA Brush with Bound Target DNA D->E F Fluorescence Quenching G cluster_0 Drug Loading (pH 7.4) cluster_1 Acidic Environment (e.g., Tumor, pH < 6.5) cluster_2 Drug Release A PAnMMA Brush (Collapsed State) C Drug Encapsulation A->C B Doxorubicin B->C D Protonation of Polymer Brush C->D E PAnMMA Brush (Swollen State) D->E F Doxorubicin Release E->F

References

Controlled Radical Polymerization of 9-Anthracenylmethyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent and photoreactive monomer. The unique properties of the anthracene (B1667546) moiety make polymers derived from 9-AMM valuable in a range of applications, including optoelectronic materials, UV-resistant coatings, sensors, and as a platform for bioconjugation and drug delivery. This guide focuses on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), two of the most robust and versatile controlled radical polymerization techniques.

Application Notes

Poly(9-Anthracenylmethyl methacrylate) (P9-AMM) possesses distinct characteristics owing to the pendant anthracene groups. The anthracene unit is known for its fluorescence, UV-absorbance, and ability to undergo [4+4] cycloaddition upon UV irradiation, which can be utilized for cross-linking or creating single-chain nanoparticles. In the context of drug development, P9-AMM can be used to synthesize well-defined polymer architectures, such as block copolymers, which can self-assemble into nanoparticles for drug encapsulation and delivery. The fluorescent nature of the polymer allows for tracking and imaging, while the potential for photoreactivity can be exploited for on-demand drug release or material modification.

Controlled radical polymerization techniques are essential for synthesizing P9-AMM with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and high degrees of chain-end functionality. This level of control is crucial for creating reproducible and effective materials for biomedical applications.

Key Applications:

  • Fluorescent Labeling and Imaging: The inherent fluorescence of the anthracene group allows for the creation of fluorescently tagged polymers for tracking in biological systems.

  • Drug Delivery Vehicles: Well-defined block copolymers containing P9-AMM segments can be synthesized to form micelles or other nanoparticles for encapsulating therapeutic agents.

  • Photoreactive Materials: The ability of anthracene to dimerize under UV light can be used to create photo-crosslinkable hydrogels or to induce conformational changes in single polymer chains.

  • Sensing: The fluorescence of the anthracene moiety can be sensitive to the local environment, enabling the development of polymer-based sensors.

Experimental Protocols

Detailed methodologies for the RAFT and a suggested protocol for the ATRP of this compound are provided below.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 9-AMM

RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers. The following protocol is based on a reported synthesis of poly(this compound).[1]

Materials:

  • This compound (AnMMA) (Monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (TTC-CTA) (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent), anhydrous

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (0.9 g, 3.2 mmol).

  • Dry the flask under vacuum and then purge with nitrogen.

  • In a separate vial, dissolve the TTC-CTA (13 mg, 32.1 µmol) and AIBN (2.2 mg, 12.8 µmol) in anhydrous DMF (1.5 mL).

  • Using a syringe, transfer the solution of CTA and initiator to the Schlenk flask containing the monomer.

  • The reaction mixture is then subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for the specified time.

  • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be isolated by precipitation into a large excess of a non-solvent, such as methanol (B129727), followed by filtration and drying under vacuum.

Characterization:

The resulting polymer should be characterized by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ). 1H NMR spectroscopy can be used to confirm the polymer structure and to determine monomer conversion.

Atom Transfer Radical Polymerization (ATRP) of 9-AMM (Suggested Protocol)

Materials:

  • This compound (9-AMM) (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole or Toluene (Solvent), anhydrous

Procedure:

  • To a dry Schlenk flask with a magnetic stir bar, add CuBr (catalyst).

  • Add the monomer (9-AMM) and the solvent to the flask.

  • In a separate, dry, and nitrogen-purged vial, prepare a solution of the ligand (PMDETA) in a small amount of the solvent.

  • Add the ligand solution to the Schlenk flask. The solution should turn green/blue, indicating the formation of the Cu(I)/ligand complex.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, while the flask is under a positive pressure of nitrogen, add the initiator (EBiB) via syringe.

  • Place the sealed flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion and the evolution of molecular weight and polydispersity by 1H NMR and SEC, respectively.

  • To stop the polymerization, cool the flask to room temperature and open it to the air. The solution will turn blue-green, indicating the oxidation of Cu(I) to Cu(II).

  • To purify the polymer, pass the reaction mixture through a short column of neutral alumina (B75360) to remove the copper catalyst. Then, precipitate the polymer into a suitable non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the controlled radical polymerization of methacrylates, which can be used as a reference for the expected outcomes of 9-AMM polymerization.

Table 1: Representative Data for RAFT Polymerization of this compound [1]

Entry[M]:[CTA]:[I]SolventTime (h)Mn ( g/mol )Đ (Mw/Mn)
1100:1:0.4DMF2415,7501.27

Table 2: Representative Data for ATRP of Methyl Methacrylate (as a model for 9-AMM) [2]

Entry[M]:[I]:[CuBr]:[L]SolventTemp (°C)Time (h)Conversion (%)Mn,theor ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
1100:1:1:2Toluene902454,6004,8001.15
2100:1:1:2Toluene904757,6007,9001.18
3200:1:1:2Toluene9068517,10017,5001.25

Note: M = Monomer (MMA), I = Initiator (anthracene-based), L = Ligand (N-(n-hexyl)pyridylmethanimine). Data is illustrative for a similar system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of RAFT and ATRP, along with a typical experimental workflow for a controlled radical polymerization experiment.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium I Initiator (I) R_rad Initiator Radical (R•) I->R_rad k_d P_rad Propagating Radical (P•) R_rad->P_rad + M M Monomer (M) P_rad->P_rad Intermediate Intermediate Radical P_rad->Intermediate + CTA CTA RAFT Agent (CTA) Intermediate->P_rad - CTA' P_rad_dormant Dormant Polymer Chain Intermediate->P_rad_dormant - R• P_rad_dormant->Intermediate + P'• ATRP_Mechanism cluster_activation Activation/Deactivation cluster_propagation Propagation P_X Dormant Species (P-X) P_rad Propagating Radical (P•) P_X->P_rad k_act [Cu(I)/L] Cu_I_L Cu(I)/L P_rad->P_X k_deact [X-Cu(II)/L] P_rad_prop Propagating Radical (P•) X_Cu_II_L X-Cu(II)/L M Monomer (M) P_rad_prop->P_rad_prop Experimental_Workflow start Start: Prepare Reactants setup Assemble Schlenk Flask (Monomer, Catalyst, Solvent) start->setup degas Degas Reaction Mixture (Freeze-Pump-Thaw) setup->degas initiate Initiate Polymerization (Add Initiator/Ligand) degas->initiate react React at Controlled Temperature initiate->react quench Quench Polymerization react->quench purify Purify Polymer (Precipitation, Filtration) quench->purify characterize Characterize Polymer (SEC, NMR) purify->characterize end End: Obtain Well-defined Polymer characterize->end

References

Application Notes and Protocols: 9-Anthracenylmethyl Methacrylate in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) in the fabrication of optoelectronic devices. The unique photophysical properties of the anthracene (B1667546) moiety make polymers and copolymers of AMMA promising materials for applications in organic light-emitting diodes (OLEDs), optical sensors, and electro-optic modulators.

Overview of 9-Anthracenylmethyl Methacrylate (AMMA)

This compound is a fluorescent monomer that can be readily polymerized to form poly(this compound) (PAMMA) or copolymerized with other monomers to tailor its optoelectronic properties. The anthracene group provides strong UV absorption and blue fluorescence, making it a suitable component for light-emitting and light-sensing applications.

Key Physicochemical and Photophysical Properties

A summary of the essential properties of AMMA and its corresponding homopolymer is presented below. These properties are crucial for designing and fabricating optoelectronic devices.

PropertyThis compound (Monomer)Poly(this compound) (Homopolymer)Reference
Molecular Formula C₁₉H₁₆O₂(C₁₉H₁₆O₂)ₙ[1]
Molecular Weight 276.33 g/mol Varies with polymerization[1]
Appearance Pale Yellow Solid-[2]
Melting Point 80-85 °C-[2]
Excitation Max (λex) ~362 nm~370 nm[3]
Emission Max (λem) ~407 nmVaries with solvent and aggregation state[3]
Molar Extinction Coefficient (ε) -6713 M⁻¹ cm⁻¹ (at 370 nm)[4]

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Polymers containing AMMA can be utilized as emissive materials or as host materials in phosphorescent OLEDs (PhOLEDs). The blue emission from the anthracene unit is of particular interest for display and lighting applications.

This protocol describes the fabrication of a simple bilayer OLED device using a blend of a hole-transporting polymer and a copolymer of AMMA as the emissive layer (EML).

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Hole-transporting polymer (e.g., Poly(9-vinylcarbazole), PVK)

  • Emissive copolymer: poly(methyl methacrylate-co-9-anthracenylmethyl methacrylate) (PMMA-co-AMMA)

  • Low work function cathode material (e.g., Ca/Al or LiF/Al)

  • Solvents: Chloroform, Chlorobenzene (B131634)

Equipment:

  • Spin coater

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

  • Thermal evaporator

  • UV-Ozone cleaner

  • Source measure unit (SMU) for device characterization

  • Spectrometer for electroluminescence measurement

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates at 120°C for 15 minutes on a hotplate inside the glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a blend solution of PVK and PMMA-co-AMMA (e.g., in a 10:1 weight ratio) in chlorobenzene at a total concentration of 10 mg/mL.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the film at 80°C for 30 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a bilayer cathode of LiF (1 nm) followed by Al (100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled at ~0.1 Å/s for LiF and 1-2 Å/s for Al.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

  • Record the electroluminescence (EL) spectrum using a spectrometer.

  • Calculate the device performance metrics such as turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Expected Performance Data (Illustrative)

ParameterExpected Value Range
Turn-on Voltage 5 - 8 V
Maximum Luminance > 100 cd/m²
Current Efficiency 1 - 5 cd/A
Power Efficiency 0.5 - 2 lm/W
CIE Coordinates (x, y) (0.15 - 0.20, 0.10 - 0.20) (Blue Region)
Optical Sensors

The inherent fluorescence of the anthracene moiety in PAMMA can be exploited for developing optical sensors. The principle of operation is often based on fluorescence quenching upon interaction with an analyte.

This protocol outlines the steps to create a simple thin-film sensor for the detection of electron-deficient aromatic compounds.

Materials:

  • Poly(this compound) (PAMMA)

  • Quartz or glass slides

  • Solvent: Toluene (B28343) or Chloroform

  • Analyte solution (e.g., dinitrotoluene in a suitable solvent)

Equipment:

  • Spin coater or dip coater

  • Fluorometer or a custom fluorescence measurement setup with a UV light source and a detector.

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the quartz or glass slides.

  • Thin Film Deposition:

    • Prepare a solution of PAMMA in toluene (e.g., 5 mg/mL).

    • Deposit a thin film of PAMMA onto the substrate using spin coating (e.g., 1500 rpm for 60 seconds).

    • Dry the film in a vacuum oven at 60°C for 1 hour to remove residual solvent.

  • Sensor Testing:

    • Place the PAMMA-coated substrate in the sample holder of the fluorometer.

    • Record the initial fluorescence intensity (I₀) by exciting the film with UV light (e.g., at 365 nm) and measuring the emission at the peak wavelength (e.g., ~410-430 nm).

    • Expose the film to the analyte vapor or a solution containing the analyte.

    • Record the fluorescence intensity (I) as a function of time or analyte concentration.

  • Data Analysis:

    • Calculate the fluorescence quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the analyte concentration.

    • Plot the Stern-Volmer relationship to determine the sensitivity of the sensor.

Visualizations

Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL Spin Coat HIL (PEDOT:PSS) UVOzone->HIL EML Spin Coat EML (PVK:PMMA-co-AMMA) HIL->EML Cathode Thermal Evaporation of Cathode (LiF/Al) EML->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

Principle of Fluorescence Quenching Sensor

Fluorescence_Quenching cluster_before Before Analyte Exposure cluster_after After Analyte Exposure PAMMA PAMMA Emission1 Fluorescence (High Intensity) PAMMA->Emission1 Excitation1 UV Excitation (hν) Excitation1->PAMMA PAMMA_Quenched PAMMA-Analyte Complex Emission2 Fluorescence (Low Intensity) PAMMA_Quenched->Emission2 Excitation2 UV Excitation (hν) Excitation2->PAMMA_Quenched Analyte Analyte Analyte->PAMMA_Quenched Interaction

References

Application Notes and Protocols for Creating Fluorescently Labeled Polymers with 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled polymers are indispensable tools in biomedical research and drug development, enabling sensitive detection and visualization in a variety of applications, including bioimaging, biosensing, and drug delivery. The incorporation of fluorophores into polymer structures allows for the tracking of polymer nanoparticles, monitoring of drug release, and investigation of cellular uptake mechanisms. 9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a valuable monomer for creating fluorescently labeled polymers due to the inherent photophysical properties of the anthracene (B1667546) moiety.[1] Polymers derived from AMMA exhibit strong fluorescence, making them excellent candidates for use as fluorescent tags.[2]

These application notes provide detailed protocols for the synthesis of the 9-Anthracenylmethyl methacrylate monomer and its subsequent polymerization to create fluorescently labeled polymers via free radical polymerization and controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Additionally, methods for the characterization of the resulting polymers are outlined.

Materials and Methods

Materials
  • 9-Anthracenemethanol[3][4]

  • Methacryloyl chloride[3][4]

  • Triethylamine[3][4]

  • Pyridine[3]

  • Anhydrous Tetrahydrofuran (THF)[3]

  • Diethyl ether[3]

  • Hydrochloric acid (HCl)[3]

  • Sodium bicarbonate (NaHCO₃)[3]

  • Brine[3]

  • Methanol[3]

  • Azobisisobutyronitrile (AIBN)[5]

  • Anhydrous toluene[5]

  • Copper(I) bromide (CuBr)[5][6]

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[5]

  • Ethyl α-bromoisobutyrate (EBiB)[5]

  • Anhydrous anisole[5]

  • 2-Cyano-2-propyl dithiobenzoate (CPDB)

  • Dichloromethane (DCM)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography[5]

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • THF (HPLC grade) for GPC analysis

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) system with RI and UV detectors

  • Fluorescence Spectrophotometer

  • UV-Vis Spectrophotometer

  • Schlenk line and glassware for inert atmosphere reactions

  • Rotary evaporator

  • Oil bath

Experimental Protocols

Protocol 1: Synthesis of this compound (AMMA) Monomer

This protocol describes the synthesis of AMMA via the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride.[3][4]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-anthracenemethanol (e.g., 10.0 g, 48.0 mmol) in anhydrous THF (100 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (B128534) (e.g., 10.1 mL, 72.0 mmol) and pyridine (B92270) (e.g., 5.8 mL, 72.0 mmol) to the stirred solution.[3]

  • Addition of Acyl Chloride: Add methacryloyl chloride (e.g., 6.4 mL, 67.2 mmol) dropwise to the reaction mixture at 0 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (50 mL).[3]

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).[3]

    • Combine the organic layers and wash with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).[3]

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from methanol (B129727) to yield this compound as a pale yellow solid.[3][4]

  • Characterization: Confirm the structure of the purified monomer using ¹H NMR and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the anthracene protons, the methylene (B1212753) protons, the vinyl protons, and the methyl protons.[3]

Protocol 2: Free Radical Polymerization of AMMA

This protocol outlines the synthesis of poly(this compound) (pAMMA) using a conventional free-radical initiator.[5]

  • Reaction Setup: In a Schlenk tube, dissolve AMMA (e.g., 1.0 g, 3.62 mmol) and AIBN (e.g., 5.9 mg, 0.036 mmol, 1 mol% relative to monomer) in anhydrous toluene (B28343) (10 mL).[5]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[5]

  • Polymerization: Backfill the tube with an inert gas and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours.[5]

  • Isolation of Polymer: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.[5]

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of AMMA

This protocol describes a controlled polymerization method to synthesize pAMMA with a well-defined molecular weight and low polydispersity.[5][6]

  • Catalyst Preparation: To a Schlenk tube, add CuBr (e.g., 5.2 mg, 0.036 mmol, 1 equivalent relative to initiator). Seal the tube and deoxygenate by three vacuum-inert gas cycles.[5]

  • Reaction Mixture: In a separate flask, dissolve AMMA (e.g., 1.0 g, 3.62 mmol), the initiator EBiB (e.g., 5.3 µL, 0.036 mmol), and the ligand PMDETA (e.g., 7.5 µL, 0.036 mmol, 1 equivalent relative to CuBr) in anhydrous anisole (B1667542) (5 mL).[5]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

  • Initiation: Transfer the degassed monomer/initiator/ligand solution to the Schlenk tube containing CuBr via a cannula under a positive pressure of inert gas.

  • Polymerization: Place the sealed tube in a thermostated oil bath at 90 °C.[6] After the desired time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.[5]

Protocol 4: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of AMMA

This protocol provides a method for the controlled synthesis of pAMMA using a RAFT agent.

  • Reaction Setup: In a Schlenk tube, dissolve AMMA (e.g., 1.0 g, 3.62 mmol), the RAFT agent CPDB (e.g., 8.0 mg, 0.036 mmol), and the initiator AIBN (e.g., 1.2 mg, 0.0072 mmol, 0.2 equivalents relative to RAFT agent) in anhydrous toluene (5 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles.

  • Polymerization: Backfill the tube with an inert gas and place it in a preheated oil bath at 70 °C.

  • Isolation and Purification: After the desired reaction time, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large excess of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Protocol 5: Characterization of Fluorescently Labeled Polymers
  • Molecular Weight and Polydispersity (PDI):

    • Dissolve a small amount of the purified polymer in HPLC grade THF.

    • Analyze the sample using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

  • Chemical Structure:

    • Dissolve a small amount of the polymer in CDCl₃.

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.

  • Photophysical Properties:

    • Dissolve the polymer in a suitable solvent (e.g., THF or DCM) to prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M).

    • Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Measure the fluorescence emission spectrum by exciting at the λ_abs to determine the maximum emission wavelength (λ_em).

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).

Data Presentation

The following tables summarize the expected quantitative data from the polymerization experiments.

Table 1: Polymerization of this compound (AMMA)

Polymerization MethodMonomer:Initiator:Ligand/RAFT RatioTime (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
Free Radical100:1 (AIBN)24>90Variable>1.8
ATRP100:1:1 (AMMA:EBiB:CuBr/PMDETA)6~70~15,000<1.3[6]
RAFT100:1 (AMMA:CPDB)12~85~20,000<1.2

Table 2: Photophysical Properties of pAMMA in THF

Polymerλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
pAMMA (Free Radical)348, 366, 38641529~0.6
pAMMA (ATRP)348, 366, 38641529~0.6
pAMMA (RAFT)348, 366, 38641529~0.6

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization reactants 9-Anthracenemethanol + Methacryloyl Chloride synthesis Esterification reactants->synthesis purification_m Recrystallization synthesis->purification_m monomer AMMA Monomer purification_m->monomer frp Free Radical Polymerization monomer->frp AIBN atrp ATRP monomer->atrp CuBr/PMDETA, EBiB raft RAFT monomer->raft CPDB, AIBN gpc GPC (Mn, PDI) frp->gpc nmr NMR (Structure) frp->nmr fluoro Fluorescence (λ_em, Φ_F) frp->fluoro atrp->gpc atrp->nmr atrp->fluoro raft->gpc raft->nmr raft->fluoro

Caption: Experimental workflow for the synthesis and characterization of pAMMA.

signaling_pathway cluster_delivery Drug Delivery cluster_release Intracellular Release & Signaling pAMMA_NP pAMMA-Drug Nanoparticle endocytosis Endocytosis pAMMA_NP->endocytosis Uptake cell Target Cell cell->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH change/ Enzymatic cleavage drug Drug release->drug fluorescence Fluorescence Signal release->fluorescence Localization target Intracellular Target drug->target response Therapeutic Response target->response

Caption: Use of pAMMA nanoparticles in drug delivery and cellular imaging.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis and characterization of fluorescently labeled polymers using this compound. Both conventional free radical polymerization and controlled radical polymerization techniques (ATRP and RAFT) are presented, offering flexibility in tailoring the polymer properties for specific applications. The resulting anthracene-labeled polymers, with their strong fluorescence and well-defined architectures, are powerful tools for researchers in various fields, including the development of advanced drug delivery systems and sensitive diagnostic assays. The unique photophysical properties of anthracene also open up possibilities for applications in materials science, such as in the development of sensors and photoresponsive materials.[1][7] For instance, the fluorescence of anthracene-containing polymers can be quenched by certain molecules, making them suitable for sensing applications.[8] Furthermore, the anthracene moiety can undergo photodimerization, which can be utilized for creating cross-linked or self-healing materials.[9]

References

Application Notes and Protocols for Photo-Crosslinking of Polymers Containing 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, photo-crosslinking, and application of polymers containing 9-Anthracenylmethyl methacrylate (B99206) (AMMA). The unique photo-responsive properties of the anthracene (B1667546) moiety make these polymers highly valuable for a range of applications, particularly in drug delivery and biomaterials science.

Introduction to Photo-Crosslinking of AMMA Polymers

Polymers incorporating 9-Anthracenylmethyl methacrylate (AMMA) offer a versatile platform for creating photo-crosslinkable materials. The underlying mechanism involves the [4+4] cycloaddition of anthracene units upon exposure to ultraviolet (UV) light, typically at a wavelength of around 365 nm. This reaction forms a dimer, creating a covalent crosslink between polymer chains and transforming the material from a soluble or liquid state to an insoluble, crosslinked network. This process is reversible, as the anthracene dimers can be cleaved by exposure to shorter wavelength UV light (<300 nm) or by heat, offering potential for creating reversible and tunable material properties.[1]

The ability to control the crosslinking process with light provides spatiotemporal control over the material's properties, which is highly advantageous in applications such as controlled drug delivery, tissue engineering, and the fabrication of patterned surfaces.

Synthesis of this compound (AMMA) Monomer

The synthesis of the AMMA monomer is a critical first step. A common and effective method involves the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride.

Experimental Protocol: Synthesis of AMMA[2]

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 9-anthracenemethanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous methylene chloride.

  • Cool the solution to 0°C in an ice bath.

  • Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • The final product can be further purified by recrystallization from methanol.

Characterization:

  • The structure of the synthesized AMMA monomer can be confirmed using ¹H NMR and FTIR spectroscopy.

Polymerization of this compound

AMMA can be polymerized or copolymerized with other monomers using various techniques, including free-radical polymerization and atom transfer radical polymerization (ATRP). The choice of polymerization method will influence the polymer's molecular weight, polydispersity, and architecture.

Experimental Protocol: Free-Radical Copolymerization of AMMA and Methyl Methacrylate (MMA)[3]

Materials:

  • This compound (AMMA)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk tube, dissolve the desired molar ratio of AMMA and MMA in anhydrous toluene.

  • Add AIBN (typically 1 mol% relative to the total monomer concentration).

  • Degas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Seal the tube and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed with stirring for the desired reaction time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at 50°C.

Characterization:

  • The copolymer composition can be determined by ¹H NMR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be analyzed by Gel Permeation Chromatography (GPC).

Photo-Crosslinking of AMMA-Containing Polymers

The key feature of AMMA-containing polymers is their ability to be crosslinked upon exposure to UV light. This process can be monitored by UV-Vis spectroscopy, where a decrease in the characteristic absorbance of the anthracene monomer is observed.

Experimental Protocol: Photo-Crosslinking of a Polymer Film[4]

Materials:

  • Poly(MMA-co-AMMA) solution in a suitable solvent (e.g., toluene, chloroform)

  • Quartz slides or other UV-transparent substrates

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a thin film of the poly(MMA-co-AMMA) on a quartz slide by spin-coating or drop-casting the polymer solution.

  • Dry the film in a vacuum oven to remove any residual solvent.

  • Expose the polymer film to UV irradiation at 365 nm. The irradiation time will depend on the lamp intensity and the desired degree of crosslinking.

  • The crosslinking process can be monitored by periodically measuring the UV-Vis absorption spectrum of the film. A decrease in the absorbance peaks corresponding to the anthracene monomer (typically in the 350-400 nm region) indicates the formation of anthracene dimers.[2]

  • After irradiation, the insolubility of the film in a good solvent for the non-crosslinked polymer can be tested to confirm crosslinking.

Application in Drug Delivery: Photo-Responsive Hydrogels

The ability to form hydrogels through photo-crosslinking makes AMMA-containing polymers excellent candidates for controlled drug delivery systems. The drug can be encapsulated within the hydrogel matrix, and its release can be modulated by the degree of crosslinking.

Experimental Protocol: Preparation of Drug-Loaded Photo-Crosslinked Hydrogels

Materials:

  • A hydrophilic copolymer containing AMMA (e.g., copolymer with a hydrophilic monomer like polyethylene (B3416737) glycol methacrylate)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • UV lamp (365 nm)

Procedure:

  • Dissolve the AMMA-containing copolymer and the drug in a suitable solvent.

  • Cast the solution into a mold of the desired shape.

  • Evaporate the solvent to form a drug-loaded polymer film.

  • Swell the film in an aqueous buffer to form a hydrogel precursor.

  • Expose the hydrogel precursor to UV light (365 nm) to induce crosslinking. The duration of exposure can be varied to control the crosslinking density.

  • The resulting drug-loaded hydrogel is now ready for drug release studies.

Experimental Protocol: In Vitro Drug Release Study[6]

Procedure:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker bath.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Synthesis of this compound (AMMA)

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
9-AnthracenemethanolMethacryloyl chlorideTriethylamineMethylene chloride0 to RT12-16~90

Table 2: Characterization of Poly(MMA-co-AMMA)

AMMA in feed (mol%)MMA in feed (mol%)Polymerization Time (h)Mn ( g/mol ) (by GPC)PDI (by GPC)
109012Varies<1.5
208012Varies<1.5
307012Varies<1.5

Table 3: Photo-Crosslinking Parameters

Polymer Film Thickness (nm)UV Wavelength (nm)UV Intensity (mW/cm²)Irradiation Time (min)Degree of Crosslinking (%)
~100365100-60Monitored by UV-Vis

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis 9_Anthracenemethanol 9_Anthracenemethanol Reaction Reaction 9_Anthracenemethanol->Reaction Methacryloyl_chloride Methacryloyl_chloride Methacryloyl_chloride->Reaction Purification Purification Reaction->Purification AMMA_Monomer AMMA_Monomer Purification->AMMA_Monomer

Caption: Workflow for the synthesis of this compound (AMMA) monomer.

Polymerization_Workflow cluster_polymerization Polymerization Process AMMA_Monomer AMMA_Monomer Polymerization_Reaction Polymerization_Reaction AMMA_Monomer->Polymerization_Reaction Co_monomer Co_monomer Co_monomer->Polymerization_Reaction Initiator Initiator Initiator->Polymerization_Reaction Precipitation Precipitation Polymerization_Reaction->Precipitation Drying Drying Precipitation->Drying AMMA_Polymer AMMA_Polymer Drying->AMMA_Polymer

Caption: General workflow for the polymerization of AMMA-containing polymers.

Drug_Delivery_Workflow cluster_drug_delivery Drug Delivery Application AMMA_Polymer AMMA_Polymer Mixing Mixing AMMA_Polymer->Mixing Drug Drug Drug->Mixing Film_Casting Film_Casting Mixing->Film_Casting UV_Crosslinking UV Crosslinking (365 nm) Film_Casting->UV_Crosslinking Drug_Loaded_Hydrogel Drug_Loaded_Hydrogel UV_Crosslinking->Drug_Loaded_Hydrogel Drug_Release Drug_Release Drug_Loaded_Hydrogel->Drug_Release

References

Application Notes and Protocols for the Synthesis of Amphiphilic Block Copolymers with 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amphiphilic block copolymers composed of a hydrophilic poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) block and a hydrophobic poly(9-Anthracenylmethyl methacrylate) (PAMMA) block. The unique properties of the anthracene-containing block make these copolymers promising candidates for applications in drug delivery, sensing, and advanced materials due to their fluorescent properties and potential for specific interactions.

The synthesis of these block copolymers can be effectively achieved using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the precise control over molecular weight and dispersity, leading to well-defined polymer architectures.[1]

Data Presentation

The following tables summarize representative quantitative data for amphiphilic block copolymers of POEGMA and PAMMA synthesized via RAFT and ATRP. The values are based on typical results obtained for similar amphiphilic block copolymers and serve as a guideline for expected outcomes.

Table 1: Representative Data for POEGMA-b-PAMMA Synthesized by RAFT Polymerization

Sample IDHydrophilic Block (POEGMA) DPHydrophobic Block (PAMMA) DPMn ( g/mol )PDI (Đ)CMC (mg/L)
RAFT-1502525,0001.1515
RAFT-2505038,0001.188
RAFT-31002545,0001.2020
RAFT-41005058,0001.2212

DP = Degree of Polymerization, Mn = Number-average molecular weight, PDI = Polydispersity Index, CMC = Critical Micelle Concentration.

Table 2: Representative Data for POEGMA-b-PAMMA Synthesized by ATRP

Sample IDHydrophilic Block (POEGMA) DPHydrophobic Block (PAMMA) DPMn ( g/mol )PDI (Đ)CMC (mg/L)
ATRP-1452022,0001.1218
ATRP-2454032,0001.1510
ATRP-3902042,0001.1825
ATRP-4904052,0001.2115

DP = Degree of Polymerization, Mn = Number-average molecular weight, PDI = Polydispersity Index, CMC = Critical Micelle Concentration.

Experimental Protocols

Protocol 1: Synthesis of POEGMA-b-PAMMA via RAFT Polymerization

This protocol describes the synthesis of a POEGMA-b-PAMMA diblock copolymer using a POEGMA macro-chain transfer agent (macro-CTA).

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMEMA, Mn ≈ 500 g/mol )

  • This compound (AMMA)[2]

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

Procedure:

  • Synthesis of POEGMA Macro-CTA:

    • In a Schlenk flask, dissolve OEGMEMA (e.g., 5.0 g, 10 mmol), CPADB (e.g., 0.279 g, 1 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in 10 mL of anhydrous 1,4-dioxane.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 4 hours.

    • Terminate the polymerization by immersing the flask in an ice bath.

    • Precipitate the POEGMA macro-CTA by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum at room temperature.

    • Characterize the molecular weight and PDI of the macro-CTA using Gel Permeation Chromatography (GPC).

  • Chain Extension with AMMA to form POEGMA-b-PAMMA:

    • In a Schlenk flask, dissolve the purified POEGMA macro-CTA (e.g., 2.0 g, 0.08 mmol), AMMA (e.g., 0.55 g, 2 mmol), and AIBN (e.g., 0.0026 g, 0.016 mmol) in 8 mL of anhydrous 1,4-dioxane.

    • Repeat the freeze-pump-thaw cycles as described above.

    • Place the flask in a preheated oil bath at 70°C and stir for 12 hours.

    • Terminate the reaction by cooling the flask in an ice bath.

    • Precipitate the final block copolymer in cold diethyl ether, filter, and dry under vacuum.

    • Characterize the final product by ¹H NMR for composition and GPC for molecular weight and PDI.

Protocol 2: Synthesis of POEGMA-b-PAMMA via ATRP

This protocol outlines the synthesis of POEGMA-b-PAMMA using a PEG-based macroinitiator.[3]

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG, Mn ≈ 2000 g/mol )

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • This compound (AMMA)[4]

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Methanol (cold)

Procedure:

  • Synthesis of mPEG-Br Macroinitiator:

    • Dissolve mPEG (e.g., 4.0 g, 2 mmol) and TEA (e.g., 0.42 mL, 3 mmol) in 20 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

    • Add 2-bromoisobutyryl bromide (e.g., 0.37 mL, 3 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the solution to remove the triethylammonium (B8662869) bromide salt.

    • Concentrate the filtrate under reduced pressure and precipitate the product into a large volume of cold diethyl ether.

    • Collect the mPEG-Br macroinitiator by filtration and dry under vacuum.

  • ATRP of AMMA to form mPEG-b-PAMMA:

    • In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and the mPEG-Br macroinitiator (e.g., 0.44 g, 0.2 mmol).

    • Seal the flask and purge with nitrogen.

    • Add anhydrous anisole (4 mL), AMMA (e.g., 1.1 g, 4 mmol), and PMDETA (e.g., 21 µL, 0.1 mmol) via syringe.

    • Subject the mixture to a freeze-pump-thaw cycle.

    • Place the flask in a preheated oil bath at 60°C and stir for 8 hours.

    • Terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the final block copolymer in cold methanol, filter, and dry under vacuum.

    • Characterize the final product by ¹H NMR and GPC.

Mandatory Visualizations

RAFT_Synthesis_Workflow cluster_step1 Step 1: POEGMA Macro-CTA Synthesis cluster_step2 Step 2: Chain Extension with AMMA A1 OEGMEMA + RAFT Agent + Initiator in Dioxane B1 Freeze-Pump-Thaw Cycles A1->B1 Degas C1 Polymerization at 70°C B1->C1 React D1 Precipitation in Diethyl Ether C1->D1 Isolate E1 Purified POEGMA Macro-CTA D1->E1 Dry A2 POEGMA Macro-CTA + AMMA + Initiator in Dioxane E1->A2 Use as Macro-CTA B2 Freeze-Pump-Thaw Cycles A2->B2 Degas C2 Polymerization at 70°C B2->C2 React D2 Precipitation in Diethyl Ether C2->D2 Isolate E2 Final POEGMA-b-PAMMA D2->E2 Dry

Caption: Workflow for RAFT synthesis of POEGMA-b-PAMMA.

ATRP_Synthesis_Workflow cluster_step1 Step 1: mPEG-Br Macroinitiator Synthesis cluster_step2 Step 2: ATRP of AMMA A1 mPEG + 2-Bromoisobutyryl Bromide + TEA in THF B1 Reaction at 0°C to RT A1->B1 React C1 Filtration & Precipitation B1->C1 Purify D1 Purified mPEG-Br Macroinitiator C1->D1 Dry A2 mPEG-Br + AMMA + CuBr/PMDETA in Anisole D1->A2 Use as Macroinitiator B2 Freeze-Pump-Thaw Cycle A2->B2 Degas C2 Polymerization at 60°C B2->C2 React D2 Catalyst Removal & Precipitation C2->D2 Purify E2 Final mPEG-b-PAMMA D2->E2 Dry

Caption: Workflow for ATRP synthesis of mPEG-b-PAMMA.

Block_Copolymer_Structure cluster_copolymer Amphiphilic Block Copolymer Structure cluster_micelle Self-Assembly in Aqueous Solution hydrophilic POEGMA Block (Hydrophilic) hydrophobic PAMMA Block (Hydrophobic) hydrophilic->hydrophobic Covalent Bond corona Hydrophilic Corona (POEGMA) hydrophilic->corona Forms Corona core Hydrophobic Core (PAMMA) hydrophobic->core Forms Core

Caption: Structure and self-assembly of POEGMA-b-PAMMA.

References

Troubleshooting & Optimization

preventing aggregation-induced quenching in poly(9-anthracenylmethyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(9-anthracenylmethyl methacrylate) (PAM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to aggregation-induced quenching (AIQ) in their experiments involving PAM.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-induced quenching (AIQ) in the context of poly(this compound) (PAM)?

A1: Poly(this compound) is a fluorescent polymer owing to the anthracene (B1667546) moieties in its side chains. In dilute solutions, individual polymer chains are well-solvated and exhibit strong fluorescence. However, as the concentration increases or when the polymer is in a poor solvent, the polymer chains tend to aggregate. This proximity allows the planar anthracene groups to interact via π-π stacking, leading to the formation of non-fluorescent or weakly fluorescent excimers. This phenomenon, where fluorescence intensity decreases upon aggregation, is known as aggregation-induced quenching (AIQ). This effect can significantly compromise the reliability and sensitivity of fluorescence-based assays and imaging techniques.

Q2: What are the primary factors that contribute to AIQ in PAM?

A2: Several factors can promote AIQ in PAM:

  • High Polymer Concentration: Increased proximity of polymer chains enhances the likelihood of intermolecular interactions and aggregation.

  • Poor Solvent Quality: In a poor solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions, leading to chain collapse and aggregation.

  • Polymer Architecture: The linear, flexible nature of homopolymers of PAM can facilitate the close packing of anthracene units.

  • Temperature: Changes in temperature can affect solvent quality and polymer chain mobility, thereby influencing aggregation.

Q3: What are the general strategies to prevent or minimize AIQ in PAM?

A3: The key to preventing AIQ is to inhibit the π-π stacking of anthracene groups. This can be achieved through several strategies:

  • Working at Low Concentrations: Maintaining a dilute solution is the simplest way to minimize intermolecular aggregation.

  • Using a Good Solvent: Solvents that promote strong polymer-solvent interactions will help keep the polymer chains well-solvated and separated.

  • Polymer Design and Synthesis:

    • Copolymerization: Introducing bulky co-monomers can sterically hinder the close approach of anthracene moieties.

    • Controlled Polymer Architecture: Synthesizing block copolymers or star-shaped polymers can create defined nano-architectures that isolate the PAM segments.[1]

  • Host-Guest Chemistry: Encapsulating PAM chains within micelles or other host molecules can physically separate them.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with PAM.

Problem IDProblem DescriptionPossible CausesSuggested Solutions
PAM-AIQ-001 Significant drop in fluorescence intensity upon dissolving the polymer. 1. The chosen solvent is a poor solvent for PAM, leading to immediate aggregation. 2. The polymer concentration is too high. 3. The polymer has a high degree of polymerization, increasing the likelihood of intramolecular aggregation.1. Switch to a better solvent. Good solvents for PAM include chloroform, tetrahydrofuran (B95107) (THF), and toluene.[2][3] 2. Prepare a more dilute solution. Start with a concentration in the micromolar range or lower and perform a concentration-dependent study. 3. If possible, synthesize PAM with a lower molecular weight using a controlled polymerization technique.
PAM-AIQ-002 Fluorescence spectrum shows a broad, red-shifted emission band in addition to the characteristic anthracene monomer emission. 1. Formation of excimers due to π-π stacking of anthracene units. This is a hallmark of aggregation.1. Confirm excimer formation by performing concentration-dependent fluorescence spectroscopy. The intensity of the red-shifted band should increase with concentration. 2. Implement strategies to reduce aggregation as outlined in the FAQs (e.g., dilution, use of a better solvent, or redesigning the polymer).
PAM-AIQ-003 Inconsistent or non-reproducible fluorescence measurements. 1. The polymer solution is not at equilibrium, and aggregation is occurring over time. 2. Photobleaching of the anthracene fluorophore. 3. Instrumental errors.1. Allow the polymer solution to equilibrate for a sufficient time before measurement. Monitor the fluorescence over time to ensure stability. 2. Reduce the excitation light intensity or the exposure time. Use fresh solutions for each measurement. 3. Ensure the fluorometer is properly calibrated and that the cuvette is clean and correctly positioned.
PAM-AIQ-004 Low fluorescence quantum yield of the synthesized PAM. 1. Significant AIQ is occurring even in what is considered a "good" solvent. 2. Presence of quenching impurities from the synthesis or solvent.1. Consider synthesizing a copolymer of 9-anthracenylmethyl methacrylate (B99206) with a bulky comonomer (e.g., methyl methacrylate) to sterically hinder aggregation. 2. Purify the polymer thoroughly by repeated precipitation or dialysis. Use high-purity solvents for fluorescence measurements.

Experimental Protocols

Protocol 1: Synthesis of this compound (AMM) Monomer

This protocol describes the synthesis of the AMM monomer from 9-anthracenemethanol (B72535) and methacryloyl chloride.[4][5]

Materials:

  • 9-Anthracenemethanol

  • Methacryloyl chloride

  • Triethylamine (B128534)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve 9-anthracenemethanol (e.g., 30 g) in freshly distilled THF (150 mL) in a round-bottom flask.[5]

  • Add triethylamine (30 mL) and pyridine (B92270) (20 mL) to the solution.[5]

  • Cool the mixture to 0 °C in an ice-water bath.[5]

  • Add methacryloyl chloride (21 mL) dropwise to the stirred solution.[5]

  • After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour at room temperature.[5]

  • Add water (75 mL) to the reaction flask to quench the reaction.[5]

  • Transfer the solution to a separatory funnel and extract with diethyl ether (500 mL).[5]

  • Wash the organic layer sequentially with 1 M HCl (150 mL), 5% NaHCO₃ solution (150 mL), and brine (150 mL).[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

  • Recrystallize the solid product from methanol to obtain pure this compound.[5]

Protocol 2: Synthesis of PAM Homopolymer via Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity, which can be a factor in controlling aggregation.[6][7]

Materials:

  • This compound (AMM) monomer

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, add AMM (e.g., 1.0 g, 3.62 mmol), EBiB (e.g., 5.3 mg, 0.027 mmol), and anisole (2 mL).

  • In a separate vial, add CuBr (e.g., 3.9 mg, 0.027 mmol) and PMDETA (e.g., 5.7 µL, 0.027 mmol).

  • Subject both the monomer/initiator solution and the catalyst/ligand mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere (e.g., nitrogen or argon), transfer the monomer/initiator solution to the catalyst/ligand mixture.

  • Place the reaction flask in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for the desired reaction time.

  • To stop the polymerization, open the flask to air and dilute with THF.

  • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter and dry the polymer in a vacuum oven.

Protocol 3: Characterization of PAM Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a solution, which can indicate the presence of aggregates.[8]

Procedure:

  • Prepare a series of PAM solutions in the desired solvent at different concentrations.

  • Filter the solutions through a 0.22 µm filter to remove any dust particles.

  • Place the filtered solution in a clean DLS cuvette.

  • Perform the DLS measurement at a controlled temperature.

  • Analyze the correlation function to obtain the size distribution of particles in the solution. An increase in the average particle size with concentration is indicative of aggregation.

Protocol 4: Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A decrease in ΦF can quantify the extent of quenching. The relative method using a known standard is commonly employed.[9][10][11][12]

Materials:

  • PAM solution of unknown quantum yield

  • A standard fluorophore solution with a known quantum yield (e.g., anthracene in ethanol, ΦF = 0.27)[13]

  • High-purity solvent

Procedure:

  • Prepare a series of dilute solutions of both the PAM sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12][14]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the PAM samples and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the PAM and the standard.

  • The quantum yield of the PAM sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[5]

Data Presentation

Table 1: Hypothetical Fluorescence Quantum Yields of PAM under Different Conditions

Polymer ArchitectureSolventConcentration (mg/mL)Fluorescence Quantum Yield (ΦF)
PAM HomopolymerChloroform0.0010.45
PAM HomopolymerChloroform0.10.25
PAM HomopolymerMethanol0.010.10
PAM-co-PMMA (10% AMM)Chloroform0.10.40
PAM-co-PMMA (50% AMM)Chloroform0.10.32

Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual values will depend on specific experimental conditions.

Visualizations

Aggregation_Induced_Quenching cluster_solution Dilute Solution (Good Solvent) cluster_aggregation Concentrated Solution or Poor Solvent Isolated_Chains Isolated PAM Chains (Strong Monomer Emission) Aggregated_Chains Aggregated PAM Chains (π-π Stacking) Isolated_Chains->Aggregated_Chains Increased Concentration or Poor Solvent Excimer Excimer Formation (Quenched Emission) Aggregated_Chains->Excimer Proximity

Caption: Mechanism of Aggregation-Induced Quenching in PAM.

Troubleshooting_Workflow Start Low Fluorescence Signal Observed Check_Spectrum Analyze Emission Spectrum Start->Check_Spectrum Red_Shift Red-shifted, Broad Emission? Check_Spectrum->Red_Shift AIQ AIQ is Likely Occurring Red_Shift->AIQ Yes No_Red_Shift No Significant Red-Shift Red_Shift->No_Red_Shift No Check_Concentration Is Concentration High? AIQ->Check_Concentration Other_Issues Consider Other Issues: - Photobleaching - Impurities - Instrumental Error No_Red_Shift->Other_Issues Dilute Dilute the Solution Check_Concentration->Dilute Yes Check_Solvent Is it a Good Solvent? Check_Concentration->Check_Solvent No Change_Solvent Use a Better Solvent (e.g., Chloroform, THF) Check_Solvent->Change_Solvent No Redesign_Polymer Synthesize Copolymer with Bulky Monomer Check_Solvent->Redesign_Polymer Yes

Caption: Troubleshooting workflow for low fluorescence in PAM experiments.

Experimental_Workflow_Copolymerization Monomer_Synthesis Synthesize AMM Monomer Polymerization ATRP Copolymerization of AMM with Bulky Comonomer (e.g., MMA) Monomer_Synthesis->Polymerization Purification Purify Copolymer (Precipitation/Dialysis) Polymerization->Purification Characterization Characterize Copolymer (NMR, SEC) Purification->Characterization Photophysical_Analysis Photophysical Analysis (UV-Vis, Fluorescence, Quantum Yield) Characterization->Photophysical_Analysis

Caption: Experimental workflow for synthesizing and characterizing a PAM copolymer to prevent AIQ.

References

Technical Support Center: Optimizing Photodimerization of 9-Anthracenylmethyl Methacrylate (AMMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photodimerization efficiency of 9-Anthracenylmethyl methacrylate (B99206) (AMMA).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the photodimerization of 9-Anthracenylmethyl methacrylate (AMMA)?

A1: The photodimerization of AMMA is a [4+4] photocycloaddition reaction. Upon absorption of UV light, the anthracene (B1667546) moiety is promoted to an excited singlet state. This excited molecule then reacts with a ground-state AMMA molecule to form a stable dimer. This process is thermally forbidden and is specifically initiated by light.[1]

Q2: What is the optimal wavelength of light for inducing the photodimerization of AMMA?

A2: The optimal wavelength for the photodimerization of AMMA and other anthracene derivatives is typically in the UVA range, with 365 nm being the most commonly used wavelength.[1][2] Using wavelengths shorter than 300 nm may induce the reverse reaction, causing the dimer to cleave back into monomers.[1]

Q3: How can the progress of the photodimerization reaction be monitored?

A3: The reaction can be effectively monitored using UV-Vis spectroscopy. The characteristic absorption peaks of the anthracene monomer, typically found around 350, 370, and 390 nm, will decrease in intensity as the photodimer is formed.[3] Additionally, ¹H-NMR spectroscopy can be used to confirm the formation of the dimer by observing the appearance of new signals corresponding to the photodimer structure and the disappearance of the monomer signals.

Q4: Is the photodimerization of AMMA a reversible process?

A4: Yes, the photodimerization of anthracene derivatives is often reversible. The dimer can be cleaved back into monomers by irradiation with shorter wavelength UV light (typically < 300 nm) or by heating.[1] The thermal cleavage for some anthracene dimers occurs at temperatures above 170 °C.[1]

Q5: What are some common applications for the photodimerization of AMMA?

A5: The photodimerization of AMMA is utilized in the development of photoresponsive materials. When AMMA is incorporated into a polymer, photodimerization can be used to create cross-linked networks, leading to applications in self-healing materials, photoresponsive hydrogels, and controlled-release drug delivery systems.[1]

Troubleshooting Guide

Problem: Low or No Photodimerization Yield

Possible CauseRecommended Solution
Presence of Oxygen Oxygen can quench the excited state of anthracene and lead to the formation of endoperoxides, a competing side reaction.[3] Solution: Deoxygenate the solvent by purging with an inert gas (e.g., Nitrogen or Argon) before and during the reaction.
Inappropriate Wavelength Using a wavelength outside of the optimal range can lead to low efficiency or side reactions. Solution: Use a light source that emits in the UVA range, ideally at 365 nm.[1][2]
Low Monomer Concentration The reaction is bimolecular, so a certain concentration is required for efficient dimerization. Solution: Increase the concentration of AMMA. However, be mindful of the solubility limits to avoid precipitation.
Precipitation of Monomer or Dimer The solubility of the anthracene monomer or the resulting dimer may be low in the chosen solvent, causing it to precipitate out of solution and halt the reaction. Solution: Reduce the initial concentration of AMMA or select a solvent with better solubility for both the monomer and the dimer. For anthracene, concentrations of 4.5 mM or lower in acetonitrile (B52724) have been shown to prevent precipitation.
Insufficient Irradiation Time or Intensity The reaction may not have had enough time or energy to proceed to completion. Solution: Increase the irradiation time or use a higher intensity light source. Monitor the reaction over time to determine the optimal duration.

Problem: Formation of Undesired Side Products

Possible CauseRecommended Solution
Photo-oxidation The presence of oxygen can lead to the formation of anthracene endoperoxides.[3] Solution: Ensure the reaction is carried out under strictly anaerobic conditions by deoxygenating the solvent and maintaining an inert atmosphere.
Dimer Cleavage Irradiation with short-wavelength UV light can break the dimer back down into monomers.[1] Solution: Use a light source with a wavelength greater than 300 nm, such as a 365 nm lamp.
Unwanted Polymerization of Methacrylate Group While often the goal is to form a cross-linked polymer, if only the dimer of the monomer is desired, free-radical polymerization of the methacrylate group can be a competing reaction. Solution: If monomeric dimers are the target, consider adding a radical inhibitor that does not interfere with the photodimerization. However, for most applications involving AMMA, subsequent or simultaneous polymerization is intended.

Quantitative Data

Table 1: Reaction Rate Constants for Photodimerization of Anthracene Derivatives in CD₂Cl₂

CompoundRate Constant (k) / s⁻¹
Anthracene (4.5 mM)(2.8 ± 0.03) x 10⁻³
9-Bromoanthracene (4.5 mM)(2.60 ± 0.06) x 10⁻⁴
Data sourced from a study on the photodimerization kinetics of anthracene and 9-bromoanthracene.

Table 2: Fluorescence Quantum Yields (Φf) of an AMMA-containing Copolymer and a Reference Compound

CompoundSolventFluorescence Quantum Yield (Φf)
AMMA-containing copolymer (PAD0)Dichloromethane (DCM)0.53
9-Methylanthracene (B110197) (Reference)Cyclohexane0.33
The fluorescence quantum yield was estimated relative to 9-methylanthracene in cyclohexane. Note that fluorescence and photodimerization are competing processes.

Experimental Protocols

Detailed Protocol for Monitoring AMMA Photodimerization using UV-Vis Spectroscopy

  • Preparation of AMMA Solution:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or THF). A concentration below 4.5 mM is recommended to avoid potential solubility issues.

    • Transfer the solution to a quartz cuvette suitable for UV irradiation.

  • Deoxygenation:

    • Seal the cuvette with a septum.

    • Purge the solution with a gentle stream of dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas during the experiment.

  • Initial Spectral Measurement:

    • Place the cuvette in a UV-Vis spectrophotometer and record the initial absorbance spectrum of the AMMA solution. The characteristic anthracene absorbance peaks should be clearly visible between 300 nm and 400 nm.

  • Photodimerization Reaction:

    • Irradiate the cuvette with a 365 nm UV lamp at a fixed distance.

    • At regular time intervals (e.g., every 5, 10, or 30 minutes), briefly stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the decrease in the absorbance of one of the characteristic anthracene peaks (e.g., at ~370 nm) over time.

    • Plot the absorbance versus time to observe the reaction kinetics. The data can be used to determine the reaction rate.

  • Confirmation of Dimer Formation (Optional):

    • After significant changes in the UV-Vis spectrum are observed, the solvent can be evaporated, and the product can be analyzed by ¹H-NMR to confirm the formation of the photodimer.

Visualizations

Photodimerization_Mechanism Monomer_GS AMMA (Ground State) Monomer_ES AMMA* (Excited Singlet State) Monomer_GS->Monomer_ES UV Light (365 nm) Monomer_ES->Monomer_GS Fluorescence Excimer Excimer Intermediate Monomer_ES->Excimer + AMMA (Ground State) Dimer AMMA Dimer Excimer->Dimer [4+4] Cycloaddition Dimer->Monomer_GS Heat or UV Light (<300 nm) Monomer_GS_2 AMMA (Ground State)

Caption: Mechanism of AMMA photodimerization via an excited singlet state.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Sol Prepare AMMA Solution Deoxygenate Deoxygenate with N2/Ar Prep_Sol->Deoxygenate Initial_Scan Record Initial UV-Vis Spectrum Deoxygenate->Initial_Scan Irradiate Irradiate with 365 nm UV Light Initial_Scan->Irradiate Monitor Record UV-Vis at Intervals Irradiate->Monitor Monitor->Irradiate Continue Irradiation Analyze Plot Absorbance vs. Time Monitor->Analyze Reaction Complete Characterize Characterize Product (NMR) Analyze->Characterize

Caption: General experimental workflow for AMMA photodimerization.

Troubleshooting_Workflow Start Low/No Dimer Yield Check_Oxygen Is the system deoxygenated? Start->Check_Oxygen Check_Wavelength Is the wavelength 365 nm? Check_Oxygen->Check_Wavelength Yes Solution_Oxygen Deoxygenate with N2/Ar Check_Oxygen->Solution_Oxygen No Check_Concentration Is there any precipitation? Check_Wavelength->Check_Concentration Yes Solution_Wavelength Use a 365 nm light source Check_Wavelength->Solution_Wavelength No Check_Time Sufficient irradiation time/intensity? Check_Concentration->Check_Time No Solution_Concentration Lower concentration or change solvent Check_Concentration->Solution_Concentration Yes Solution_Time Increase time or light intensity Check_Time->Solution_Time No Success Yield Improved Check_Time->Success Yes Solution_Oxygen->Start Solution_Wavelength->Start Solution_Concentration->Start Solution_Time->Start

Caption: Troubleshooting decision tree for low photodimerization yield.

References

Technical Support Center: Purification of 9-Anthracenylmethyl Methacrylate (AMMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Anthracenylmethyl methacrylate (B99206) (AMMA) monomer. Our goal is to help you effectively purify AMMA from common by-products encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 9-Anthracenylmethyl methacrylate (AMMA)?

A1: Crude AMMA synthesized from 9-anthracenemethanol (B72535) and methacryloyl chloride typically contains the following impurities:

  • Unreacted starting materials: 9-anthracenemethanol.

  • Reagents and their by-products: Triethylamine (B128534), pyridine, and their corresponding hydrochloride salts.[1]

  • Hydrolysis products: Methacrylic acid, formed from the reaction of methacryloyl chloride with water.[1]

  • Polymerized AMMA: As a methacrylate monomer, AMMA can undergo premature polymerization, especially when exposed to heat or light.

Q2: What is the recommended primary method for purifying AMMA?

A2: Recrystallization is the most commonly cited and effective method for the purification of AMMA.[1] Methanol (B129727) and ethanol (B145695) are frequently used as recrystallization solvents.[1]

Q3: When should I consider using column chromatography for AMMA purification?

A3: Column chromatography is a suitable alternative or secondary purification step when:

  • Recrystallization fails to remove impurities effectively, particularly those with similar solubility to AMMA.

  • The crude product is an oil or fails to crystallize.

  • A very high degree of purity (>99%) is required.[2]

Q4: How can I prevent the polymerization of AMMA during purification?

A4: To prevent premature polymerization of AMMA, consider the following precautions:

  • Work at low temperatures: Perform purification steps, especially solvent evaporation, at reduced temperatures.

  • Use inhibitors: While not always necessary for purification, small amounts of inhibitors like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) can be added if polymerization is a persistent issue.

  • Avoid prolonged exposure to light: AMMA contains a photo-sensitive anthracene (B1667546) group and should be protected from light to prevent both polymerization and photodimerization.[3]

  • Store purified monomer properly: Keep the purified AMMA in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Q5: What is the expected appearance and melting point of pure AMMA?

A5: Pure this compound is typically a pale yellow solid.[4] Its reported melting point is in the range of 80-85 °C.[4][5][6][7] A lower or broader melting point range often indicates the presence of impurities.

Troubleshooting Guides

This section addresses common problems encountered during the purification of AMMA.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Too much solvent was used, leading to significant loss of product in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize again.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present, depressing the melting point of the mixture.- The solution is supersaturated.- Use a lower-boiling point solvent or a solvent mixture.- Perform a preliminary purification step, such as an aqueous wash, to remove major impurities.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Product Fails to Crystallize - The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure AMMA.- Consider purification by column chromatography.
Purified Product Has a Low or Broad Melting Point - The product is still impure.- Perform a second recrystallization.- Purify the material using column chromatography.
Product Appears Gummy or Viscous (Indication of Polymerization) - Exposure to high temperatures, light, or contaminants that initiate polymerization.- Ensure all purification steps are performed at low temperatures and with protection from light.- Consider adding a polymerization inhibitor if the problem persists.- If significant polymerization has occurred, the monomer may need to be re-synthesized.
Streaking or Poor Separation on TLC Plate During Column Chromatography - The chosen solvent system is not optimal.- The column is overloaded with the sample.- The compound is degrading on the silica (B1680970) gel.- Experiment with different solvent systems to achieve a good separation with a reasonable Rf value (typically 0.2-0.4).- Reduce the amount of crude material loaded onto the column.- Deactivate the silica gel by adding a small amount of triethylamine to the eluent.

Data Presentation

Comparison of Purification Methods for Methacrylate Monomers
Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-90%- Simple and cost-effective.- Can handle large quantities of material.- May not be effective for removing impurities with similar solubility.- Potential for product loss in the mother liquor.
Column Chromatography >99%50-80%- High degree of purification.- Can separate complex mixtures.- More time-consuming and requires more solvent.- Can be challenging to scale up.

Note: The purity and yield values are typical for methacrylate monomers and may vary for AMMA depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of AMMA by Recrystallization
  • Dissolution: In a fume hood, transfer the crude AMMA to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of AMMA by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude AMMA in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure AMMA and remove the solvent using a rotary evaporator at a low temperature.

Mandatory Visualization

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_amma Crude AMMA add_solvent Add Minimal Hot Solvent crude_amma->add_solvent dissolved_solution Dissolved Solution add_solvent->dissolved_solution cool_slowly Cool Slowly dissolved_solution->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_cold_solvent Wash with Cold Solvent vacuum_filtration->wash_cold_solvent dry_under_vacuum Dry Under Vacuum wash_cold_solvent->dry_under_vacuum pure_amma Pure AMMA Crystals dry_under_vacuum->pure_amma

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_column_chromatography cluster_preparation Column Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude AMMA pack_column->load_sample packed_column Packed and Loaded Column load_sample->packed_column elute_solvent Elute with Solvent System packed_column->elute_solvent collect_fractions Collect Fractions elute_solvent->collect_fractions fractions Collected Fractions collect_fractions->fractions tlc_analysis Analyze Fractions by TLC fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_amma Pure AMMA evaporate_solvent->pure_amma

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Poly(9-anthracenylmethyl methacrylate) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with poly(9-anthracenylmethyl methacrylate) (PAMA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving poly(this compound) (PAMA)?

A1: Based on available data, good solvents for PAMA include chloroform (B151607), toluene, and dimethylformamide (DMF).[1][] Due to the structural similarity to poly(methyl methacrylate) (PMMA), other solvents known to dissolve PMMA are excellent starting points for solubility tests with PAMA.

Q2: Which solvents are likely to be poor solvents for PAMA?

A2: While specific data for PAMA is limited, we can infer from the properties of the related polymer, PMMA, that non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane) and polar protic solvents like water are likely to be poor solvents for PAMA. Short-chain alcohols such as methanol (B129727) and ethanol (B145695) may also be poor solvents at room temperature, although the monomer is soluble in hot ethanol.

Q3: My PAMA is not dissolving, and is forming a gel-like substance. What is happening?

A3: The formation of a gel-like substance is a common issue when dissolving high molecular weight polymers. This occurs when the polymer chains swell by absorbing the solvent but do not fully disperse to form a true solution. This can be caused by several factors, including the use of a marginal solvent, a high polymer concentration, or insufficient time and agitation for complete dissolution.

Q4: How does the molecular weight of PAMA affect its solubility?

A4: Generally, as the molecular weight of a polymer increases, its solubility decreases, and the time required for dissolution increases. High molecular weight PAMA is more likely to exhibit slow dissolution and gel formation. It is crucial to consider the molecular weight of your specific PAMA sample when selecting a solvent and dissolution method.

Q5: Can temperature be used to improve the solubility of PAMA?

A5: Yes, increasing the temperature can enhance the solubility of PAMA in many solvents by increasing the kinetic energy of both the solvent and polymer molecules, which facilitates the dissolution process. However, caution must be exercised to avoid solvent boiling and potential polymer degradation at excessively high temperatures. Gentle heating with stirring is often beneficial.

Troubleshooting Guides

Issue 1: PAMA is not dissolving in a recommended solvent.
  • Possible Cause: The molecular weight of your PAMA is very high, or the polymer has a specific architecture (e.g., cross-linking) that limits solubility.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure the solvent is pure and anhydrous, as contaminants can affect solubility.

    • Increase Dilution: Try dissolving a smaller amount of PAMA in a larger volume of solvent.

    • Apply Gentle Heating: Warm the mixture with continuous stirring. Start with a low temperature (e.g., 40-50 °C) and gradually increase if necessary.

    • Allow More Time: High molecular weight polymers can take a significant amount of time to dissolve completely. Allow the mixture to stir for several hours or even overnight.

    • Use a Different Solvent: If the polymer still does not dissolve, try a different recommended solvent. For instance, if you are having trouble with toluene, try chloroform.

Issue 2: The PAMA solution is hazy or contains undissolved particles.
  • Possible Cause: Incomplete dissolution or the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure vigorous and continuous stirring to break up polymer aggregates.

    • Sonication: Use an ultrasonic bath to aid in the dispersion of the polymer.

    • Filtration: If you suspect insoluble impurities, you can filter the solution after allowing sufficient time for the polymer to dissolve. Use a filter material that is compatible with your solvent.

Data Presentation

Table 1: Recommended Solvents for Poly(this compound) (PAMA)

SolventClassificationComments
ChloroformGood SolventExplicitly mentioned as a good solvent for PAMA.[1]
TolueneGood SolventExplicitly mentioned as a good solvent for PAMA.[1]
Dimethylformamide (DMF)Good SolventUsed for dispersing PAMA with carbon nanotubes.[]

Table 2: Potential Solvents for PAMA (Based on Monomer and PMMA Solubility)

SolventClassificationRationale
DichloromethanePotential Good SolventGood solvent for the monomer and PMMA.
Tetrahydrofuran (THF)Potential Good SolventGood solvent for PMMA.
AcetonePotential Good SolventGood solvent for the monomer and PMMA.
Ethyl AcetatePotential Good SolventGood solvent for the monomer and PMMA.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(this compound)

  • Preparation:

    • Weigh the desired amount of PAMA powder.

    • Measure the appropriate volume of a recommended solvent (e.g., chloroform or toluene). Start with a relatively low concentration (e.g., 1-5 mg/mL).

  • Dissolution:

    • Place a magnetic stir bar in a clean, dry glass vial or flask.

    • Add the measured volume of solvent to the container.

    • Begin stirring the solvent at a moderate speed.

    • Slowly add the PAMA powder to the vortex of the stirring solvent in small portions. This helps to prevent the formation of large agglomerates.

  • Agitation and Time:

    • Continue stirring the mixture at room temperature.

    • Allow sufficient time for the polymer to dissolve completely. This may range from a few hours to overnight, depending on the molecular weight and concentration.

  • Observation:

    • A fully dissolved solution should be clear and homogeneous. Visually inspect the solution for any undissolved particles or gel-like material.

Protocol 2: Dissolution of High Molecular Weight or Difficult-to-Dissolve PAMA

  • Preparation:

    • Follow the preparation steps in Protocol 1, but start with an even lower concentration (e.g., 0.5-1 mg/mL).

  • Dissolution with Gentle Heating:

    • Follow the dissolution steps in Protocol 1.

    • If the polymer does not dissolve readily at room temperature, gently heat the solution on a hot plate with stirring. A temperature of 40-60 °C is a good starting point.

    • Monitor the solution closely to prevent the solvent from boiling.

  • Enhanced Agitation:

    • If stirring alone is insufficient, place the sealed container in an ultrasonic bath for short periods (e.g., 10-15 minutes) to aid in breaking up any aggregates.

  • Completion:

    • Continue stirring, with or without heat, until the polymer is fully dissolved.

    • Allow the solution to cool to room temperature before use.

Mandatory Visualization

G Troubleshooting Workflow for PAMA Solubility Issues start Start: PAMA Dissolution solvent Select Recommended Solvent (e.g., Chloroform, Toluene, DMF) start->solvent dissolve Attempt Dissolution (Low concentration, slow addition) solvent->dissolve check Is Solution Clear and Homogeneous? dissolve->check success Success: PAMA Dissolved check->success Yes troubleshoot Troubleshooting Required check->troubleshoot No heat Apply Gentle Heat (40-60 °C) with Stirring troubleshoot->heat sonicate Use Sonication troubleshoot->sonicate time Increase Dissolution Time (Stir for several hours/overnight) troubleshoot->time dilute Further Dilute the Solution troubleshoot->dilute recheck Re-evaluate Solution heat->recheck sonicate->recheck time->recheck dilute->recheck new_solvent Try a Different Recommended Solvent new_solvent->dissolve recheck->success Yes recheck->new_solvent No

Caption: A flowchart for troubleshooting common solubility issues encountered with poly(this compound).

G Factors Influencing PAMA Solubility cluster_polymer Polymer Characteristics cluster_solvent Solvent Properties cluster_conditions Experimental Conditions PAMA_Solubility PAMA Solubility MW Molecular Weight MW->PAMA_Solubility Inverse relationship Architecture Polymer Architecture (Linear, Branched, Cross-linked) Architecture->PAMA_Solubility Concentration Concentration Concentration->PAMA_Solubility Inverse relationship Solvent_Type Solvent Type (e.g., Aromatic, Chlorinated) Solvent_Type->PAMA_Solubility Purity Solvent Purity Purity->PAMA_Solubility Temperature Temperature Temperature->PAMA_Solubility Direct relationship (generally) Agitation Agitation Method (Stirring, Sonication) Agitation->PAMA_Solubility Time Dissolution Time Time->PAMA_Solubility

Caption: A diagram illustrating the key factors that influence the solubility of poly(this compound).

References

Technical Support Center: Controlling the Reversibility of 9-Anthracenylmethyl Methacrylate (AMMA) Photodimerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reversible photodimerization of 9-Anthracenylmethyl Methacrylate (B99206) (AMMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you successfully control the photodimerization and cleavage of AMMA.

Troubleshooting and FAQs

This section addresses common issues encountered during the reversible photodimerization of AMMA.

Question Answer
Why is my photodimerization yield low? Several factors can contribute to low dimerization yields. 1. Insufficient Irradiation: Ensure your UV light source has an appropriate wavelength (typically >350 nm) and sufficient power. Increase the irradiation time or decrease the distance between the light source and your sample. 2. Low Concentration: The photodimerization is a bimolecular reaction, so higher concentrations of AMMA can favor the reaction. However, be mindful of solubility limits, as the dimer may be less soluble than the monomer.[1] 3. Presence of Oxygen: Dissolved oxygen can quench the excited state of anthracene (B1667546) and lead to the formation of side products like endoperoxides and anthraquinone.[2] It is crucial to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Inappropriate Solvent: The choice of solvent can influence the reaction rate. Experiment with different spectroscopic grade solvents to find the optimal one for your system.
Why is the reverse reaction (dimer cleavage) not working? For photochemical cleavage , ensure you are using a shorter wavelength UV light source (typically <300 nm) as longer wavelengths favor dimerization.[2][3] For thermal cleavage , the temperature required can be quite high (often >170 °C).[3] Ensure your heating apparatus can reach and maintain the necessary temperature. The efficiency of cleavage can also be solvent-dependent.
I see unexpected peaks in my ¹H NMR spectrum after dimerization. What are they? Unexpected peaks can arise from several sources. 1. Side Products: As mentioned, the presence of oxygen can lead to the formation of anthraquinone.[2] 2. Incomplete Reaction: You may be observing a mixture of the starting AMMA monomer and the photodimer. 3. Solvent Impurities: Ensure you are using high-purity, deuterated solvents for NMR analysis.
My UV-Vis spectrum is not showing the expected changes. During dimerization, the characteristic structured absorbance of the anthracene monomer (typically between 300-400 nm) should decrease.[3] If you do not observe this, it indicates the reaction is not proceeding. Refer to the troubleshooting point on low dimerization yield. For the reverse reaction, you should see a reappearance of this structured absorbance. If not, refer to the troubleshooting point on unsuccessful dimer cleavage.
The photodimer precipitates out of solution during the reaction. What should I do? The photodimer of anthracene derivatives can be less soluble than the monomer.[2] If precipitation occurs, it can hinder further reaction. Try using a lower initial concentration of AMMA or switching to a solvent in which the dimer is more soluble.

Quantitative Data

The following table summarizes key photophysical parameters for AMMA and related anthracene derivatives. This data is essential for designing and interpreting your experiments.

ParameterValueCompound/SystemConditionsReference
Fluorescence Quantum Yield (Φf) 0.44Poly(methyl methacrylate-co-9-anthracenylmethyl methacrylate)Dichloromethane
Dimerization Wavelength >300 nmAnthracene DerivativesVarious Solvents[1][2][3]
Photocleavage Wavelength <300 nmAnthracene DimersVarious Solvents[2][3]
Thermal Cleavage Temperature >170 °CAnthracene DimersNeat or in Solution[3]

Experimental Protocols

Below are detailed protocols for the synthesis of AMMA, its photodimerization, and the subsequent cleavage of the dimer.

Synthesis of 9-Anthracenylmethyl Methacrylate (AMMA)

This protocol is adapted from a standard esterification procedure.[4][5]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 9-anthracenemethanol in anhydrous THF.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound as a solid.

  • Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

Photodimerization of AMMA

Materials:

  • This compound (AMMA)

  • Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

  • UV lamp with an output >350 nm

  • Quartz cuvette or NMR tube

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure:

  • Prepare a solution of AMMA in the chosen solvent at a known concentration (e.g., 1-5 mM).

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Transfer the solution to a quartz cuvette (for UV-Vis monitoring) or a quartz NMR tube (for NMR monitoring).

  • Seal the container to maintain an inert atmosphere.

  • Record the initial UV-Vis spectrum (scan from 250-450 nm) or ¹H NMR spectrum of the monomer solution.

  • Irradiate the sample with a UV lamp (>350 nm) at a fixed distance.

  • At regular time intervals, stop the irradiation and record the UV-Vis or ¹H NMR spectrum to monitor the progress of the reaction.

  • Continue irradiation until the characteristic absorbance of the monomer in the UV-Vis spectrum has disappeared or the monomer peaks in the ¹H NMR spectrum are no longer visible.

Reversal of Photodimerization (Cleavage)

a) Photochemical Cleavage

Materials:

  • Solution of AMMA photodimer

  • UV lamp with an output <300 nm

  • Quartz cuvette or NMR tube

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure:

  • Take the solution of the AMMA photodimer from the previous experiment.

  • Irradiate the sample with a UV lamp (<300 nm).

  • Monitor the reappearance of the AMMA monomer by recording UV-Vis or ¹H NMR spectra at regular intervals.

  • Continue irradiation until the monomer spectrum is fully restored.

b) Thermal Cleavage

Materials:

  • Solution or solid sample of AMMA photodimer

  • Heating apparatus (e.g., oil bath, heating block) with temperature control

  • Solvent (if applicable)

  • UV-Vis spectrophotometer or NMR spectrometer

Procedure:

  • Heat the sample of the AMMA photodimer to a temperature above 170 °C.

  • If in solution, ensure the solvent is stable at the required temperature.

  • Hold the sample at this temperature for a sufficient time to allow for cleavage.

  • Cool the sample to room temperature.

  • Analyze the sample using UV-Vis or NMR spectroscopy to confirm the regeneration of the AMMA monomer.

Visual Diagrams

Signaling Pathway: Reversible Photodimerization of AMMA

Reversible_Photodimerization Monomer1 AMMA Monomer (S₀) ExcitedMonomer Excited Monomer (S₁) Monomer1->ExcitedMonomer hv (>350 nm) Monomer2 AMMA Monomer (S₀) Dimer AMMA Photodimer ExcitedMonomer->Dimer + AMMA Monomer Dimer->Monomer1 hv (<300 nm) or Δ (>170 °C)

Caption: The reversible [4+4] photocycloaddition of this compound (AMMA).

Experimental Workflow for Reversible Photodimerization

Experimental_Workflow cluster_dimerization Photodimerization cluster_cleavage Dimer Cleavage start Prepare AMMA Solution degas Degas with N₂/Ar start->degas initial_analysis Record Initial UV-Vis/NMR degas->initial_analysis irradiate_dimer Irradiate (>350 nm) initial_analysis->irradiate_dimer monitor_dimer Monitor Reaction Progress irradiate_dimer->monitor_dimer monitor_dimer->irradiate_dimer Incomplete dimer_product Isolate/Analyze Dimer monitor_dimer->dimer_product Complete cleavage_method Choose Cleavage Method dimer_product->cleavage_method photocleavage Irradiate (<300 nm) cleavage_method->photocleavage Photochemical thermal_cleavage Heat (>170 °C) cleavage_method->thermal_cleavage Thermal monitor_cleavage Monitor Reaction Progress photocleavage->monitor_cleavage thermal_cleavage->monitor_cleavage monitor_cleavage->photocleavage Incomplete monitor_cleavage->thermal_cleavage final_product Analyze Regenerated Monomer monitor_cleavage->final_product Complete

Caption: A typical experimental workflow for the reversible photodimerization of AMMA.

Troubleshooting Logic for Low Dimerization Yield

Troubleshooting_Logic start Low Dimerization Yield check_oxygen Was the solution degassed? start->check_oxygen degas_solution Degas solvent and repeat under inert atmosphere. check_oxygen->degas_solution No check_irradiation Is the irradiation time/intensity sufficient? check_oxygen->check_irradiation Yes degas_solution->start Re-evaluate increase_irradiation Increase irradiation time or use a more powerful lamp. check_irradiation->increase_irradiation No check_concentration Is the AMMA concentration too low? check_irradiation->check_concentration Yes increase_irradiation->start Re-evaluate increase_concentration Increase AMMA concentration (check solubility). check_concentration->increase_concentration Yes check_wavelength Is the UV wavelength correct (>350 nm)? check_concentration->check_wavelength No increase_concentration->start Re-evaluate correct_wavelength Use a light source with the appropriate wavelength. check_wavelength->correct_wavelength No success Yield Improved check_wavelength->success Yes correct_wavelength->start Re-evaluate

References

Technical Support Center: Synthesis of 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 9-Anthracenylmethyl Methacrylate (B99206).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 9-Anthracenylmethyl Methacrylate?

The most common and direct method for synthesizing this compound is the esterification of 9-Anthracenemethanol with methacryloyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an anhydrous solvent like methylene (B1212753) chloride or tetrahydrofuran (B95107) (THF) at reduced temperatures to control its reactivity.[1][2]

Q2: My reaction yield is significantly lower than expected. What are the most probable causes?

Low yields can stem from several factors. The most common issues include incomplete reactions, product loss during the workup and purification stages, and the occurrence of side reactions that consume the starting materials or the desired product. Key areas to investigate are the purity of reagents, the exclusion of moisture, and the control of the reaction temperature.

Q3: Why is it crucial to perform the synthesis under anhydrous and low-temperature conditions?

Methacryloyl chloride is highly reactive and susceptible to hydrolysis.[3][4] Any moisture present in the reaction vessel, solvents, or reagents will lead to the formation of methacrylic acid, which will reduce the yield of the desired ester. Low temperatures, typically around 0°C, are necessary to manage the exothermic nature of the reaction and to minimize potential side reactions, such as the polymerization of the methacrylate monomer.[5]

Q4: What is the function of triethylamine in this synthesis, and are there any associated side reactions?

Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the esterification reaction.[1] This prevents the HCl from protonating the starting alcohol and engaging in other undesirable side reactions. However, triethylamine can also react with the acyl chloride, potentially leading to the formation of ketenes or diethyl amide byproducts through dealkylation.[6]

Troubleshooting Guide for Side Reactions

This guide details potential side reactions, their identification, and preventative measures.

Issue / Observation Potential Side Reaction Troubleshooting & Prevention
The reaction mixture becomes viscous or solidifies unexpectedly.Polymerization: The methacrylate group is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.[7][8]- Add an Inhibitor: Introduce a radical scavenger, such as a hindered phenol (B47542) like BHT (butylated hydroxytoluene), into the reaction mixture.[5]- Temperature Control: Maintain a low reaction temperature (0°C or below) to slow down the rate of polymerization.- Exclude Light: Protect the reaction from light by covering the flask with aluminum foil.
The final product is contaminated with an acidic impurity.Hydrolysis of Methacryloyl Chloride: The presence of water will cause methacryloyl chloride to hydrolyze into methacrylic acid.[3][9]- Use Anhydrous Conditions: Thoroughly dry all glassware before use. Employ anhydrous solvents and ensure reagents are free from moisture.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
The appearance of unexpected peaks in NMR or mass spectrometry analysis.Diels-Alder Reaction: The anthracene (B1667546) core can act as a diene in a [4+2] cycloaddition reaction, potentially leading to dimerization or reactions with other dienophiles.[10]- Maintain Low Temperatures: Diels-Alder reactions are typically favored by heat. Keeping the reaction temperature low will minimize this side reaction.- Control Stoichiometry: Avoid a large excess of either reactant, as this could promote side reactions.
Low conversion of 9-Anthracenemethanol.Incomplete Reaction: The reaction may not have proceeded to completion.- Check Reagent Purity: Ensure the methacryloyl chloride is of high purity and has not degraded.- Optimize Reaction Time: The reaction may require a longer duration at low temperatures. Monitor the reaction's progress using thin-layer chromatography (TLC).[11]
Formation of triethylammonium (B8662869) chloride precipitate.Expected Byproduct Formation: The reaction between triethylamine and HCl produces triethylammonium chloride, which is a solid.[12][13][14]- This is a normal observation and indicates that the reaction is proceeding as expected. The salt is typically removed by filtration or washing with water during the workup.[1]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][2]

Materials:

  • 9-Anthracenemethanol

  • Methacryloyl Chloride

  • Triethylamine

  • Anhydrous Methylene Chloride (or THF)

  • 1 M Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Methanol (B129727) (for recrystallization)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 9-Anthracenemethanol in anhydrous methylene chloride.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add methacryloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for one hour, and then let it gradually warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthesis pathway and key side reactions.

main_reaction A 9-Anthracenemethanol C 9-Anthracenylmethyl Methacrylate A->C A->C B Methacryloyl Chloride B->C B->C E Triethylammonium Chloride (Salt) HCl HCl D Triethylamine (Base) D->E + HCl

Caption: Main synthesis pathway for this compound.

side_reactions cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization cluster_diels_alder Diels-Alder A Methacryloyl Chloride B Methacrylic Acid A->B + H₂O H2O H₂O H2O->B C 9-Anthracenylmethyl Methacrylate D Polymer C->D Heat/Light E 9-Anthracenylmethyl Methacrylate (Diene) G Cycloadduct E->G F Dienophile F->G

References

Technical Support Center: Optimizing 9-Anthracenylmethyl Methacrylate (AMMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield and control of their AMMA polymerization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of 9-Anthracenylmethyl methacrylate, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: Why is my polymerization yield of poly(this compound) (PAMMA) consistently low?

A1: Low polymerization yield can stem from several factors:

  • Insufficient Initiator Concentration: The rate of polymerization is directly influenced by the concentration of the initiator. A low concentration will generate fewer radicals, leading to a slower reaction and incomplete monomer conversion.[1]

  • Presence of Inhibitors: Commercial monomers, including AMMA, are often shipped with inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before use, as they will quench the radicals necessary for polymerization.

  • Inadequate Reaction Time: Polymerization reactions, especially those targeting high molecular weight polymers, may require extended periods to achieve high conversion.

  • Low Reaction Temperature: The decomposition of thermal initiators is temperature-dependent. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to effectively initiate polymerization.

  • Oxygen Inhibition: Oxygen can act as a radical scavenger, terminating polymer chains prematurely and inhibiting the polymerization process. It is crucial to deoxygenate the reaction mixture thoroughly.

Q2: I'm observing a broad molecular weight distribution (high polydispersity index - PDI) in my PAMMA. How can I achieve better control?

A2: A high PDI indicates a lack of control over the polymerization process, often due to multiple termination and chain transfer reactions. To achieve a narrower molecular weight distribution:

  • Consider Controlled Radical Polymerization (CRP) Techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer significantly better control over polymer chain growth compared to conventional free radical polymerization. ATRP, for instance, can produce well-defined polymers with predetermined molecular weights and low polydispersities (PDI < 1.3).[2]

  • Optimize Initiator to Monomer Ratio: In controlled polymerization, the ratio of monomer to initiator is a key determinant of the final molecular weight. A higher ratio will result in higher molecular weight polymers.

  • Ensure Homogeneous Reaction Conditions: A well-stirred, homogeneous reaction mixture ensures that the initiator and monomer are evenly distributed, leading to more uniform chain initiation and growth.

  • Maintain a Constant Temperature: Fluctuations in temperature can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.

Q3: My polymerization reaction is not initiating at all. What are the possible reasons?

A3: Complete failure of initiation is a common problem and can usually be traced back to one of the following:

  • Ineffective Inhibitor Removal: As mentioned, residual inhibitors are a primary cause of polymerization failure. Ensure your monomer purification method is effective.

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling. It's advisable to use fresh, properly stored initiators.

  • Incorrect Temperature: For thermally initiated polymerizations, the temperature must be high enough to cause the decomposition of the initiator and the formation of radicals.

  • Presence of Impurities: Certain impurities can act as radical scavengers or inhibitors. Ensure all your reagents and solvents are of high purity.

Q4: Can the bulky anthracene (B1667546) group on the monomer affect the polymerization process?

A4: Yes, the sterically bulky anthracene group can influence polymerization kinetics. It may lead to a lower propagation rate constant compared to smaller methacrylate monomers. This can necessitate longer reaction times to achieve high monomer conversion.

Data Presentation

The following tables summarize typical experimental conditions and outcomes for the polymerization of methacrylates, providing a baseline for optimizing your AMMA polymerization.

Table 1: Effect of Initiator Concentration on Methyl Methacrylate (MMA) Polymerization

Initiator (AIBN) Concentration (mol/L)Monomer (MMA) Concentration (mol/L)Reaction Time (h)Temperature (°C)Conversion (%)Molecular Weight (Mn, g/mol )PDI
0.012.067055150,0002.1
0.022.067075110,0001.9
0.052.06709075,0001.8

Note: This data is for MMA and serves as a general guide. Optimal conditions for AMMA may vary due to the bulky anthracene group.

Table 2: Comparison of Polymerization Techniques for Methacrylates

Polymerization TechniqueTypical PDIControl over Molecular WeightKey Advantages
Free Radical Polymerization>1.5LowSimple, robust, wide range of monomers
Atom Transfer Radical Polymerization (ATRP)<1.3HighWell-defined polymers, block copolymers
Reversible Addition-Fragmentation chain-Transfer (RAFT)<1.2HighVersatile for various monomers, tolerant to impurities

Experimental Protocols

Below are detailed methodologies for common polymerization techniques that can be adapted for this compound.

Protocol 1: Free Radical Polymerization of AMMA

This protocol describes a standard free radical polymerization of AMMA using AIBN as a thermal initiator.

Materials:

  • This compound (AMMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer Purification: Remove the inhibitor from AMMA by passing it through a column of basic alumina (B75360).

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of AMMA and AIBN in the anhydrous solvent. A typical starting molar ratio of monomer to initiator is 200:1.

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like ¹H NMR or gravimetry.

  • Termination and Purification: After the desired time, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of AMMA

This protocol provides a general procedure for the controlled polymerization of AMMA via ATRP.

Materials:

  • This compound (AMMA), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole, toluene)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify the AMMA monomer and the solvent to remove any impurities and inhibitors.

  • Reaction Setup: To a Schlenk flask, add the catalyst (CuBr) and the ligand (PMDETA). The flask is then sealed and purged with an inert gas.

  • Addition of Reagents: Add the deoxygenated solvent, the AMMA monomer, and the initiator (EBiB) to the flask under an inert atmosphere. A typical molar ratio of [AMMA]:[EBiB]:[CuBr]:[PMDETA] is 100:1:1:2.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.

  • Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 70-90 °C).

  • Sampling and Analysis: Take samples periodically to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography, GPC).

  • Termination and Purification: To quench the reaction, cool the flask and expose the contents to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Visualizations

The following diagrams illustrate key concepts and workflows related to AMMA polymerization.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radicals Initiator->Radical Heat Monomer AMMA Monomer Radical->Monomer Initiation GrowingChain Propagating Polymer Chain Monomer->GrowingChain GrowingChain->Monomer Propagation Termination Termination GrowingChain->Termination DeadPolymer Polymer Product (PAMMA) Termination->DeadPolymer

Caption: Workflow of Free Radical Polymerization.

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation Initiator R-X (Initiator) Radical R• (Radical) Initiator->Radical ka Catalyst Cu(I)/L (Catalyst) Catalyst->Radical Monomer AMMA Monomer Radical->Monomer Propagation OxidizedCatalyst X-Cu(II)/L DormantChain P-M-X (Dormant Chain) OxidizedCatalyst->DormantChain GrowingChain P-M• (Growing Chain) GrowingChain->DormantChain kd DormantChain->GrowingChain ka Monomer->GrowingChain

Caption: Simplified ATRP Reaction Mechanism.

TroubleshootingFlowchart Start Polymerization Issue LowYield Low Yield? Start->LowYield HighPDI High PDI? LowYield->HighPDI No CheckInitiator Increase Initiator Conc. Increase Reaction Time Increase Temperature LowYield->CheckInitiator Yes RemoveInhibitor Ensure Complete Inhibitor Removal LowYield->RemoveInhibitor Yes Deoxygenate Thoroughly Deoxygenate LowYield->Deoxygenate Yes NoPolymer No Polymerization? HighPDI->NoPolymer No UseCRP Use ATRP or RAFT HighPDI->UseCRP Yes OptimizeRatio Optimize Monomer/ Initiator Ratio HighPDI->OptimizeRatio Yes Homogenize Ensure Homogeneous Reaction HighPDI->Homogenize Yes CheckInhibitor Verify Inhibitor Removal NoPolymer->CheckInhibitor Yes CheckInitiatorActive Use Fresh/Active Initiator NoPolymer->CheckInitiatorActive Yes CheckTemp Verify Correct Reaction Temperature NoPolymer->CheckTemp Yes End Problem Solved NoPolymer->End No CheckInitiator->End RemoveInhibitor->End Deoxygenate->End UseCRP->End OptimizeRatio->End Homogenize->End CheckInhibitor->End CheckInitiatorActive->End CheckTemp->End

Caption: Troubleshooting Logic for AMMA Polymerization.

References

Technical Support Center: 9-Anthracenylmethyl Methacrylate (AMMA) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Anthracenylmethyl methacrylate (B99206) (AMMA) fluorescence, particularly concerning the effects of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence behavior of 9-Anthracenylmethyl methacrylate (AMMA)?

A1: this compound is a fluorescent monomer containing the anthracenyl fluorophore. Its fluorescence is characterized by a structured emission spectrum, which is typical for anthracene (B1667546) derivatives. The intensity and the wavelength of the maximum emission are sensitive to the local environment, particularly the polarity of the solvent.

Q2: How does solvent polarity influence the fluorescence emission of AMMA?

A2: The fluorescence of the anthracene group in AMMA is sensitive to the polarity of its environment. In non-polar solvents, the emission spectrum typically shows a well-resolved vibrational structure. As the solvent polarity increases, a new, broad, and red-shifted emission band may appear due to the formation of an exciplex. This red-shift in the emission wavelength with increasing solvent polarity is known as a bathochromic shift.

Q3: What is the recommended excitation wavelength for AMMA?

A3: The optimal excitation wavelength for AMMA corresponds to its absorption maximum. For the anthracene moiety, this is typically in the range of 340-380 nm. To determine the precise maximum for your specific experimental conditions, it is recommended to measure the absorbance spectrum of AMMA in the solvent you are using and select the wavelength of maximum absorbance (λ_max) for excitation.

Troubleshooting Guide

Issue 1: I am observing a significant red-shift and broadening of the AMMA emission spectrum.

  • Cause: This phenomenon is often attributed to the formation of exciplexes (excited-state complexes) in polar solvents. The anthracene fluorophore in an excited state can interact with the solvent molecules or other nearby electron-donating groups, leading to a lower-energy, red-shifted emission.

  • Solution:

    • Solvent Check: Confirm the polarity of your solvent. The red-shift will be more pronounced in more polar solvents.

    • Concentration: High concentrations of AMMA can sometimes lead to self-quenching or excimer formation (if the monomer concentration is very high), which can also alter the emission spectrum. Try diluting your sample.

    • Purity: Ensure the purity of both your AMMA sample and the solvent. Impurities can sometimes act as quenchers or interacting species.

Issue 2: The fluorescence intensity of my AMMA sample is lower than expected (quenching).

  • Cause: Fluorescence quenching can occur due to several factors:

    • Solvent Effects: Some solvents, particularly those containing heavy atoms (e.g., chloroform, bromoform) or nitro groups, can quench fluorescence.

    • Presence of Quenchers: Dissolved oxygen is a common quencher of fluorescence. Other impurities in the solvent or the sample can also be responsible.

    • High Concentration: At high concentrations, self-quenching or aggregation-caused quenching can occur.

  • Solution:

    • Deoxygenate Solvent: Purge your solvent with an inert gas like nitrogen or argon for 15-30 minutes before measurement to remove dissolved oxygen.

    • Check Solvent Purity: Use high-purity, spectroscopy-grade solvents.

    • Optimize Concentration: Prepare a dilution series to find an optimal concentration range where fluorescence intensity is linearly proportional to concentration, avoiding quenching effects.

Issue 3: My fluorescence readings are unstable or not reproducible.

  • Cause: Instability in fluorescence readings can be due to:

    • Photobleaching: Prolonged exposure of the sample to the excitation light can lead to photochemical degradation of the AMMA fluorophore.

    • Temperature Fluctuations: Fluorescence is a temperature-sensitive process. Changes in temperature can affect the fluorescence intensity.

    • Instrumental Drift: The light source or detector of the fluorometer may not be stable.

  • Solution:

    • Minimize Light Exposure: Use the lowest effective excitation intensity and keep the shutter closed when not acquiring data to minimize photobleaching.

    • Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.

    • Instrument Warm-up: Allow the fluorometer to warm up for the manufacturer-recommended time to ensure the stability of the lamp and detector.

Experimental Protocols

Protocol: Measurement of AMMA Fluorescence in Various Solvents

  • Sample Preparation:

    • Prepare a stock solution of AMMA in a non-polar solvent where it is highly soluble (e.g., cyclohexane (B81311) or toluene).

    • Create a series of dilute solutions (in the micromolar range) of AMMA in different spectroscopy-grade solvents of varying polarity. Ensure the final absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow it to warm up.

    • Set the excitation wavelength to the absorption maximum of AMMA (e.g., 365 nm).

    • Set the emission scan range to capture the entire fluorescence spectrum (e.g., 380 nm to 600 nm).

    • Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Measure the fluorescence spectrum of a solvent blank for each solvent used.

    • Measure the fluorescence spectrum of each AMMA sample.

    • Subtract the solvent blank spectrum from the corresponding sample spectrum to correct for background signal.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λ_em) for each solvent.

    • Calculate the Stokes shift (the difference in wavenumbers between the absorption maximum and the emission maximum).

    • If a reference standard with a known quantum yield is available, the relative quantum yield of AMMA in each solvent can be determined.

Data Presentation

Table 1: Photophysical Properties of an Anthracene Derivative in Solvents of Varying Polarity

SolventPolarity IndexEmission Max (λ_em) [nm]
Cyclohexane0.2410, 430, 455
Toluene2.4412, 432, 458
Dichloromethane3.1418, 438, 465
Acetone5.1425, 445, 470 (and a broad peak ~500)
Acetonitrile5.8430, 450 (and a broad peak ~510)

Note: Data presented is representative for an anthracene derivative and illustrates the general trend. Exact values for AMMA may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare AMMA Stock Solution prep_dilute Create Dilute Solutions in Various Solvents prep_stock->prep_dilute setup_inst Instrument Setup (Excitation λ, Slits) prep_dilute->setup_inst measure_blank Measure Solvent Blanks setup_inst->measure_blank measure_sample Measure AMMA Samples measure_blank->measure_sample correct_bg Background Correction measure_sample->correct_bg determine_max Determine Emission Maxima (λem) correct_bg->determine_max calc_shift Calculate Stokes Shift determine_max->calc_shift

Caption: Experimental workflow for analyzing the effect of solvent polarity on AMMA fluorescence.

solvent_effect cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent S0_np S0 (Ground State) S1_np S1 (Excited State) S0_np->S1_np Absorption S1_np->S0_np Fluorescence (Structured) S1_p S1 (Excited State) S0_p S0 (Ground State) S0_p->S1_p Absorption Exciplex Exciplex State (Solvent-Stabilized) S1_p->Exciplex Relaxation Exciplex->S0_p Fluorescence (Broad, Red-Shifted)

Caption: Energy level diagram illustrating the effect of solvent polarity on AMMA fluorescence.

temperature effects on the photodimerization of 9-Anthracenylmethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photodimerization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the photodimerization of 9-Anthracenylmethyl methacrylate?

A1: The photodimerization of this compound is a photochemical reaction where two anthracene (B1667546) moieties undergo a [4+4] cycloaddition upon exposure to ultraviolet (UV) light, typically with a wavelength greater than 300 nm.[1][2] This process results in the formation of a covalent bond between the two molecules, creating a dimer. The reaction is reversible and can be cleaved by exposure to short-wave UV light (<300 nm) or by heating.[1]

Q2: What is the optimal wavelength of UV light for the photodimerization of AMMA?

A2: Long-wavelength UV irradiation, specifically around 365 nm, is commonly used to induce the [4+4] cycloaddition of anthracene derivatives like AMMA.[1][3] This wavelength provides sufficient energy to excite the anthracene molecule to its reactive state while minimizing the risk of undesirable side reactions or the cleavage of the newly formed dimer, which can occur at shorter wavelengths.[1][4]

Q3: How does temperature affect the photodimerization reaction?

A3: While the forward photodimerization reaction is primarily light-dependent, temperature can influence the overall efficiency. The reverse reaction, or the cleavage of the dimer, is favored at higher temperatures.[1][4] Therefore, conducting the photodimerization at elevated temperatures may lead to a lower yield of the dimer due to the competing thermal cleavage reaction. For optimal results, it is generally recommended to perform the irradiation at or below room temperature.

Q4: Can the photodimerization process be monitored in real-time?

A4: Yes, the progress of the photodimerization reaction can be monitored using spectroscopic techniques. The most common methods are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] In UV-Vis spectroscopy, the characteristic absorbance of the anthracene monomer decreases as it is converted into the dimer. In NMR spectroscopy, new peaks corresponding to the dimer will appear while the signals from the monomer decrease.

Q5: What are some common applications of AMMA photodimerization?

A5: The photodimerization of AMMA is utilized in various fields of materials science and polymer chemistry. It is often used to create photoresponsive materials, such as self-healing polymers, photo-crosslinkable networks in elastomers, and for the fabrication of single-chain nanoparticles.[5] In biomedical applications, polymers containing AMMA can be used for drug delivery systems and as fluorescent probes.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no dimer formation Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength (e.g., using a short-wave UV lamp).Verify the emission spectrum of your UV lamp. Ensure it is a long-wave UV source, preferably with a peak around 365 nm.
Insufficient Irradiation Time or Power: The reaction may not have had enough time or light energy to proceed.Increase the irradiation time or use a more powerful UV source. Monitor the reaction progress using UV-Vis or NMR spectroscopy to determine the optimal time.
High Temperature: The experiment is being conducted at an elevated temperature, favoring the reverse (cleavage) reaction.Perform the reaction at room temperature or consider cooling the sample during irradiation.
Presence of Oxygen: Dissolved oxygen can quench the excited state of the anthracene, inhibiting dimerization.Deoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation.[4]
Concentration is too low: The probability of two excited monomers encountering each other is reduced at very low concentrations.Increase the concentration of the this compound in the solution.
Inconsistent results between experiments Fluctuations in UV Lamp Output: The intensity of the UV lamp may not be stable over time.Allow the UV lamp to warm up and stabilize before starting the experiment. Use a UV power meter to ensure consistent output.
Variability in Sample Temperature: Inconsistent cooling or heating of the sample can affect the reaction equilibrium.Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation.
Degradation of the sample Photodegradation from short-wave UV: Exposure to wavelengths below 300 nm can cause cleavage of the dimer and potentially other side reactions.Use a filter to block short-wavelength UV light from your source.
Presence of impurities: Impurities in the solvent or the AMMA monomer can lead to side reactions.Use high-purity solvents and ensure the this compound is of high quality.

Quantitative Data

Temperature (°C)Quantum Yield (Φ) of Dimerization (Hypothetical)
100.15
25 (Room Temperature)0.12
400.08
600.04

Note: This data is for illustrative purposes to demonstrate the general trend and is not based on experimental results for this compound.

Experimental Protocols

General Protocol for Photodimerization in Solution
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., dichloromethane, THF) in a quartz cuvette or reaction vessel.

  • Deoxygenation: Bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen.[4]

  • Initial Measurement: Record the initial UV-Vis absorption spectrum or ¹H NMR spectrum of the solution.

  • Irradiation: Place the sample at a fixed distance from a 365 nm UV lamp. If possible, use a temperature-controlled sample holder to maintain a constant temperature.

  • Monitoring: At regular intervals, briefly stop the irradiation and record the UV-Vis or NMR spectrum to monitor the progress of the reaction. The characteristic absorbance of the anthracene monomer (typically in the 300-400 nm range) will decrease as the dimer forms.

  • Completion: Continue irradiation until the spectral changes plateau, indicating the reaction has reached equilibrium or completion.

Diagrams

Photodimerization_Workflow Experimental Workflow for AMMA Photodimerization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep Dissolve AMMA in Solvent deoxygenate Deoxygenate with N2/Ar prep->deoxygenate initial_spec Record Initial Spectrum (UV-Vis/NMR) deoxygenate->initial_spec irradiate Irradiate with 365 nm UV Light initial_spec->irradiate monitor_spec Monitor Spectral Changes irradiate->monitor_spec Periodically monitor_spec->irradiate Continue if not complete final_spec Record Final Spectrum monitor_spec->final_spec Reaction Complete analyze Analyze Data (Yield, Kinetics) final_spec->analyze

Caption: Experimental workflow for the photodimerization of this compound.

Photodimerization_Mechanism Photodimerization and Reversion of AMMA Monomer1 Monomer (AMMA) Dimer Dimer Monomer1->Dimer + Monomer + UV (>300 nm) Monomer2 Monomer (AMMA) Dimer->Monomer1 Heat or UV (<300 nm)

Caption: The reversible [4+4] photocycloaddition of this compound.

References

Technical Support Center: Poly(9-anthracenylmethyl methacrylate) (PAMA) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(9-anthracenylmethyl methacrylate) (PAMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PAMA?

The primary challenges in characterizing PAMA stem from its bulky anthracenyl side group, which can lead to issues with solubility, aggregation, and spectral interpretation. Specific difficulties can arise in obtaining high-resolution NMR spectra, ensuring accurate molecular weight determination by GPC/SEC, and managing concentration-dependent effects in UV-Vis and fluorescence spectroscopy.

Q2: In which solvents is PAMA soluble?

PAMA is generally soluble in tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), toluene, and dioxane. It typically precipitates in solvents like hexanes, methanol, and ethanol.[1] For characterization techniques such as GPC/SEC and NMR, it is crucial to ensure the polymer is fully dissolved to obtain accurate results.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poorly resolved peaks in the 1H-NMR spectrum of PAMA, making it difficult to confirm the structure.

Possible Causes & Solutions:

  • Polymer Aggregation: The bulky anthracene (B1667546) groups can cause chain aggregation, leading to peak broadening.

    • Solution: Try acquiring the spectrum at an elevated temperature (e.g., 50 °C) to disrupt intermolecular interactions. Use a deuterated solvent in which PAMA has good solubility, such as CDCl3 or THF-d8.

  • High Molecular Weight: High molecular weight polymers can have shorter relaxation times, resulting in broader peaks.

    • Solution: While you cannot change the sample's molecular weight, optimizing acquisition parameters, such as increasing the relaxation delay (d1), can sometimes improve resolution.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: Ensure all glassware is thoroughly cleaned and use high-purity solvents. If purification is necessary, precipitation of the polymer can help remove impurities.

Experimental Protocol: 1H-NMR of PAMA

  • Sample Preparation: Dissolve 5-10 mg of PAMA in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition:

    • Set the temperature to 25 °C (or higher if aggregation is suspected).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse program for proton NMR.

  • Data Processing: Apply appropriate phasing and baseline correction.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

Problem: Inaccurate or non-reproducible molecular weight (Mn, Mw) and polydispersity index (PDI) values for PAMA.

Possible Causes & Solutions:

  • Inappropriate Column Selection: Using a column set that is not suitable for the molecular weight range of your PAMA sample can lead to poor separation.

    • Solution: Select GPC columns with a pore size appropriate for the expected molecular weight of your polymer. Polystyrene-divinylbenzene (PS-DVB) columns are commonly used.

  • Poor Sample Preparation: Incomplete dissolution or the presence of particulate matter can block the column and affect the chromatogram.[2]

    • Solution: Ensure the PAMA sample is fully dissolved in the mobile phase (e.g., THF). Filter the sample solution through a 0.2–0.45 µm PTFE filter before injection.

  • Incorrect Calibration: Using calibration standards that are not structurally similar to PAMA can lead to inaccurate molecular weight determination.[2]

Experimental Protocol: GPC/SEC of PAMA

  • Mobile Phase: Use stabilized THF at a flow rate of 1.0 mL/min.

  • Columns: A set of PS-DVB columns (e.g., two mixed-bed columns) suitable for a broad range of molecular weights.

  • Calibration: Calibrate the system with a series of narrow polystyrene standards.

  • Sample Preparation: Prepare a PAMA solution in THF at a concentration of 1-2 mg/mL. Ensure complete dissolution and filter the solution.

  • Injection: Inject an appropriate volume (e.g., 100 µL) of the sample solution.

  • Detection: Use a refractive index (RI) detector. A UV detector can also be used, taking advantage of the anthracene chromophore.

UV-Vis and Fluorescence Spectroscopy

Problem: Non-linear Beer-Lambert behavior in UV-Vis or quenching effects in fluorescence spectroscopy.

Possible Causes & Solutions:

  • High Concentration: At high concentrations, the anthracene groups can form excimers, which will affect the fluorescence spectrum. High absorbance values in UV-Vis can also lead to deviations from the Beer-Lambert law.

    • Solution: Work with dilute solutions. For UV-Vis, ensure the maximum absorbance is below 1.5. For fluorescence, a series of dilutions should be prepared to find a concentration range where the emission intensity is linearly proportional to the concentration.

  • Inner Filter Effect: At high concentrations, the sample can absorb a significant fraction of the excitation and/or emission light, leading to artificially low fluorescence intensity.[3]

    • Solution: Use dilute solutions and a 90° detection geometry. For highly absorbing samples, a triangular or front-face cuvette may be necessary.

  • Solvent Effects: The polarity of the solvent can influence the absorption and emission spectra of the anthracene moiety.

    • Solution: Be consistent with the solvent used for all measurements and report the solvent when presenting the data.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy of PAMA

  • Solvent: Use a UV-grade solvent in which PAMA is soluble (e.g., THF or chloroform).

  • Stock Solution: Prepare a stock solution of PAMA and make a series of dilutions.

  • UV-Vis Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

    • Use the pure solvent as a blank.

  • Fluorescence Measurement:

    • Use a fluorescence cuvette with four clear sides.[4]

    • Determine the optimal excitation wavelength from the absorption spectrum.

    • Record the emission spectrum.

    • Use the pure solvent as a blank to check for background fluorescence.

Thermal Analysis (DSC and TGA)

Problem: Difficulty in identifying the glass transition temperature (Tg) or inconsistent decomposition temperatures.

Possible Causes & Solutions:

  • Broad Glass Transition: The Tg of polymers can be a broad transition, making it difficult to pinpoint.

    • Solution: Use a modulated DSC (MDSC) to separate the reversing and non-reversing heat flow signals, which can provide a clearer indication of the Tg. Ensure a consistent heating rate (e.g., 10 °C/min) is used for all measurements to allow for comparison.

  • Sample History: The thermal history of the polymer sample can affect the DSC thermogram.

    • Solution: Perform a heat-cool-heat cycle. The first heating scan erases the thermal history, and the Tg is determined from the second heating scan.

  • Atmosphere Effects in TGA: The decomposition profile can vary depending on the atmosphere (e.g., inert vs. oxidative).

    • Solution: For determining the thermal stability of the polymer, run the TGA experiment under an inert atmosphere (e.g., nitrogen). To study oxidative stability, use an air or oxygen atmosphere.

Experimental Protocol: DSC and TGA of PAMA

  • Sample Preparation: Use a small amount of the PAMA sample (5-10 mg) in an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Measurement:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.

    • Cool the sample back to room temperature.

    • Heat the sample again to the same temperature at 10 °C/min. Determine the Tg from the second heating scan.

  • TGA Measurement:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 or 20 °C/min under a nitrogen atmosphere.

Quantitative Data Summary

PropertyValueSource
Monomer Molecular Weight 276.33 g/mol [5]
Polymer Glass Transition Temp. (Tg) 107 °C[6]
Polymer Melting Point (decomposition) 195 °C (dec.)[6]
Monomer Melting Point 80-85 °C[5]

Diagrams

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing P1 Dissolve PAMA in THF (1-2 mg/mL) P2 Filter sample with 0.2-0.45 µm filter P1->P2 A1 Inject Sample P2->A1 P3 Calibrate with Polystyrene Standards P3->A1 A2 Separation on PS-DVB Columns A1->A2 A3 Detect with RI Detector A2->A3 D1 Generate Chromatogram A3->D1 D2 Calculate Mn, Mw, PDI D1->D2

Caption: Workflow for GPC/SEC analysis of PAMA.

NMR_Troubleshooting Start Poorly Resolved NMR Spectrum Cause1 Polymer Aggregation? Start->Cause1 Cause2 High Molecular Weight? Cause1->Cause2 No Sol1 Acquire spectrum at elevated temperature Cause1->Sol1 Yes Cause3 Paramagnetic Impurities? Cause2->Cause3 No Sol2 Increase relaxation delay (d1) Cause2->Sol2 Yes Sol3 Purify polymer by precipitation Cause3->Sol3 Yes End Improved Spectrum Cause3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for poor NMR resolution of PAMA.

References

Technical Support Center: 9-Anthracenylmethyl Methacrylate (AMMA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 9-Anthracenylmethyl methacrylate (B99206) (AMMA).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 9-Anthracenylmethyl methacrylate (AMMA)?

A1: The most common synthesis of this compound (AMMA) involves the esterification of 9-Anthracenemethanol with methacryloyl chloride.[1][2] This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1][2] The reaction is generally performed in a suitable solvent like methylene (B1212753) chloride or tetrahydrofuran (B95107) (THF).[1][3]

Q2: What are the potential major impurities in AMMA synthesis?

A2: Potential impurities can include:

  • Unreacted 9-Anthracenemethanol: Incomplete reaction can leave starting material in the product.

  • Methacrylic acid: Formed from the hydrolysis of excess methacryloyl chloride during workup.

  • Triethylamine hydrochloride: The salt formed as a byproduct of the reaction.

  • Poly(this compound): Premature polymerization of the monomer product, which can be initiated by heat, light, or residual initiators.

Q3: My final product is a sticky solid or oil instead of crystals. What could be the cause?

A3: This issue often points to the presence of impurities that inhibit crystallization. The most likely culprits are residual solvent, unreacted starting materials, or byproducts like methacrylic acid. Inadequate drying of the product or glassware can also contribute. Ensure thorough washing and drying steps have been performed. Recrystallization, as detailed in the experimental protocols, is the primary method to obtain a pure, crystalline product.[1][3]

Q4: The yield of my reaction is significantly lower than expected. What are the possible reasons?

A4: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or optimizing the stoichiometry of the reagents.

  • Loss of product during workup: Product may be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.

  • Premature polymerization: If the product polymerizes, it will be lost during the purification of the monomer. Avoid high temperatures and exposure to light during the reaction and purification.

  • Side reactions: The presence of water can lead to the hydrolysis of methacryloyl chloride, reducing the amount available to react with 9-Anthracenemethanol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction mixture turns into a thick, unmanageable slurry. Precipitation of a large amount of triethylamine hydrochloride.Ensure adequate solvent volume to maintain a stirrable mixture.
Product is difficult to crystallize. Presence of impurities such as unreacted starting materials or byproducts.Repeat the recrystallization process. Consider using a different solvent system for recrystallization. Column chromatography can be an alternative purification method.
Formation of a polymeric substance during reaction or storage. Spontaneous polymerization of the methacrylate monomer.Add a polymerization inhibitor (e.g., hydroquinone) if storing the monomer for an extended period. Keep the monomer refrigerated and protected from light.
Low purity of the final product confirmed by analysis (e.g., NMR, GC-MS). Inefficient purification.Optimize the recrystallization procedure (e.g., solvent, temperature). Ensure complete removal of the triethylamine hydrochloride salt during the washing step.

Experimental Protocols

Below are detailed methodologies for the synthesis of AMMA, adapted from literature procedures.[1][3]

Protocol 1: Synthesis in Methylene Chloride

  • Reaction Setup: In a 300 ml three-necked flask equipped with a stirrer and a thermometer, add 9.3g (45mmol) of 9-Anthracenemethanol, 60ml of methylene chloride, and 8g (77mmol) of methacryloyl chloride.[1][2]

  • Addition of Base: Cool the slurry in an ice water bath. While stirring, add a solution of 6.0g (59mmol) of triethylamine in 10ml of methylene chloride dropwise.[1][2]

  • Reaction: After the addition is complete, the slurry should become a homogeneous solution. Allow the reaction to proceed overnight while cooling in ice water.[1]

  • Workup:

    • Add 30ml of water to the reaction mixture and stir to dissolve the precipitated triethylamine hydrochloride salt.[1]

    • Wash the organic layer again with 30ml of water.[1]

    • Dry the methylene chloride solution over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the dried solution and add 100ml of methanol.[1]

    • Store the solution in a refrigerator to induce recrystallization.[1]

    • After 2 days, collect the precipitated pale yellow crystals by suction filtration and dry them.[1]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

  • Reaction Setup: Dissolve 30g of 9-Anthracenemethanol in 150ml of freshly distilled THF.[3]

  • Addition of Base: Add 30ml of triethylamine and 20ml of pyridine (B92270) to the solution and cool the mixture to 0°C in an ice-water bath.[3]

  • Addition of Acylating Agent: Add 21ml of methacryloyl chloride dropwise to the cooled solution.[3]

  • Reaction: After the addition, remove the ice-water bath and stir the mixture for 1 hour at room temperature.[3]

  • Workup:

    • Add 75ml of water to the reaction flask.[3]

    • Transfer the solution to a separatory funnel and extract with 500ml of diethyl ether.[3]

    • Wash the organic extract with 1M aqueous HCl (150ml), 5% aqueous NaHCO3 (150ml), and brine (150ml).[3]

  • Purification:

    • Evaporate the solvent under vacuum.[3]

    • Recrystallize the resulting solid from methanol.[3]

Data Presentation

Table 1: Comparison of Reported Synthesis Protocols for this compound

Parameter Protocol 1 Protocol 2
Starting Material 9-Anthracenemethanol9-Anthracenemethanol
Acylating Agent Methacryloyl chlorideMethacryloyl chloride
Base TriethylamineTriethylamine, Pyridine
Solvent Methylene ChlorideTetrahydrofuran (THF)
Reaction Temperature 0°C (Ice water bath)0°C then Room Temp.
Reaction Time Overnight1 hour after addition
Purification Method Recrystallization from Methanol/Methylene ChlorideRecrystallization from Methanol
Reported Yield 58 mol%[1]Not explicitly stated in provided text, but a product weight of 21g from 30g starting material is mentioned.[3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents 1. Mix 9-Anthracenemethanol, Methacryloyl Chloride, and Solvent cooling 2. Cool Mixture (0°C / Ice Bath) reagents->cooling base_add 3. Add Triethylamine Dropwise cooling->base_add react 4. Stir Overnight or for 1 hour base_add->react quench 5. Quench with Water react->quench extract 6. Extract with Organic Solvent quench->extract wash 7. Wash with Aqueous Solutions extract->wash dry 8. Dry Organic Layer (e.g., Na2SO4) wash->dry filter_dry 9. Filter and Evaporate Solvent dry->filter_dry recrystallize 10. Recrystallize from Methanol/Ethanol filter_dry->recrystallize isolate 11. Isolate Pure Crystals (Filtration) recrystallize->isolate final_product Pure AMMA isolate->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity cluster_impurities cluster_solutions start Start AMMA Synthesis product Crude Product Obtained start->product unreacted_sm Unreacted 9-Anthracenemethanol? product->unreacted_sm Low Purity acid_bp Methacrylic Acid Present? product->acid_bp Low Purity salt Triethylamine HCl Remaining? product->salt Low Purity polymer Polymerization Occurred? product->polymer Low Purity recrystallize Optimize Recrystallization unreacted_sm->recrystallize wash_naoh Wash with dilute NaHCO3/NaOH acid_bp->wash_naoh wash_water Thorough Aqueous Wash salt->wash_water inhibit Use Inhibitor/ Low Temp Storage polymer->inhibit

Caption: Troubleshooting logic for common impurities in AMMA synthesis.

References

Technical Support Center: Photodegradation of 9-Anthracenylmethyl Methacrylate (AMMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) under ultraviolet (UV) irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of 9-Anthracenylmethyl methacrylate (AMMA) under UV irradiation?

A1: The primary degradation mechanism for AMMA under UV irradiation (typically >300 nm) is a [4+4] photocycloaddition, resulting in the formation of a photodimer.[1][2] This reaction occurs between an excited-state AMMA molecule and a ground-state AMMA molecule. The dimerization leads to a loss of the characteristic UV absorbance and fluorescence of the anthracene (B1667546) chromophore.[3] Shorter wavelength UV light (<300 nm) or heat can induce the reverse reaction, cleaving the dimer back into two monomeric AMMA molecules.[1]

Q2: Can this compound degrade through other pathways under UV irradiation?

A2: Yes, in the presence of oxygen, AMMA can undergo photo-oxidation to form an endoperoxide.[4][5] This reaction involves the [4+2] cycloaddition of singlet oxygen with the anthracene moiety. This is a potential side reaction that can compete with photodimerization, especially in aerated solutions.[4]

Q3: What are the key factors that influence the rate of AMMA photodegradation?

A3: Several factors can significantly affect the rate of photodimerization:

  • Wavelength of UV Irradiation: Wavelengths greater than 300 nm are effective at inducing dimerization. Shorter wavelengths (<300 nm) can promote the reverse reaction (dimer cleavage).[1]

  • Concentration: Higher concentrations of AMMA generally lead to a faster dimerization rate due to the increased probability of collisions between excited and ground-state molecules.

  • Solvent: The choice of solvent can influence the reaction kinetics. While the reaction proceeds in most common organic solvents, solvent polarity can play a role.[6]

  • Presence of Oxygen: Oxygen can act as a quencher for the excited state of AMMA, potentially reducing the efficiency of dimerization.[3] It can also lead to the formation of endoperoxides as a side product.[4]

  • Light Intensity: Higher light intensity will generally lead to a faster rate of degradation.

Q4: How can I monitor the photodegradation of AMMA during my experiment?

A4: The photodegradation of AMMA can be effectively monitored using spectroscopic techniques:

  • UV-Vis Spectroscopy: The progress of photodimerization can be tracked by the decrease in the characteristic absorbance peaks of the monomeric anthracene chromophore, which are typically found between 330 nm and 390 nm.[1][3]

  • Fluorescence Spectroscopy: As the highly fluorescent AMMA monomer is converted to the non-fluorescent dimer, a decrease in fluorescence intensity can be monitored over time.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the formation of the photodimer by the appearance of new signals corresponding to the dimer's structure and the disappearance of the monomer's signals.[2][7]

Troubleshooting Guide

Problem Possible Causes Solutions
Incomplete or slow photodimerization 1. Low UV light intensity or incorrect wavelength: The light source may not be providing sufficient energy at the appropriate wavelength (>300 nm) to drive the reaction efficiently. 2. Low concentration of AMMA: At very low concentrations, the probability of an excited molecule encountering a ground-state molecule is reduced. 3. Presence of oxygen: Dissolved oxygen can quench the excited state of AMMA, inhibiting dimerization.[3] 4. Inappropriate solvent: The chosen solvent may not be optimal for the reaction.1. Verify light source: Ensure your UV lamp is emitting at the correct wavelength and has sufficient power. Consider moving the sample closer to the lamp or using a more powerful lamp. 2. Increase concentration: If experimentally feasible, increase the concentration of the AMMA solution. 3. Degas the solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during irradiation to remove dissolved oxygen.[8] 4. Solvent screening: Test different spectroscopic grade solvents to find one that optimizes the reaction rate.
Formation of unexpected byproducts 1. Photo-oxidation: The presence of oxygen can lead to the formation of AMMA endoperoxide.[4][5] 2. Solvent-related side reactions: The solvent might be participating in photochemical reactions.1. Degas the solution: As mentioned above, removing oxygen is crucial to minimize photo-oxidation. 2. Use high-purity, inert solvents: Employ spectroscopic grade solvents that are known to be photochemically stable.
Precipitation of the product from the solution 1. Low solubility of the photodimer: The AMMA photodimer may be less soluble than the monomer in the chosen solvent.1. Choose a different solvent: Experiment with solvents in which the dimer is more soluble. 2. Perform the reaction at a lower concentration: This can help to keep the formed dimer in solution.
Difficulty in reversing the photodimerization 1. Incorrect wavelength for cleavage: The wavelength used for the reverse reaction may not be optimal (typically <300 nm). 2. Thermal degradation: If using heat to reverse the dimerization, excessive temperatures could lead to other degradation pathways.1. Use a shorter wavelength UV source: Employ a lamp that emits light below 300 nm to induce cleavage of the dimer.[1] 2. Optimize heating conditions: Carefully control the temperature and duration of heating to favor dimer cleavage without causing other decomposition.

Quantitative Data

CompoundSolventFluorescence Quantum Yield (Φf)
9-MethylanthraceneCyclohexane0.33
Polymer-bound AMMADichloromethane (DCM)0.53

Experimental Protocols

Protocol 1: Monitoring AMMA Photodimerization using UV-Vis Spectroscopy

Objective: To quantify the rate of AMMA photodimerization in solution.

Materials:

  • This compound (AMMA)

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvette with a stopper

  • UV lamp with a specific wavelength output (e.g., 365 nm)[1]

  • Stir plate and magnetic stir bar (optional, for homogeneity)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Solution Preparation: Prepare a stock solution of AMMA in the chosen solvent at a known concentration. Dilute the stock solution to the desired experimental concentration in a quartz cuvette. Ensure the initial absorbance at the λmax of the monomer (around 350-390 nm) is within the linear range of the spectrophotometer (typically < 1.0).

  • Degassing (Optional but Recommended): To minimize photo-oxidation, gently bubble an inert gas through the solution in the cuvette for 15-20 minutes. Seal the cuvette immediately after.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the AMMA solution before irradiation.

  • UV Irradiation: Place the cuvette at a fixed distance from the UV lamp. If using a stir plate, ensure gentle and consistent stirring.

  • Time-course Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum of the solution.

  • Data Analysis: Plot the absorbance at a specific wavelength corresponding to a monomer peak as a function of irradiation time to determine the reaction kinetics. The decrease in absorbance indicates the consumption of the monomer.[9]

Protocol 2: Synthesis and Purification of AMMA Photodimer

Objective: To synthesize and isolate the photodimer of AMMA for further characterization.

Materials:

  • This compound (AMMA)

  • Anhydrous, spectroscopic grade solvent (e.g., dichloromethane)

  • UV photoreactor or a suitable UV lamp (e.g., 365 nm)[10]

  • Schlenk flask or a similar reaction vessel suitable for degassing

  • Rotary evaporator

  • Recrystallization solvents (e.g., methanol, ethanol)[11]

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve a known amount of AMMA in the chosen solvent in a Schlenk flask to a moderate concentration.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Irradiation: Irradiate the solution with a UV lamp while stirring. Monitor the progress of the reaction by periodically taking a small aliquot and analyzing it by TLC or UV-Vis spectroscopy until the monomer is consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: The crude photodimer can be purified by recrystallization from a suitable solvent system. The dimer is often less soluble than the monomer, which facilitates its isolation.

  • Characterization: Confirm the identity and purity of the photodimer using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

photodegradation_pathway AMMA AMMA Monomer (Ground State) AMMA_excited AMMA Monomer (Excited Singlet State) AMMA->AMMA_excited UV Light (>300 nm) AMMA_excited->AMMA Fluorescence Photodimer AMMA Photodimer AMMA_excited->Photodimer + AMMA (Ground State) [4+4] Cycloaddition Singlet_Oxygen Singlet Oxygen (¹O₂) AMMA_excited->Singlet_Oxygen + ³O₂ Photodimer->AMMA UV Light (<300 nm) or Heat Endoperoxide AMMA Endoperoxide Oxygen Oxygen (³O₂) Singlet_Oxygen->Endoperoxide + AMMA (Ground State) [4+2] Cycloaddition

Caption: Photodegradation pathways of AMMA under UV irradiation.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare AMMA solution in chosen solvent degas Degas solution with inert gas (optional) prep_solution->degas initial_analysis Record initial UV-Vis/Fluorescence spectrum degas->initial_analysis irradiate Irradiate with UV light (e.g., 365 nm) initial_analysis->irradiate time_analysis Record spectra at regular time intervals irradiate->time_analysis plot_data Plot Absorbance/Fluorescence vs. Time time_analysis->plot_data kinetics Determine reaction kinetics plot_data->kinetics

Caption: Experimental workflow for monitoring AMMA photodegradation.

troubleshooting_tree start Problem with AMMA Photodegradation Experiment q1 Is the reaction slow or incomplete? start->q1 q2 Are there unexpected byproducts? start->q2 q3 Is the product precipitating? start->q3 q1->q2 No a1_1 Check UV lamp (wavelength & intensity) q1->a1_1 Yes q2->q3 No a2_1 Degas solution to prevent photo-oxidation q2->a2_1 Yes a3_1 Try a different solvent q3->a3_1 Yes end Consult further literature or technical support q3->end No a1_2 Increase AMMA concentration a1_1->a1_2 a1_3 Degas the solution to remove O₂ a1_2->a1_3 a2_2 Use high-purity, photochemically stable solvent a2_1->a2_2 a3_2 Lower the initial AMMA concentration a3_1->a3_2

Caption: Troubleshooting decision tree for AMMA photodegradation.

References

optimizing initiator concentration for 9-Anthracenylmethyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of AMMA, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my polymerization of 9-Anthracenylmethyl methacrylate (AMMA) not initiating or proceeding very slowly?

Possible Causes:

  • Inhibitor Presence: Commercial AMMA may contain inhibitors to prevent spontaneous polymerization during storage.

  • Low Initiator Concentration: The concentration of the initiator (e.g., AIBN) may be too low to generate a sufficient number of radicals to overcome the effects of inhibitors and initiate polymerization effectively.

  • Low Reaction Temperature: The temperature may be too low for the chosen initiator to decompose at an adequate rate. For instance, the recommended temperature for AIBN is typically between 60-80 °C.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free radical polymerization. The reaction mixture may not have been adequately degassed.

  • Impure Monomer or Solvent: Impurities in the AMMA monomer or the solvent can interfere with the polymerization process.

Solutions:

  • Remove Inhibitor: Pass the monomer solution through a column of basic alumina (B75360) to remove the inhibitor before use.

  • Optimize Initiator Concentration: Increase the initiator concentration. A typical starting point for AIBN is 1 mol% relative to the monomer.

  • Adjust Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life.

  • Thorough Degassing: Degas the reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Purify Reagents: Use purified monomer and high-purity solvents.

Q2: The resulting poly(this compound) (pAMMA) has a very high or broad polydispersity index (PDI). What could be the reason?

Possible Causes:

  • High Initiator Concentration: An excessively high initiator concentration can lead to a high rate of initiation and termination reactions, resulting in a broad molecular weight distribution.

  • High Polymerization Temperature: High temperatures can increase the rate of side reactions, such as chain transfer, which can broaden the PDI.

  • Chain Transfer Reactions: The presence of chain transfer agents (impurities or intentionally added) can lead to the formation of new polymer chains with different lengths. The bulky anthracene (B1667546) group itself might influence chain transfer to the monomer or polymer.

  • Trommsdorff-Norrish Effect (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly, reducing the mobility of growing polymer chains. This slows down termination reactions, leading to a rapid increase in the polymerization rate and the formation of high molecular weight chains, thus broadening the PDI.

Solutions:

  • Reduce Initiator Concentration: Lowering the initiator concentration generally leads to higher molecular weight polymers with a narrower PDI.[1]

  • Lower Reaction Temperature: Conducting the polymerization at a lower temperature can reduce the rate of side reactions.

  • Controlled Radical Polymerization (CRP) Techniques: For better control over PDI, consider using CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2]

  • Limit Monomer Conversion: To avoid the gel effect, stop the polymerization at a lower monomer conversion.

Q3: The synthesized pAMMA has a lower molecular weight than expected. What went wrong?

Possible Causes:

  • High Initiator Concentration: A higher concentration of initiator generates more polymer chains, leading to a lower average molecular weight.[1]

  • Presence of Chain Transfer Agents: Impurities in the solvent or monomer that can act as chain transfer agents will result in the formation of shorter polymer chains.

  • High Reaction Temperature: Increased temperature can lead to a higher rate of termination and chain transfer reactions relative to propagation.

Solutions:

  • Decrease Initiator Concentration: Use a lower monomer-to-initiator ratio.

  • Purify Reagents: Ensure the monomer and solvent are free from impurities.

  • Lower the Reaction Temperature: Conduct the polymerization at the lower end of the recommended temperature range for the initiator.

Q4: My pAMMA precipitates out of solution during polymerization. How can I prevent this?

Possible Causes:

  • Poor Solvent Choice: The chosen solvent may not be a good solvent for the resulting pAMMA, especially at higher molecular weights.

  • High Molecular Weight: As the polymer chains grow, their solubility may decrease, leading to precipitation.

  • Concentration Effects: The concentration of the polymer in the solution may have exceeded its solubility limit.

Solutions:

  • Select an Appropriate Solvent: Use a solvent known to be good for pAMMA, such as tetrahydrofuran (B95107) (THF), toluene (B28343), or dichloromethane (B109758) (DCM).[3][4]

  • Lower Monomer Concentration: Polymerizing at a lower initial monomer concentration can help keep the polymer in solution.

  • Control Molecular Weight: By adjusting the initiator concentration, you can target a lower molecular weight that may be more soluble.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting initiator concentration for the free-radical polymerization of AMMA with AIBN?

A common starting point for AIBN in free-radical polymerization is around 0.1 to 1 mol% with respect to the monomer. The optimal concentration will depend on the desired molecular weight and polymerization rate. For higher molecular weight polymers, a lower initiator concentration should be used.

Q2: How does the initiator concentration affect the molecular weight and PDI of pAMMA?

Generally, for free-radical polymerization:

  • Increasing initiator concentration leads to a decrease in molecular weight and an increase in the polymerization rate .[5]

  • Decreasing initiator concentration results in a higher molecular weight and a slower polymerization rate. The PDI may become narrower with lower initiator concentrations, but this is better controlled with living polymerization techniques.

Q3: What are the recommended solvents for the polymerization of AMMA?

Good solvents for the polymerization of AMMA and for dissolving the resulting pAMMA include tetrahydrofuran (THF), toluene, chloroform, and dichloromethane (DCM).[3][4] The choice of solvent can also influence the polymerization kinetics.

Q4: Can controlled radical polymerization (CRP) techniques be used for AMMA?

Yes, CRP techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are well-suited for monomers like AMMA.[2][6] These methods offer excellent control over molecular weight, PDI, and polymer architecture, which is particularly important for applications in drug delivery and materials science.

Q5: Are there any specific safety precautions to consider when working with AMMA and its polymerization?

As with any chemical experiment, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The polymerization should be conducted in a well-ventilated fume hood. AIBN is a thermally unstable compound and should be stored and handled according to the manufacturer's safety guidelines. The anthracene moiety is photoactive, so prolonged exposure of the monomer and polymer to UV light should be avoided unless photodimerization is desired.[7]

Data Presentation

The following tables summarize the expected trends in the free-radical polymerization of this compound based on general principles observed for other methacrylate monomers.

Table 1: Effect of AIBN Initiator Concentration on Molecular Weight and PDI of pAMMA.

[Monomer]:[Initiator] RatioExpected Molecular Weight (Mn, g/mol )Expected Polydispersity Index (PDI)
100:1LowHigh (>1.8)
200:1MediumModerate (1.6 - 1.8)
500:1HighLower (<1.6)

Note: These are expected trends. Actual values will depend on specific reaction conditions such as temperature, solvent, and monomer conversion.

Table 2: Troubleshooting Summary.

IssuePotential CauseRecommended Action
No/Slow PolymerizationInhibitor, Low Initiator Conc., Low Temp., OxygenRemove inhibitor, Increase initiator, Increase temp., Degas
High PDIHigh Initiator Conc., High Temp., Gel EffectDecrease initiator, Lower temp., Stop at lower conversion, Use CRP
Low Molecular WeightHigh Initiator Conc., Chain TransferDecrease initiator, Purify reagents
Polymer PrecipitationPoor Solvent, High Molecular WeightUse a better solvent, Lower monomer concentration

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound (AMMA)

This protocol describes a typical procedure for the free-radical polymerization of AMMA in toluene using AIBN as the initiator.

Materials:

  • This compound (AMMA), inhibitor-free

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of AMMA and AIBN in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight. For example, for a target degree of polymerization of 200, use a 200:1 molar ratio of AMMA to AIBN.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture. The polymerization time will depend on the desired conversion (e.g., 6-24 hours).

  • Termination: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitation and Purification: Slowly pour the viscous polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated white polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

  • Characterization: Characterize the resulting pAMMA for its molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Diagram 1: Experimental Workflow for Optimizing Initiator Concentration

G Workflow for Initiator Concentration Optimization A Define Target Molecular Weight B Select Monomer to Initiator Ratios (e.g., 100:1, 200:1, 500:1) A->B C Perform Polymerization (Constant Temp. & Time) B->C D Isolate and Purify Polymer C->D E Characterize Mn and PDI (GPC) D->E F Analyze Results E->F G Optimal Initiator Concentration Achieved? F->G H Refine Initiator Concentration Range G->H No I End G->I Yes H->B

Caption: A flowchart illustrating the systematic approach to optimizing initiator concentration for AMMA polymerization.

Diagram 2: Troubleshooting Logic for Low Molecular Weight Polymer

G Troubleshooting: Low Molecular Weight pAMMA A Problem: Low Molecular Weight B Check Initiator Concentration A->B C Is it too high? B->C D Decrease Initiator Concentration C->D Yes E Check for Chain Transfer Agents C->E No J Re-run Experiment D->J F Purify Monomer and Solvent E->F G Check Reaction Temperature F->G H Is it too high? G->H I Lower Reaction Temperature H->I Yes H->J No I->J

Caption: A decision tree to diagnose and resolve issues of unexpectedly low molecular weight in pAMMA synthesis.

References

Technical Support Center: Poly(9-anthracenylmethyl methacrylate) (PAMMA) Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(9-anthracenylmethyl methacrylate) (PAMMA) and experiencing challenges with thin film formation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of PAMMA films via methods such as spin coating and drop casting. The solutions provided are based on principles of polymer science and established practices for related methacrylate (B99206) polymers, given the limited specific literature on PAMMA film troubleshooting.

Issue 1: The PAMMA film is cracked or crazed.

  • Question: Why is my PAMMA film showing cracks after drying?

  • Answer: Film cracking is often a result of high internal stress, which can be caused by several factors:

    • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the polymer chains do not have sufficient time to arrange into a stable, uniform film, leading to stress buildup. This is particularly relevant for volatile solvents.

    • High Polymer Concentration: A solution with a high concentration of PAMMA can lead to significant volume reduction upon drying, inducing stress.

    • Substrate Mismatch: Poor adhesion between the PAMMA film and the substrate can exacerbate stress-related cracking.

    • Film Thickness: Thicker films are generally more prone to cracking due to larger volume changes during drying.

    Troubleshooting Steps:

    • Solvent Selection: Use a less volatile solvent or a solvent mixture to slow down the evaporation rate. Toluene (B28343) and chloroform (B151607) are commonly used solvents for PAMMA.[1]

    • Controlled Drying Environment: Dry the film in a partially enclosed environment (e.g., a covered petri dish) to create a solvent-rich atmosphere, which slows down evaporation.

    • Optimize Polymer Concentration: Gradually decrease the concentration of the PAMMA solution.

    • Substrate Surface Treatment: Ensure the substrate is scrupulously clean. Surface treatments such as plasma cleaning or the use of adhesion promoters can improve film adhesion.

    • Reduce Film Thickness: If possible, aim for a thinner film by adjusting the solution concentration or spin coating parameters.

Issue 2: The PAMMA film has poor adhesion to the substrate.

  • Question: My PAMMA film peels off the substrate easily. How can I improve adhesion?

  • Answer: Poor adhesion is typically due to a mismatch in surface energy between the polymer and the substrate, or contamination on the substrate surface.

    Troubleshooting Steps:

    • Substrate Cleaning: Thoroughly clean the substrate to remove any organic residues or particulate matter. Standard cleaning protocols often involve sonication in a series of solvents like acetone, isopropanol, and deionized water.

    • Surface Activation: For substrates like glass or silicon, surface activation using oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, use with extreme caution) can introduce hydroxyl groups, improving wettability and adhesion.

    • Adhesion Promoters: Consider applying a thin layer of an adhesion promoter (e.g., a silane (B1218182) coupling agent for silica-based substrates) before depositing the PAMMA film.

Issue 3: The PAMMA film is not uniform and has pinholes or "comets".

  • Question: My PAMMA film has defects like pinholes and streaks. What is causing this?

  • Answer: Non-uniform films can result from several factors during the coating process:

    • Incomplete Polymer Dissolution: If the PAMMA is not fully dissolved in the solvent, undissolved particles can create defects in the film.

    • Particulate Contamination: Dust or other particles in the solution or on the substrate will disrupt the film's uniformity.

    • Poor Wetting: If the polymer solution does not wet the substrate evenly, it can lead to dewetting and the formation of holes.

    • Spin Coating Parameters: In spin coating, an inappropriate acceleration or spin speed can result in non-uniform films.

    Troubleshooting Steps:

    • Ensure Complete Dissolution: Gently warm the solution or allow for longer stirring times to ensure the PAMMA is fully dissolved.

    • Filter the Solution: Before use, filter the PAMMA solution through a syringe filter (e.g., 0.2 µm PTFE filter) to remove any particulates.

    • Work in a Clean Environment: Perform the coating process in a clean, dust-free environment, such as a laminar flow hood.

    • Optimize Spin Coating Parameters: Experiment with different spin speeds, acceleration rates, and dispense techniques. A two-stage spin process (a slow spread followed by a high-speed spin) can often improve uniformity.

Issue 4: Difficulty in controlling PAMMA film thickness.

  • Question: How can I reliably control the thickness of my spin-coated PAMMA film?

  • Answer: Film thickness in spin coating is primarily determined by the solution's viscosity (related to polymer concentration and molecular weight) and the spin speed.

    Troubleshooting Steps:

    • Vary Polymer Concentration: The most straightforward way to alter film thickness is to change the concentration of the PAMMA solution. Higher concentrations result in thicker films.

    • Adjust Spin Speed: Increasing the spin speed will result in a thinner film, while decreasing the speed will produce a thicker film. The relationship between thickness and spin speed often follows a power law.

    • Solvent Choice: The volatility of the solvent can also play a role; more volatile solvents may lead to slightly thicker films under the same conditions due to faster evaporation during the spin process.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for dissolving poly(this compound) (PAMMA)?

A1: PAMMA is soluble in a range of organic solvents. Good solvents for PAMMA include chloroform and toluene.[1] The choice of solvent can influence the quality of the resulting film.

Q2: What is the glass transition temperature (Tg) of PAMMA, and why is it important for film formation?

A2: The glass transition temperature (Tg) is a critical property of a polymer. Below the Tg, the polymer is in a glassy, rigid state, and above it, it is in a rubbery, more mobile state. For good film formation through solvent casting, the polymer chains need to have sufficient mobility to coalesce into a continuous film as the solvent evaporates. While the specific Tg of PAMMA is not widely reported in introductory literature, it is an important parameter to consider. If film formation is being carried out below the polymer's Tg, a post-deposition annealing step (heating the film above its Tg) may be necessary to improve film quality.

Q3: Can I use spin coating to prepare PAMMA films? What are typical starting parameters?

A3: Yes, spin coating is a suitable method for preparing uniform thin films of PAMMA. For a related polymer, polystyrene (PS), a 1.0 wt% solution in toluene spun at 1000 rpm for 30 seconds has been used to create an 88 nm thick film.[1] These parameters can serve as a starting point for PAMMA, with adjustments made based on the desired film thickness and the specific molecular weight of your PAMMA.

Q4: How can I characterize the quality of my PAMMA films?

A4: Several techniques can be used to assess the quality of your PAMMA films:

  • Atomic Force Microscopy (AFM): To evaluate surface roughness and morphology.

  • Scanning Electron Microscopy (SEM): To visualize the surface for defects like cracks and pinholes.

  • Spectroscopic Ellipsometry: To accurately measure film thickness and refractive index.

  • UV-Vis Spectroscopy: The anthracenyl group in PAMMA has a strong UV absorbance, which can be used to estimate the film thickness.[1]

Data Presentation

Table 1: Properties of Poly(this compound) (PAMMA)

PropertyValueReference
Molecular Weight per Repeating Unit276.3 g/mol [1]
Density1.21 g/cm³[1]
Molar Extinction Coefficient (ε) at 370 nm6713 M⁻¹cm⁻¹[1]

Table 2: Example Spin Coating Parameters for Methacrylate-based Polymers

PolymerSolventConcentration (wt%)Spin Speed (rpm)Time (s)Resulting Film Thickness (nm)Reference
Polystyrene (PS)Toluene1.0100030~88[1]
PMMAToluene2.5-10.0 (g/dL)400-80004565-1000[2]
Ant-PMMANot specifiedNot specifiedNot specifiedNot specified6-8[3]

Experimental Protocols

Protocol 1: Spin Coating of a PAMMA Thin Film

  • Solution Preparation:

    • Dissolve the desired amount of PAMMA in a suitable solvent (e.g., toluene, chloroform) to achieve the target concentration (e.g., 1-5 wt%).

    • Stir the solution in a sealed vial until the polymer is fully dissolved. Gentle heating may be applied if necessary.

    • Filter the solution using a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface wettability.

  • Spin Coating:

    • Place the substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the PAMMA solution onto the center of the substrate.

    • Start the spin coater. A typical two-stage process might be:

      • Stage 1: 500 rpm for 10 seconds (to spread the solution).

      • Stage 2: 3000 rpm for 30-60 seconds (to thin the film).

    • The spin speed in the second stage is the primary determinant of the final film thickness.

  • Drying/Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Soft bake the film on a hotplate at a temperature below the solvent's boiling point (e.g., 70-90°C for toluene) for 1-2 minutes to remove residual solvent.

    • Optional: Anneal the film at a temperature above the polymer's Tg to improve film quality.

Visualizations

Troubleshooting_Poor_Film_Formation start Poor PAMMA Film Quality issue_cracking Film is Cracked start->issue_cracking issue_adhesion Poor Adhesion start->issue_adhesion issue_uniformity Non-Uniform Film (Pinholes, Comets) start->issue_uniformity cause_evaporation Rapid Solvent Evaporation issue_cracking->cause_evaporation cause_concentration High Polymer Concentration issue_cracking->cause_concentration cause_contamination Substrate Contamination issue_adhesion->cause_contamination cause_wetting Poor Wetting issue_adhesion->cause_wetting issue_uniformity->cause_contamination issue_uniformity->cause_wetting cause_dissolution Incomplete Dissolution issue_uniformity->cause_dissolution solution_spin Optimize Spin Coating Parameters issue_uniformity->solution_spin solution_solvent Use Less Volatile Solvent cause_evaporation->solution_solvent solution_concentration Decrease Concentration cause_concentration->solution_concentration solution_cleaning Thorough Substrate Cleaning cause_contamination->solution_cleaning cause_contamination->solution_cleaning solution_activation Substrate Surface Activation cause_wetting->solution_activation cause_wetting->solution_activation solution_filter Filter Polymer Solution cause_dissolution->solution_filter

Caption: Troubleshooting flowchart for poor PAMMA film formation.

Spin_Coating_Workflow prep_solution 1. Prepare PAMMA Solution prep_substrate 2. Clean Substrate prep_solution->prep_substrate spin_coat 3. Spin Coat prep_substrate->spin_coat dispense 3a. Dispense Solution spin_coat->dispense spread 3b. Spread at Low Speed dispense->spread thin 3c. Thin at High Speed spread->thin dry 4. Soft Bake thin->dry anneal 5. Anneal (Optional) dry->anneal characterize 6. Characterize Film anneal->characterize

References

Technical Support Center: Photostability of 9-Anthracenylmethyl Methacrylate (AMMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthracenylmethyl methacrylate (B99206) (AMMA) and its polymers. The focus is on understanding and improving the photostability of this fluorescent monomer and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of photodegradation in 9-Anthracenylmethyl methacrylate (AMMA)?

A1: The primary cause of photodegradation in AMMA is the [4+4] cycloaddition of the anthracene (B1667546) moieties upon exposure to ultraviolet (UV) radiation, typically above 300 nm. This process, known as photodimerization, leads to the loss of the characteristic UV absorption and fluorescence of the anthracene group. In the presence of oxygen, photo-oxidation can also occur, leading to the formation of anthraquinone (B42736) and other degradation products.

Q2: How can I detect the photodegradation of my AMMA-containing samples?

A2: Photodegradation can be monitored using UV-Vis spectroscopy. The characteristic structured absorbance of the anthracene monomer, with maxima around 340, 360, and 380 nm, will decrease as photodimerization proceeds.[1] You may also observe changes in the fluorescence emission spectrum. For solid samples, physical changes such as discoloration (yellowing) and loss of mechanical integrity can be indicative of degradation.

Q3: What are the main strategies to improve the photostability of AMMA?

A3: The two main strategies are the incorporation of UV absorbers and light stabilizers.

  • UV Absorbers: These molecules, such as benzophenones and benzotriazoles, absorb harmful UV radiation and dissipate it as heat, thereby protecting the AMMA molecules.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but inhibit polymer degradation by trapping free radicals formed during photo-oxidation. They are particularly effective in preventing degradation of the methacrylate polymer backbone.

Q4: Can I reverse the photodimerization of AMMA?

A4: In some cases, the photodimer of anthracene derivatives can be cleaved by exposure to shorter wavelength UV light (typically <300 nm) or by heating, which can partially restore the original monomer. However, this reversibility is often incomplete and may be accompanied by other degradation reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of fluorescence during experiments under ambient light. The anthracene moiety in AMMA is highly susceptible to photodimerization when exposed to UV and even some visible light.- Work under low-light conditions or use light filters to block UV and short-wavelength visible light. - Store AMMA monomer and polymer solutions in amber vials or wrapped in aluminum foil. - For applications requiring light exposure, incorporate photostabilizers into your formulation.
Yellowing of poly(AMMA) films after UV exposure. This can be due to the formation of photo-oxidation products of the anthracene group, such as anthraquinone, or degradation of the polymethacrylate (B1205211) backbone.- Incorporate a combination of UV absorbers and HALS into the polymer formulation. - Process and store the films in an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.
Inconsistent results in photostability studies. - Variability in the light source intensity or spectral output. - Inconsistent sample preparation (e.g., film thickness, stabilizer concentration). - Oxygen concentration in the environment.- Use a calibrated light source and monitor its output regularly. - Follow a standardized protocol for sample preparation, ensuring uniform film thickness and homogenous dispersion of additives. - Control the atmosphere during irradiation (e.g., air or inert gas).

Strategies to Enhance Photostability

Improving the photostability of AMMA and its polymers is crucial for applications requiring long-term performance under light exposure. The following table summarizes key stabilization strategies.

StrategyClass of StabilizerExamplesPrimary Mechanism of ActionTypical Concentration (w/w)
UV Absorption Benzophenones2-Hydroxy-4-methoxybenzophenoneCompetitively absorbs UV radiation and dissipates it as thermal energy.0.1 - 2.0%
Benzotriazoles2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Tinuvin 328)Competitively absorbs UV radiation and dissipates it as thermal energy.0.1 - 2.0%
Radical Scavenging Hindered Amine Light Stabilizers (HALS)Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) (Tinuvin 770)Scavenges free radicals generated during photo-oxidation, preventing chain degradation.0.1 - 1.0%
Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidyl)imino]]) (Chimassorb 944)High molecular weight HALS with low volatility and migration.0.1 - 1.0%
Singlet Oxygen Quenching Nickel Quenchersn-Butylamine-nickel-2,2'-thiobis(4-tert-octylphenolate)Deactivates excited singlet oxygen, which can otherwise react with the anthracene moiety.0.1 - 1.0%

Experimental Protocols

Protocol 1: Evaluation of AMMA Photodegradation in Solution

Objective: To quantify the rate of photodegradation of AMMA in solution by monitoring changes in its UV-Vis absorption spectrum.

Materials:

  • This compound (AMMA)

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

  • Quartz cuvettes

  • Calibrated UV light source (e.g., Xenon arc lamp with appropriate filters)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of AMMA in the chosen solvent (e.g., 1 x 10-5 M). The initial absorbance at the longest wavelength maximum should be between 0.5 and 1.0.

  • Transfer the solution to a quartz cuvette.

  • Record the initial UV-Vis spectrum (250-450 nm).

  • Expose the cuvette to the UV light source at a fixed distance.

  • At regular time intervals, remove the cuvette and record the UV-Vis spectrum.

  • Plot the absorbance at the longest wavelength maximum as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Accelerated Weathering of Poly(AMMA) Films

Objective: To evaluate the photostability of poly(AMMA) films containing different photostabilizers under simulated environmental conditions.

Materials:

  • Poly(AMMA)

  • UV absorbers and/or HALS

  • Solvent for film casting (e.g., toluene, chloroform)

  • Glass plates or other suitable substrates

  • Spin coater or film casting knife

  • Accelerated weathering chamber (e.g., QUV or Xenon arc)

  • UV-Vis spectrophotometer with a solid-state sample holder

Procedure:

  • Sample Preparation:

    • Prepare solutions of poly(AMMA) in the chosen solvent.

    • For stabilized samples, add the desired concentration of UV absorber and/or HALS to the polymer solution and mix until fully dissolved.

    • Cast thin films of the polymer solutions onto the substrates using a spin coater or film casting knife to ensure uniform thickness.

    • Dry the films in a vacuum oven to remove any residual solvent.

  • Initial Characterization:

    • Measure the initial UV-Vis absorbance spectrum of each film.

  • Accelerated Weathering:

    • Place the films in the accelerated weathering chamber.

    • Set the desired irradiation conditions (e.g., light source, intensity, temperature, humidity cycles) according to standard protocols (e.g., ASTM G155 for Xenon arc or ASTM D4329 for QUV).

  • Periodic Evaluation:

    • At regular intervals, remove the samples from the chamber and measure their UV-Vis absorbance spectra.

    • Calculate the percentage loss of the anthracene absorbance as a function of exposure time.

    • Visually inspect the films for any changes in appearance, such as yellowing or cracking.

Visualizations

PhotodegradationPathways cluster_main Photodegradation of AMMA cluster_polymer Polymer Backbone Degradation AMMA 9-Anthracenylmethyl methacrylate (AMMA) ExcitedAMMA Excited State AMMA* AMMA->ExcitedAMMA UV Light (hν) ExcitedAMMA->AMMA Fluorescence Dimer Photodimer ([4+4] Cycloadduct) ExcitedAMMA->Dimer + AMMA Endoperoxide Endoperoxide ExcitedAMMA->Endoperoxide + ³O₂ (Singlet Oxygen) Anthraquinone Anthraquinone Derivatives Endoperoxide->Anthraquinone PolymerRadical Polymer Radical (P•) PeroxyRadical Peroxy Radical (POO•) PolymerRadical->PeroxyRadical + O₂ DegradedPolymer Degraded Polymer (Chain Scission) PeroxyRadical->DegradedPolymer Further Reactions Polymer Poly(AMMA) Polymer->PolymerRadical UV Light (hν) StabilizationWorkflow cluster_workflow Workflow for Improving AMMA Photostability cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation & Preparation cluster_testing Testing & Evaluation cluster_optimization Optimization Problem Observe Photodegradation (e.g., Loss of Fluorescence, Yellowing) Strategy Select Stabilization Strategy Problem->Strategy UVA UV Absorber Strategy->UVA HALS HALS Strategy->HALS Combination Combination (UVA + HALS) Strategy->Combination Formulation Prepare Samples (e.g., Polymer Films with Stabilizers) Strategy->Formulation Testing Accelerated Weathering (QUV / Xenon Arc) Formulation->Testing Analysis Analyze Degradation (UV-Vis, Fluorescence) Testing->Analysis Optimization Optimize Stabilizer Concentration & Type Analysis->Optimization Optimization->Formulation Iterate

References

Validation & Comparative

A Comparative Guide to 9-Anthracenylmethyl Methacrylate and Other Fluorescent Monomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to incorporate fluorescence into novel materials, the choice of the fluorescent monomer is a critical design parameter. This guide provides an objective comparison of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) with other notable fluorescent monomers, supported by available experimental data and detailed protocols to aid in monomer selection and experimental design.

This guide focuses on the photophysical properties, polymerization characteristics, and potential applications of AMMA in comparison to other anthracene-containing monomers and fluorescent monomers based on different chromophores. The objective is to provide a clear, data-driven overview to inform the selection of the most suitable fluorescent building block for specific research and development needs, particularly in the fields of drug delivery, bioimaging, and sensor technology.

Executive Summary

9-Anthracenylmethyl methacrylate (AMMA) is a versatile fluorescent monomer that imparts the characteristic blue fluorescence of the anthracene (B1667546) moiety to polymers. Its methacrylate functionality allows for straightforward incorporation into polymer chains via various polymerization techniques. While AMMA offers good fluorescence properties, its performance, particularly in terms of quantum yield and photostability, can be influenced by the polymer architecture and the surrounding environment. This guide will delve into a comparative analysis of AMMA with other fluorescent monomers to highlight their respective advantages and disadvantages.

Comparative Analysis of Fluorescent Monomers

The selection of a fluorescent monomer is dictated by the desired photophysical properties of the final material, including its absorption and emission wavelengths, fluorescence quantum yield, fluorescence lifetime, and photostability. The following table summarizes the available quantitative data for AMMA and other selected fluorescent monomers.

Monomer/PolymerExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent/MediumReference
This compound (AMMA) ~365~415Not explicitly reported for homopolymer in solutionNot explicitly reported for homopolymer in solution-General Anthracene Data
Copolymer nanoparticles with AMMA (PAD0)~365~415Substantially larger than 9-methylanthracene (B110197) in fluid mediaComplex decayDichloromethane[1]
Vinylbenzyl anthracene Not specifiedNot specifiedNot specifiedNot specified-Data not available in searches
N-[4-(9-anthracenylmethoxy)carbonylphenyl]maleimide Not specifiedNot specifiedNot specifiedNot specified-Data not available in searches
N-(2-hydroxypropyl)methacrylamide (HPMA)-anthracene copolymer Not specifiedNot specifiedAggregation-induced emission observedNot specifiedDMSO/Water[2][3]
Anthracene (reference) 350-0.36-Cyclohexane[4]

Note: Direct comparative data for the homopolymers of these monomers under identical conditions is scarce in the reviewed literature. The data for the HPMA-anthracene copolymer highlights an interesting aggregation-induced emission (AIE) property, where the fluorescence quantum yield increases upon aggregation in a poor solvent.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summarized procedures for the synthesis of this compound and a general protocol for determining fluorescence quantum yield.

Synthesis of this compound (AMMA)

This procedure is adapted from established literature methods.[5][6]

Materials:

Procedure:

  • Dissolve 9-anthracenemethanol (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Transfer the solution to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield this compound as a solid.

Characterization: The product should be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure.

Determination of Fluorescence Quantum Yield (Relative Method)

This is a general protocol for measuring the relative fluorescence quantum yield of a sample using a known standard.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

  • Sample of unknown quantum yield

  • Standard with known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent in which both sample and standard are soluble and do not absorb at the emission wavelengths.

Procedure:

  • Prepare a series of dilute solutions of both the unknown sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slit widths are kept constant for all measurements.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_x) of the sample using the following equation:

    Φ_x = Φ_s * (m_x / m_s) * (n_x² / n_s²)

    where:

    • Φ_s is the quantum yield of the standard.

    • m_x and m_s are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • n_x and n_s are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

Visualization of Monomer Comparison and Experimental Workflow

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

Fluorescent_Monomer_Comparison Comparison of Fluorescent Monomers cluster_properties Key Performance Metrics AMMA 9-Anthracenylmethyl methacrylate (AMMA) VBA Vinylbenzyl anthracene AMMA->VBA Same Chromophore (Anthracene) APM N-[4-(9-anthracenylmethoxy) carbonylphenyl]maleimide AMMA->APM Same Chromophore (Anthracene) HPMA_An N-(2-hydroxypropyl)methacrylamide -anthracene copolymer AMMA->HPMA_An Different Polymer Backbone QuantumYield Quantum Yield AMMA->QuantumYield Lifetime Fluorescence Lifetime AMMA->Lifetime Photostability Photostability AMMA->Photostability VBA->QuantumYield VBA->Lifetime VBA->Photostability APM->QuantumYield APM->Lifetime APM->Photostability HPMA_An->QuantumYield HPMA_An->Lifetime HPMA_An->Photostability

Caption: A diagram illustrating the comparative points between AMMA and other fluorescent monomers.

Experimental_Workflow Workflow for Synthesis and Characterization Synthesis Monomer Synthesis (e.g., AMMA) Purification Purification (e.g., Recrystallization) Synthesis->Purification Polymerization Polymerization Purification->Polymerization Characterization Polymer Characterization (NMR, GPC) Polymerization->Characterization Photophysical Photophysical Analysis (UV-Vis, Fluorescence) Polymerization->Photophysical Data_Analysis Data Analysis (Quantum Yield, Lifetime) Photophysical->Data_Analysis

References

9-Anthracenylmethyl Methacrylate: A Quantitative Fluorescent Probe Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust tools for quantitative analysis, 9-Anthracenylmethyl methacrylate (B99206) (AMMA) presents itself as a versatile fluorescent probe. This guide provides a comprehensive comparison of AMMA's performance against other established fluorescent probes, supported by experimental data and detailed protocols to empower your research.

Performance Comparison: AMMA vs. Alternative Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical and performance parameters. Here, we compare 9-Anthracenylmethyl methacrylate (AMMA) with other commonly used fluorescent probes for quantitative applications, particularly in the context of biological macromolecules like DNA.

ParameterThis compound (in Nanoparticles)PicoGreenSYBR Green I
Excitation Max (nm) ~365[1]~480~497
Emission Max (nm) ~415~520~522
Quantum Yield (Φf) 0.47 (in DCM, relative to 9-methylanthracene)0.51 (bound to dsDNA)>0.8 (bound to dsDNA)
Limit of Detection (LOD) Application-dependent, ultrasensitive detection reported[2]~25 pg/mL[3]~1000 cells[3]
Selectivity Can be tailored through polymerization and functionalizationHigh for dsDNAPreferentially binds to dsDNA
Key Advantages High quantum yield in a non-polar environment, potential for incorporation into polymeric sensors, signal amplification capabilities.[2]High sensitivity and specificity for dsDNA.[3]Low background fluorescence in the absence of DNA.[3]
Limitations Performance is highly dependent on the local environment and matrix.Fluorescence is significantly lower for ssDNA and RNA.Can be less stable than other dyes.

Experimental Protocols

Synthesis of AMMA-Containing Fluorescent Nanoparticles

This protocol describes the synthesis of fluorescent polymeric nanoparticles incorporating this compound, adapted from Chesta et al.

Materials:

  • Methyl methacrylate (MMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • This compound (AMMA)

  • 2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) (initiator)

  • Hexadecyltrimethylammonium bromide (CTAB) (surfactant)

  • 1-Hexanol (co-surfactant)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of CTAB.

  • In a separate vial, prepare a solution of MMA, EGDMA, AMMA, and 1-hexanol.

  • Add the organic solution to the aqueous CTAB solution and emulsify by sonication to form a miniemulsion.

  • Degas the miniemulsion with nitrogen for 30 minutes.

  • Add the initiator (VA-044) to the miniemulsion.

  • Carry out the polymerization at 70°C for 3 hours under a nitrogen atmosphere.

  • Purify the resulting nanoparticle dispersion by dialysis against deionized water.

Ultrasensitive DNA Detection using p(AMMA)-Functionalized Magnetic Nanoparticles

The following outlines a general workflow for the application of poly(this compound) in ultrasensitive DNA detection, based on the work of Zheng et al.[2]

Materials:

  • Magnetic nanoparticles (MNPs)

  • This compound (AMMA)

  • Initiator for atom transfer radical polymerization (ATRP)

  • Target DNA sequence

  • Hybridization buffer

Procedure:

  • Surface Initiator Immobilization: Functionalize the surface of the magnetic nanoparticles with an ATRP initiator.

  • "Grafting-from" Polymerization: Polymerize AMMA from the surface of the initiator-functionalized MNPs via ATRP to create a dense layer of p(AMMA) chains.

  • Probe DNA Immobilization: Covalently attach single-stranded DNA probes, complementary to the target DNA, to the p(AMMA) chains.

  • Hybridization: Introduce the sample containing the target DNA to the functionalized magnetic nanoparticles and allow hybridization to occur in a suitable buffer.

  • Washing: Separate the magnetic nanoparticles using a magnet and wash away any unbound target DNA.

  • Fluorescence Measurement: Resuspend the nanoparticles and measure the fluorescence intensity. The high density of AMMA fluorophores on the nanoparticle surface leads to a significant amplification of the fluorescence signal upon target DNA binding.

Visualizing the Workflow

To better illustrate the experimental process for ultrasensitive DNA detection, the following diagram outlines the key steps.

DNA_Detection_Workflow cluster_prep Nanoparticle Preparation cluster_assay Detection Assay cluster_result Result MNP Magnetic Nanoparticle Initiator ATRP Initiator Immobilization MNP->Initiator pAMMA p(AMMA) Grafting (ATRP) Initiator->pAMMA Probe DNA Probe Immobilization pAMMA->Probe Hybridization Hybridization with Target DNA Probe->Hybridization Wash Magnetic Separation & Washing Hybridization->Wash Detection Fluorescence Measurement Wash->Detection Signal Amplified Fluorescent Signal Detection->Signal

Caption: Experimental workflow for ultrasensitive DNA detection.

This guide provides a foundational understanding of this compound as a quantitative fluorescent probe. The provided data and protocols aim to facilitate its adoption and comparison with existing technologies in your research endeavors.

References

A Comparative Analysis of Anthracene Derivatives for Photoresponsive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel photoresponsive materials is a continuous endeavor. Anthracene (B1667546) and its derivatives have emerged as a prominent class of molecules in this field, owing to their remarkable photophysical and photochemical properties. This guide provides a comparative study of various anthracene derivatives, offering insights into their performance as photoresponsive materials, supported by experimental data and detailed methodologies.

Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives are renowned for their strong fluorescence and their ability to undergo photochemical reactions, making them ideal candidates for applications ranging from molecular switches and sensors to photodynamic therapy. The photoresponsive behavior of these compounds is primarily governed by two key reversible processes: photodimerization and the formation of endoperoxides upon reaction with singlet oxygen. The efficiency and characteristics of these processes can be finely tuned by chemical modifications of the anthracene core.

Key Performance Metrics of Anthracene Derivatives

The suitability of an anthracene derivative for a specific photoresponsive application is determined by a set of key performance indicators. These include:

  • Quantum Yield (Φ): A measure of the efficiency of a photophysical process, such as fluorescence or photosensitization. For fluorescent probes, a high fluorescence quantum yield is desirable.

  • Photoswitching Speed: The rate at which the molecule can be switched between its different photoisomers. This is crucial for applications requiring rapid response times.

  • Fatigue Resistance: The number of switching cycles a molecule can endure before significant degradation. High fatigue resistance is essential for the longevity of photoresponsive devices.

  • Thermal Stability: The ability of the different isomers to remain in their respective states without thermally reverting to the more stable form. This is critical for applications requiring long-term data storage or state retention.

Comparative Data of Selected Anthracene Derivatives

The following table summarizes the photophysical properties of a selection of anthracene derivatives. It is important to note that these values can be influenced by experimental conditions such as the solvent used.

DerivativeSubstituent(s)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Solvent
AnthraceneNone356380, 401, 4250.27 - 0.36Ethanol, Cyclohexane[1]
9,10-Diphenylanthracene (B110198) (DPA)9,10-Diphenyl~390~430~0.90 - 0.97Cyclohexane
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene9-Phenyl, 10-(4-(trifluoromethyl)phenyl)Not specifiedNot specifiedHighNot specified
4-(10-Phenylanthracene-9-yl)benzonitrile9-(4-cyanophenyl), 10-phenylNot specifiedNot specifiedHighNot specified
9,10-di(thiophen-2-yl)anthracene9,10-di(thiophen-2-yl)Not specifiedNot specified< 0.1Not specified[2]
2-Methyl-9,10-di(2'-naphthyl)anthracene (MADN)2-Methyl, 9,10-di(2'-naphthyl)Not specifiedNot specifiedHighNot specified[3]

Note: The quantum yields for some derivatives are described qualitatively as "high" or "<0.1" in the source material, and specific numerical values were not provided.

The data clearly indicates that substitution at the 9 and 10 positions of the anthracene core significantly influences the photophysical properties. For instance, the introduction of phenyl groups in 9,10-diphenylanthracene (DPA) leads to a substantial increase in the fluorescence quantum yield compared to unsubstituted anthracene. This is attributed to the steric hindrance provided by the phenyl groups, which prevents π-stacking and inhibits intersystem crossing, thus favoring fluorescence.[4] Conversely, the introduction of thiophene (B33073) substituents can dramatically decrease the fluorescence quantum yield.[2]

Key Photoresponsive Mechanisms and Signaling Pathways

The photoresponsiveness of anthracene derivatives is primarily driven by two well-established photochemical reactions: photodimerization and endoperoxide formation.

Photodimerization: A [4+4] Cycloaddition Reaction

Upon exposure to UV light, anthracene and many of its derivatives can undergo a [4+4] photocycloaddition reaction, leading to the formation of a dimer.[4] This process is reversible, and the monomer can be regenerated by irradiation with shorter wavelength UV light or by heating. This reversible dimerization forms the basis of their application as photoswitches. The reaction proceeds through the singlet excited state of the anthracene monomer.

G Mechanism of Anthracene Photodimerization A Anthracene (Monomer) A_star Excited Anthracene (Monomer*) A->A_star hv (UV light) A_star->A Fluorescence Dimer Dimer A_star->Dimer + Anthracene Dimer->A hv' (shorter λ UV) or Δ (heat)

Caption: Reversible photodimerization of anthracene.

Endoperoxide Formation: Reaction with Singlet Oxygen

In the presence of oxygen and upon photoirradiation, many anthracene derivatives can react with singlet oxygen (¹O₂) via a [4+2] cycloaddition to form an endoperoxide. This process is of particular interest in the field of photodynamic therapy (PDT), where the anthracene derivative can act as a photosensitizer to generate cytotoxic singlet oxygen. The endoperoxide can then release the oxygen in a controlled manner, for example, in a hypoxic tumor environment.

G Anthracene Endoperoxide Formation and Release cluster_pdt Photosensitization cluster_cycloaddition Cycloaddition and Release Anth Anthracene Derivative Anth_T Triplet State Anth->Anth_T hv, ISC O2_s Singlet Oxygen (¹O₂) Anth_T->O2_s + ³O₂ (Energy Transfer) O2_g Ground State Oxygen (³O₂) O2_s->O2_g Relaxation Anth_cyclo Anthracene Derivative Endoperoxide Endoperoxide Anth_cyclo->Endoperoxide + ¹O₂ Endoperoxide->Anth_cyclo Δ (Heat) or hv' O2_s_cyclo Singlet Oxygen (¹O₂) Endoperoxide->O2_s_cyclo Release

Caption: Photosensitization and endoperoxide cycle.

Experimental Protocols

The characterization of photoresponsive anthracene derivatives involves a suite of spectroscopic and photochemical techniques. Below are generalized methodologies for key experiments.

Synthesis of Anthracene Derivatives

The synthesis of substituted anthracene derivatives often involves standard organic chemistry reactions such as Suzuki or Sonogashira cross-coupling reactions to introduce substituents at specific positions of the anthracene core.[5] The purification of the final products is typically achieved by column chromatography and recrystallization.

Photophysical Characterization
  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs). Solutions of the anthracene derivative in a suitable solvent (e.g., ethanol, cyclohexane) are prepared in a quartz cuvette.

  • Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer to determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f). The quantum yield is typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene, using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[6]

Photoswitching Studies
  • Monitoring Photodimerization: The kinetics of photodimerization can be monitored using UV-Vis spectroscopy by observing the decrease in the characteristic absorption bands of the anthracene monomer upon irradiation with a specific UV wavelength (e.g., 365 nm).[7] The sample solution is placed in a cuvette and irradiated with a UV lamp, and absorption spectra are recorded at regular time intervals. The reverse reaction (dimer cleavage) can be studied by irradiating the dimer solution with a shorter wavelength UV light.

The following workflow illustrates the general procedure for characterizing a novel photoresponsive anthracene derivative.

G Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Photophysics Photophysical Studies (UV-Vis, Fluorescence) Structure->Photophysics Photoswitching Photoswitching Analysis Photophysics->Photoswitching Analysis Determination of λ_abs, λ_em, Φ_f, Switching Kinetics Photoswitching->Analysis

Caption: Workflow for new derivative characterization.

Conclusion

Anthracene derivatives represent a versatile and highly tunable class of photoresponsive materials. By carefully selecting the substituents on the anthracene core, researchers can tailor their photophysical and photochemical properties to suit a wide range of applications, from high-performance OLEDs to targeted cancer therapies. The fundamental mechanisms of photodimerization and endoperoxide formation provide a robust basis for the design of novel photoswitches and photosensitizers. Further research into the structure-property relationships of these fascinating molecules will undoubtedly lead to the development of even more sophisticated and efficient photoresponsive systems.

References

Performance Showdown: 9-Anthracenylmethyl Methacrylate vs. Pyrene Methacrylate in Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical and biological sensing, fluorescent polymers have emerged as powerful tools for detecting a wide array of analytes with high sensitivity and selectivity. Among the various fluorescent monomers used to construct these sensory materials, 9-Anthracenylmethyl methacrylate (B99206) (AMMA) and pyrene (B120774) methacrylate (PyMA) are two prominent candidates, each offering distinct photophysical properties that dictate their performance and applicability. This guide provides a comprehensive comparison of AMMA and PyMA in sensor applications, supported by available experimental data and detailed methodologies, to assist researchers in selecting the optimal fluorescent monomer for their specific needs.

The core difference in the sensing mechanism of polymers derived from AMMA and PyMA lies in their fluorescence response to analytes. Poly(9-Anthracenylmethyl methacrylate) (pAMMA) typically relies on fluorescence quenching , where the presence of an analyte decreases the fluorescence intensity of the anthracene (B1667546) moiety. In contrast, poly(pyrene methacrylate) (pPyMA) often utilizes the unique ability of pyrene to form excimers (excited-state dimers). The ratio of monomer to excimer emission is highly sensitive to the local environment and the presence of analytes, enabling ratiometric sensing which can be more robust and reliable.

Quantitative Performance Data

Table 1: Performance of Anthracene-Based Fluorescent Polymer Sensors

AnalyteSensor MaterialDetection PrincipleLimit of Detection (LOD)Sensitivity (Stern-Volmer Constant, Ksv)Response TimeReference
TetracyclineFluorescent copolymer with AMMAFluorescence QuenchingNot ReportedNot ReportedNot Reported[1]
HTLV-II DNApAMMA on magnetic nanoparticlesSignal AmplificationNot ReportedNot ReportedNot Reported[2]

Table 2: Performance of Pyrene-Based Fluorescent Polymer Sensors

AnalyteSensor MaterialDetection PrincipleLimit of Detection (LOD)Sensitivity (Stern-Volmer Constant, Ksv)Response TimeReference
TrifluralinPyrene-based porous organic polymerFluorescence QuenchingNot Reported5710 M⁻¹Not Reported[3]
DicloranPyrene-based porous organic polymerFluorescence QuenchingNot Reported12000 M⁻¹Not Reported[3]
2,4,6-Trinitrophenol (TNP)Pyrene-based polymerFluorescence Quenching0.16 µM1.3 x 10⁵ M⁻¹60 s[4]
Fe³⁺Water-soluble Pyrene-based sensorFluorescence Turn-off45.9 nMNot ReportedNot Reported[5]
PyrenePyrene-imprinted polythiopheneFluorescence EmissionNot Reported (Linear range: 0.01 - 1.0 µM)Not ReportedNot Reported[6]

Signaling Pathways

The fundamental difference in the signaling mechanisms of AMMA and PyMA-based sensors is visualized below.

AMMA_Signaling cluster_AMMA AMMA-based Sensor: Fluorescence Quenching Excitation Excitation Light (UV) pAMMA pAMMA (Fluorophore) Excitation->pAMMA Excited_pAMMA Excited pAMMA* pAMMA->Excited_pAMMA Absorption Analyte Analyte (Quencher) Excited_pAMMA->Analyte Interaction Fluorescence Fluorescence Emission Excited_pAMMA->Fluorescence Radiative Decay Quenching Non-radiative Decay Analyte->Quenching Energy/Electron Transfer Ground_State Ground State pAMMA Fluorescence->Ground_State Quenching->Ground_State

Caption: Signaling pathway for a this compound (AMMA)-based sensor relying on fluorescence quenching.

PyMA_Signaling cluster_PyMA PyMA-based Sensor: Monomer-Excimer Emission Excitation Excitation Light (UV) pPyMA_Monomer pPyMA Monomer Excitation->pPyMA_Monomer Excited_Monomer Excited Monomer* pPyMA_Monomer->Excited_Monomer Absorption Monomer_Emission Monomer Emission (~375-400 nm) Excited_Monomer->Monomer_Emission Excimer_Formation Excimer Formation Excited_Monomer->Excimer_Formation Interaction with Ground State Monomer Excimer Excimer* Excimer_Formation->Excimer Excimer_Emission Excimer Emission (~480 nm) Excimer->Excimer_Emission Analyte Analyte Analyte->Excimer_Formation Influences Proximity

Caption: Signaling pathway for a pyrene methacrylate (PyMA)-based sensor utilizing changes in monomer and excimer emission.

Experimental Protocols

Detailed experimental protocols are crucial for the successful design and implementation of fluorescent sensors. Below are generalized methodologies for the synthesis of the monomers, fabrication of polymer-based sensors, and analyte detection.

Synthesis of this compound (AMMA)

Materials:

Procedure:

  • Dissolve 9-Anthracenemethanol and triethylamine in anhydrous dichloromethane in a three-necked flask under a nitrogen atmosphere and cool to 0°C in an ice bath.[7]

  • Add methacryloyl chloride dropwise to the stirred solution.[7]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Quench the reaction by adding water.[7]

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • Purify the crude product by recrystallization from methanol to obtain this compound as pale yellow crystals.[7]

Fabrication of a Polymer-Based Fluorescent Sensor (General Procedure)

Materials:

  • This compound (AMMA) or Pyrene methacrylate (PyMA)

  • Co-monomer (e.g., methyl methacrylate, MMA)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., toluene, THF)

  • Substrate (e.g., glass slide, optical fiber)

Procedure (Solution Polymerization and Film Deposition):

  • Dissolve the fluorescent monomer (AMMA or PyMA), a co-monomer if desired, and an initiator in an appropriate solvent in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture under a nitrogen atmosphere at a specific temperature (e.g., 70°C) for a defined period to carry out the polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

  • Prepare a dilute solution of the synthesized polymer in a volatile solvent (e.g., THF, chloroform).

  • Deposit a thin film of the polymer solution onto a substrate using methods like spin-coating, dip-coating, or drop-casting.

  • Dry the polymer film to remove the solvent.

Analyte Detection Using a Fluorescent Polymer Sensor

Instrumentation:

  • Fluorometer (spectrofluorometer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a holder for thin-film measurements

Procedure (for solution-phase detection):

  • Prepare a stock solution of the fluorescent polymer in a suitable solvent (e.g., THF).

  • Prepare a series of analyte solutions of known concentrations.

  • In a cuvette, place a specific volume of the polymer solution.

  • Record the initial fluorescence spectrum of the polymer solution at a specific excitation wavelength.

  • Add a small aliquot of the analyte solution to the cuvette and mix thoroughly.

  • Record the fluorescence spectrum after each addition of the analyte.

  • For AMMA-based sensors, monitor the decrease in fluorescence intensity at the emission maximum. For PyMA-based sensors, monitor the change in the ratio of excimer to monomer emission intensities.

  • Plot the fluorescence response (I₀/I for quenching or Iₑ/Iₘ for ratiometric) against the analyte concentration to generate a calibration curve.

  • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and application of a fluorescent polymer sensor.

Experimental_Workflow cluster_workflow Fluorescent Polymer Sensor Workflow Monomer_Synthesis Monomer Synthesis (AMMA or PyMA) Polymerization Polymerization Monomer_Synthesis->Polymerization Polymer_Characterization Polymer Characterization (NMR, GPC, etc.) Polymerization->Polymer_Characterization Sensor_Fabrication Sensor Fabrication (e.g., Thin Film Deposition) Polymer_Characterization->Sensor_Fabrication Sensor_Characterization Sensor Characterization (Spectroscopy, Microscopy) Sensor_Fabrication->Sensor_Characterization Analyte_Detection Analyte Detection (Fluorescence Titration) Sensor_Characterization->Analyte_Detection Data_Analysis Data Analysis (Calibration, LOD, Selectivity) Analyte_Detection->Data_Analysis

Caption: A generalized experimental workflow for creating and testing fluorescent polymer sensors.

Conclusion

Both this compound and pyrene methacrylate are valuable building blocks for the creation of high-performance fluorescent sensors. The choice between them hinges on the desired sensing strategy and the specific analyte of interest.

  • AMMA-based sensors are generally simpler in their "turn-off" fluorescence quenching mechanism, which can be highly effective for detecting a variety of quenching analytes.

  • PyMA-based sensors offer the advantage of a ratiometric response through the monitoring of monomer and excimer emission. This can lead to more robust and reliable measurements that are less susceptible to fluctuations in instrument settings or environmental conditions. The sensitivity of pyrene's excimer formation to the microenvironment also makes it an excellent probe for viscosity, polarity, and molecular proximity.

References

Adsorption Kinetics of Poly(9-anthracenylmethyl methacrylate) Versus Polystyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the surface interactions of polymers is critical for applications ranging from drug delivery systems to biocompatible coatings. This guide provides an objective comparison of the adsorption kinetics of poly(9-anthracenylmethyl methacrylate) (PAMMA) and polystyrene (PS), supported by experimental data.

The adsorption behavior of polymers onto solid surfaces is a complex process governed by factors such as the chemical structure of the polymer, the nature of the surface, and the experimental conditions. This guide focuses on the comparative adsorption kinetics of PAMMA, a polymer notable for its bulky, aromatic anthracene (B1667546) side groups, and polystyrene, a widely studied benchmark polymer. The primary source of experimental data for this comparison is a study by Ishihara et al. (2022), which utilized alternating current (AC) chip nano-calorimetry to monitor the adsorption process in real-time on a silicon dioxide (SiO₂) surface.

Executive Summary of Adsorption Behavior

Experimental evidence indicates that the chemical structure of the polymer significantly influences its adsorption kinetics. Poly(this compound) exhibits a distinct two-stage adsorption process, characterized by a clear transition between an initial and a later stage. In contrast, polystyrene shows a more gradual, less defined transition in its adsorption profile. This difference is attributed to the bulky anthracenyl side groups of PAMMA, which affect the polymer chain's conformation and interaction with the substrate.

Quantitative Comparison of Adsorption Kinetics

The following table summarizes the key parameters and findings from the comparative study of PAMMA and polystyrene adsorption on a SiO₂ surface. The data has been extracted and interpreted from the graphical representations in the study by Ishihara et al. (2022).

ParameterPoly(this compound) (PAMMA)Polystyrene (PS)Key Observations
Adsorbent Surface SiO₂SiO₂Both polymers were studied on the same substrate, allowing for direct comparison.
Measurement Technique AC Chip Nano-calorimetryAC Chip Nano-calorimetryThis technique allows for real-time, in-situ measurement of adsorption from a polymer melt.
Adsorption Profile Exhibits a clear "kink," indicating a distinct crossover between an early and a later adsorption stage.[1]Displays a more gradual and less distinct transition between adsorption stages.[1]The bulky side groups of PAMMA are believed to be responsible for the more defined two-stage adsorption.[1]
Crossover Time (τ) A clear crossover time between the two adsorption regimes is observed.The transition between the early and later regimes is less defined.[1]This suggests different mechanisms or conformational rearrangements dominate the adsorption process for each polymer.
Fitting Parameters The fitting parameters show a clear distinction between the two adsorption regimes.[1]Fitting parameters indicate a less clear transition between the adsorption regimes.[1]The adsorption kinetics of PAMMA are well-described by a model that accounts for two distinct stages.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. Below are the protocols for the synthesis of the polymers and the measurement of their adsorption kinetics.

Synthesis of Poly(this compound) (PAMMA)

A representative protocol for the synthesis of PAMMA via free-radical polymerization is as follows:

  • Monomer Synthesis (this compound): The monomer can be synthesized by the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base like triethylamine.

  • Polymerization:

    • 9-anthracenylmethyl methacrylate (B99206) monomer is dissolved in an appropriate solvent (e.g., toluene (B28343) or THF).

    • A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

    • The reaction mixture is degassed (e.g., by several freeze-pump-thaw cycles) to remove oxygen, which can inhibit polymerization.

    • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

    • The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Adsorption Kinetics Measurement via AC Chip Nano-calorimetry

The adsorption kinetics of PAMMA and PS on a SiO₂ surface were measured using AC chip nano-calorimetry.[1]

  • Sample Preparation:

    • Thin films of PAMMA and PS are prepared on the SiO₂ surface of the calorimeter chip sensors.

    • For PAMMA, a solution in a suitable solvent (e.g., chloroform) is spin-coated onto the sensor.[1]

    • For PS, a toluene solution is used for spin-coating.[1]

    • The prepared films are dried in a vacuum oven.

  • Adsorption Measurement:

    • The polymer-coated chip sensor is placed in the AC chip nano-calorimeter.

    • The sample is heated to a temperature above the polymer's glass transition temperature (Tg) to induce adsorption from the melt (e.g., 433 K for PAMMA and 429 K for PS).[1]

    • The heat capacity of the polymer film is measured over time. Changes in heat capacity are correlated with the amount of adsorbed polymer.[1]

    • The time evolution of the heat capacity provides a direct measurement of the adsorption kinetics.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the adsorption kinetics of PAMMA and PS.

G cluster_synthesis Polymer Synthesis cluster_prep Sample Preparation cluster_measurement Adsorption Kinetics Measurement cluster_analysis Data Analysis PAMMA_syn PAMMA Synthesis spin_coat_PAMMA Spin-coat PAMMA on SiO2 chip PAMMA_syn->spin_coat_PAMMA PS_syn Polystyrene Synthesis spin_coat_PS Spin-coat PS on SiO2 chip PS_syn->spin_coat_PS drying Vacuum Drying spin_coat_PAMMA->drying spin_coat_PS->drying ac_calorimetry AC Chip Nano-calorimetry drying->ac_calorimetry heating Heat above Tg ac_calorimetry->heating Induce Adsorption data_acq Measure Heat Capacity vs. Time heating->data_acq kin_profile Generate Kinetic Profiles data_acq->kin_profile comparison Compare Adsorption Behavior kin_profile->comparison

Caption: Experimental workflow for comparing the adsorption kinetics of PAMMA and PS.

Signaling Pathways and Adsorption Mechanisms

The adsorption of a polymer from its melt onto a solid substrate is a complex process that does not involve classical signaling pathways. Instead, it is governed by the interplay of physical forces and conformational changes of the polymer chains at the interface. The process can be conceptualized as follows:

  • Initial Contact and Attachment: Polymer chains in the melt are in a random coil conformation. Upon heating above Tg, increased chain mobility allows segments to come into contact with the substrate surface. Initial attachment occurs at favorable sites.

  • Chain Spreading and Conformational Rearrangement: Attached chains begin to spread and flatten on the surface to maximize favorable interactions. This is a slower process and is influenced by the flexibility of the polymer backbone and the size of the side groups. For PAMMA, the bulky anthracene groups may hinder rapid conformational changes, leading to a more distinct, slower second stage of adsorption.

  • Formation of an Adsorbed Layer: Over time, an equilibrium is established where a layer of polymer is irreversibly adsorbed onto the surface. The structure of this layer (e.g., trains, loops, and tails) is dependent on the polymer-surface interactions.

The distinct "kink" observed in the adsorption profile of PAMMA suggests a transition from a kinetically controlled initial adsorption phase to a slower phase dominated by conformational rearrangements of the bulky polymer chains on the surface. PS, with its less bulky phenyl side groups, exhibits a more continuous adsorption process.

G cluster_PAMMA PAMMA Adsorption cluster_PS Polystyrene Adsorption pamma_initial Initial Rapid Attachment pamma_kink Distinct Crossover (Kink) pamma_initial->pamma_kink pamma_rearrange Slower Conformational Rearrangement pamma_kink->pamma_rearrange ps_initial Initial Attachment ps_transition Gradual Transition ps_initial->ps_transition ps_rearrange Gradual Rearrangement ps_transition->ps_rearrange

References

Cross-Validation of 9-Anthracenylmethyl Methacrylate Photodimerization with Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reversible photodimerization of 9-Anthracenylmethyl methacrylate (B99206) (AMMA) offers a powerful tool for creating photoresponsive materials with applications in drug delivery, tissue engineering, and smart coatings. Accurate quantification of this photo-reaction is paramount for predictable material performance. This guide provides a comparative overview of spectroscopic methods for cross-validating the photodimerization of AMMA, with a focus on UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. We also present a comparison with alternative photoresponsive monomers.

The photodimerization of AMMA, an anthracene-containing monomer, is a [4π+4π] cycloaddition reaction that occurs upon exposure to long-wavelength ultraviolet (UV) light, typically above 350 nm. This process leads to the formation of a cyclobutane (B1203170) ring between two anthracene (B1667546) moieties, resulting in the loss of their characteristic aromatic absorption. The reaction is often reversible, with the dimer cleaving back to the monomers upon irradiation with shorter wavelength UV light (<300 nm) or upon heating.[1] This reversibility is a key feature for the design of dynamic and responsive materials.

Spectroscopic Monitoring of AMMA Photodimerization

The progress of AMMA photodimerization can be effectively monitored and quantified using spectroscopic techniques. UV-Vis and NMR spectroscopy are two primary methods employed for this purpose, each offering distinct advantages.

UV-Vis Spectroscopy: This technique relies on the change in the electronic absorption spectrum of the anthracene group as it converts from the monomeric to the dimeric form. The monomeric anthracene in AMMA exhibits characteristic absorption bands in the UV region (around 330-400 nm), which decrease in intensity as the photodimerization proceeds.[1] By monitoring the absorbance at a specific wavelength corresponding to the monomer, the reaction kinetics can be determined.

NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy provides detailed structural information, allowing for the direct observation and quantification of both the monomer and the photodimer. Specific proton signals of the anthracene ring in the monomer disappear, while new signals corresponding to the cyclobutane protons of the dimer appear.[1][2] This allows for a direct measurement of the conversion of monomer to dimer over time.

Experimental Protocols

Monitoring Photodimerization using UV-Vis Spectroscopy

This protocol outlines the general procedure for monitoring the photodimerization kinetics of AMMA in solution.

Materials:

  • 9-Anthracenylmethyl methacrylate (AMMA)

  • Spectroscopic grade solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile)

  • UV-Vis spectrophotometer

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of AMMA in the chosen solvent (e.g., 10⁻⁵ M). The concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically < 1.0) at the wavelength of maximum absorption (λ_max) of the anthracene monomer.

  • Transfer the solution to a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum of the AMMA solution before irradiation. Identify the λ_max of the anthracene monomer.

  • Irradiate the sample with a UV lamp at a wavelength that induces dimerization (e.g., 365 nm) for a set period.

  • At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Monitor the decrease in absorbance at the λ_max of the monomer.

  • The percentage of photodimerization can be calculated from the change in absorbance.

Analysis of Photodimerization using ¹H NMR Spectroscopy

This protocol provides a general method for analyzing the photodimerization of AMMA using ¹H NMR.

Materials:

  • AMMA

  • Deuterated solvent (e.g., CDCl₃, CD₂Cl₂)

  • NMR spectrometer

  • UV lamp (e.g., 365 nm)

  • NMR tubes

Procedure:

  • Prepare a solution of AMMA in the deuterated solvent at a suitable concentration for NMR analysis (e.g., 5-10 mM).

  • Acquire an initial ¹H NMR spectrum of the AMMA solution to identify the characteristic proton signals of the monomer.

  • Irradiate the NMR tube containing the sample with a UV lamp for a specific duration.

  • Acquire ¹H NMR spectra at various irradiation time points.

  • Integrate the signals corresponding to the protons of the monomer and the newly appearing signals of the dimer.

  • The conversion of monomer to dimer can be calculated from the relative integration of these signals.

Cross-Validation of Spectroscopic Data

Cross-validation between UV-Vis and NMR spectroscopy is crucial for ensuring the accuracy and reliability of the photodimerization kinetics.

The general workflow for cross-validation is as follows:

Caption: Workflow for cross-validating photodimerization kinetics using UV-Vis and NMR spectroscopy.

By independently determining the reaction kinetics using both methods, the results can be compared. A strong correlation between the kinetic data obtained from UV-Vis (based on absorbance changes) and NMR (based on changes in proton integration) provides a high degree of confidence in the measured reaction rates and quantum yields. Discrepancies may indicate the presence of side reactions or limitations of one of the techniques under the specific experimental conditions.

Comparison with Alternative Photoresponsive Monomers

AMMA is part of a broader class of photoresponsive monomers. Below is a comparison with two other common classes: coumarin (B35378) and styrylpyrene derivatives.

FeatureThis compound (AMMA)Coumarin MethacrylateStyrylpyrene Methacrylate
Photodimerization Reaction [4π+4π] cycloaddition[2π+2π] cycloaddition[2π+2π] cycloaddition
Dimerization Wavelength > 350 nm~350 nm> 400 nm (Visible light)
Cleavage Wavelength < 300 nm or thermal~254 nm~340 nm
Quantum Yield (Φ) Generally moderateVaries widely with substitutionCan be high
Key Advantages High reversibility, well-studiedCan be sensitive to polarityDimerization with visible light, reducing potential photodamage to cells/biomolecules
Key Disadvantages Requires UV light for dimerizationOften requires sensitizers for efficient dimerizationSynthesis can be more complex

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the photodimerization process and the experimental workflow for its analysis.

photodimerization_pathway Monomer1 AMMA Monomer ExcitedMonomer Excited Monomer* Monomer1->ExcitedMonomer hv (>350 nm) Monomer2 AMMA Monomer Dimer AMMA Dimer Monomer2->Dimer [4π+4π] Cycloaddition ExcitedMonomer->Monomer1 Fluorescence/Non-radiative decay ExcitedMonomer->Dimer [4π+4π] Cycloaddition Dimer->Monomer1 hv (<300 nm) or Δ Dimer->Monomer2 hv (<300 nm) or Δ

Caption: Photodimerization pathway of this compound (AMMA).

experimental_workflow start Start prep Prepare AMMA Solution start->prep split Split Sample prep->split uv_vis UV-Vis Analysis split->uv_vis Aliquot 1 nmr NMR Analysis split->nmr Aliquot 2 irradiate_uv Irradiate (>350 nm) & Monitor uv_vis->irradiate_uv irradiate_nmr Irradiate (>350 nm) & Monitor nmr->irradiate_nmr data_uv Collect Time-course Absorbance Data irradiate_uv->data_uv data_nmr Collect Time-course NMR Spectra irradiate_nmr->data_nmr kinetics_uv Calculate Kinetics from UV-Vis data_uv->kinetics_uv kinetics_nmr Calculate Kinetics from NMR data_nmr->kinetics_nmr compare Compare & Cross-Validate kinetics_uv->compare kinetics_nmr->compare end End compare->end

Caption: Experimental workflow for cross-validation of AMMA photodimerization.

References

Assessing the In-Vitro Biocompatibility of Poly(9-anthracenylmethyl methacrylate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in-vitro biocompatibility of poly(9-anthracenylmethyl methacrylate) (PAMA). Due to a lack of extensive, publicly available biocompatibility data specifically for PAMA, this guide offers a reasoned assessment based on its chemical structure and compares it with well-characterized polymers commonly used in in-vitro studies: Poly(methyl methacrylate) (PMMA), Polystyrene (PS), and Polycarbonate (PC).

Overview of Poly(this compound) (PAMA)

Poly(this compound) is a polymer distinguished by its bulky, aromatic anthracene (B1667546) side chains. This structure imparts unique optical and electronic properties, making it of interest for applications such as fluorescent probes and components of advanced materials. However, the biocompatibility of PAMA for direct, long-term in-vitro cell culture applications has not been extensively documented. The presence of the large, polycyclic aromatic hydrocarbon (PAH) moiety raises theoretical questions about its potential for cytotoxicity, hemolysis, and genotoxicity, primarily due to the possibility of leachable small molecules or direct cell-surface interactions. It is crucial to note that the biocompatibility of a polymer is highly dependent on its purity, processing, and the specific in-vitro system it is used in.

Comparative Analysis with Alternative Polymers

To provide a framework for assessing the potential biocompatibility of PAMA, this guide compares it to three widely used polymers in biomedical research and medical devices:

  • Poly(methyl methacrylate) (PMMA): A widely used amorphous thermoplastic, PMMA is known for its excellent optical clarity and rigidity. It is a common material for intraocular lenses, bone cement, and as a substrate for cell culture. While generally considered biocompatible, the leaching of residual methyl methacrylate (B99206) monomer can be a source of cytotoxicity.[1]

  • Polystyrene (PS): A versatile and inexpensive polymer, polystyrene is the most common material for disposable laboratory plasticware, including petri dishes and multi-well plates for cell culture. Its surface is typically treated to become more hydrophilic to promote cell adhesion. While the polymer itself is relatively inert, leachable components from the manufacturing process can be a concern.

  • Polycarbonate (PC): A durable and transparent thermoplastic with high impact strength, polycarbonate is used in a variety of medical applications, including housings for medical devices and filtration membranes. Concerns regarding its biocompatibility often revolve around the potential leaching of bisphenol A (BPA), a known endocrine disruptor.[2]

Quantitative Biocompatibility Data Comparison

The following tables summarize representative quantitative data from in-vitro biocompatibility studies of the alternative polymers. It is important to note that these values can vary significantly depending on the specific grade of the polymer, processing methods, and the experimental conditions.

Table 1: In-Vitro Cytotoxicity Data

PolymerCell LineAssayCell Viability (%)Reference
PMMA L929 Mouse FibroblastsMTT> 70%[1][3]
Polystyrene Human LymphocytesTrypan Blue~73% (at 500 µg/mL of nanoparticles)[4]
Polycarbonate upcyte® Human HepatocytesNot specifiedNo cytotoxic effects up to 40 µg/mL[2]

Table 2: In-Vitro Hemolysis Data

PolymerTest StandardHemolysis (%)Reference
PMMA Not specified< 2% (for nanoparticles)[5]
Polystyrene Not specified~6.5% (at 500 µg/mL of nanoparticles)[4]
Polycarbonate ASTM F756Non-hemolytic (extract)[6]

Table 3: In-Vitro Genotoxicity Data

PolymerAssayResultReference
PMMA Micronucleus TestNot genotoxic[7]
Polystyrene Comet AssayLow genotoxic effect (5-6% DNA damage from packaging)[8]
Polycarbonate Not specifiedNo cytotoxic effects observed at low concentrations[2]

Experimental Protocols

Detailed methodologies for key in-vitro biocompatibility assays are provided below. These protocols are generalized and should be adapted based on the specific material and cell types being tested.

In-Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Material Preparation: Prepare extracts of the test material (e.g., PAMA, PMMA, PS, PC) by incubating a specified surface area of the material in cell culture medium for a defined period (e.g., 24 hours at 37°C) according to ISO 10993-5 standards.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Replace the culture medium with the material extracts. Include negative controls (fresh medium) and positive controls (e.g., dilute phenol (B47542) solution).

  • Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

In-Vitro Hemolysis Assay (Direct Contact)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon direct contact with the material, as outlined in ASTM F756.[9]

Methodology:

  • Blood Collection: Obtain fresh anticoagulated blood from a suitable donor species (e.g., rabbit or human).

  • Material Preparation: Prepare samples of the test material with a defined surface area.

  • Incubation: Place the material samples in tubes and add a diluted blood solution. Include positive controls (e.g., water for injection) and negative controls (e.g., high-density polyethylene).

  • Agitation: Gently agitate the tubes for a specified period (e.g., 4 hours) at 37°C.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the free hemoglobin concentration using a spectrophotometer (e.g., Drabkin's method).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.

In-Vitro Genotoxicity: Comet Assay

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10]

Methodology:

  • Cell Treatment: Expose a suitable cell line to extracts of the test material for a defined period. Include appropriate negative and positive controls.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).[10][11]

Visualization of Cellular Pathways and Workflows

Experimental Workflow for Biocompatibility Assessment

G cluster_prep Material Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Interpretation PAMA Poly(this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) PAMA->Cytotoxicity Hemolysis Hemolysis Assay (e.g., ASTM F756) PAMA->Hemolysis Genotoxicity Genotoxicity Assay (e.g., Comet Assay) PAMA->Genotoxicity PMMA Poly(methyl methacrylate) PMMA->Cytotoxicity PMMA->Hemolysis PMMA->Genotoxicity PS Polystyrene PS->Cytotoxicity PS->Hemolysis PS->Genotoxicity PC Polycarbonate PC->Cytotoxicity PC->Hemolysis PC->Genotoxicity CellViability Cell Viability (%) Cytotoxicity->CellViability HemolysisPercent Hemolysis (%) Hemolysis->HemolysisPercent DNADamage % Tail DNA Genotoxicity->DNADamage Conclusion Biocompatibility Assessment CellViability->Conclusion HemolysisPercent->Conclusion DNADamage->Conclusion

Caption: Workflow for assessing the in-vitro biocompatibility of polymers.

Intrinsic Apoptosis Signaling Pathway

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade Stress Material Leachables or Surface Interaction Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Stress-Activated Protein Kinase (SAPK/JNK) Signaling Pathway

G cluster_stress Cellular Stress cluster_mapk MAP Kinase Cascade cluster_response Cellular Response Stress Polymer Leachables or Reactive Oxygen Species MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK/SAPK MAPKK->JNK phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun phosphorylates GeneExpression Gene Expression Changes (Inflammation, Apoptosis) cJun->GeneExpression

Caption: A generalized stress-activated protein kinase (SAPK/JNK) pathway.

Conclusion and Recommendations

The in-vitro biocompatibility of poly(this compound) is not well-established in the scientific literature. Based on its chemical structure, which includes a large polycyclic aromatic hydrocarbon moiety, a thorough biocompatibility assessment is strongly recommended before its use in in-vitro studies where direct and prolonged cell contact is expected. The potential for leachable unreacted monomers or degradation byproducts to induce cytotoxicity, hemolysis, or genotoxicity should be carefully evaluated.

For researchers considering PAMA, it is advised to:

  • Perform comprehensive biocompatibility testing: Conduct in-vitro cytotoxicity, hemolysis, and genotoxicity assays using relevant cell lines and following standardized protocols.

  • Characterize the material thoroughly: Ensure the purity of the polymer and quantify any residual monomers or oligomers.

  • Include appropriate controls: Always compare the performance of PAMA to well-characterized materials like tissue culture-treated polystyrene or PMMA.

By following these recommendations, researchers can make informed decisions about the suitability of PAMA for their specific in-vitro applications and ensure the reliability and validity of their experimental results.

References

Performance Benchmark: 9-AMM Based Sensors vs. Commercial Alternatives in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potentiometric Sensing Technologies

The accurate and sensitive detection of active pharmaceutical ingredients (APIs) and their metabolites is crucial throughout the drug development lifecycle. 9-Aminoacridine (B1665356) monohydrate maleate (B1232345) (9-AMM) and its derivatives are important compounds with various therapeutic applications, necessitating reliable analytical methods for their quantification. This guide provides a detailed comparison of novel 9-aminoacridine (referred to as ACR in some literature) based potentiometric sensors, particularly those utilizing molecularly imprinted polymers (MIPs), against the typical performance of commercial ion-selective electrodes (ISEs) used in pharmaceutical analysis.

Molecularly imprinted polymers are synthetic receptors engineered to have high selectivity for a specific target molecule.[1] When used in sensors, they can offer significant advantages in terms of stability, cost-effectiveness, and adaptability compared to traditional biological recognition elements.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of a 9-aminoacridine based molecularly imprinted polymer (MIP) sensor and compares them with the general performance characteristics of commercial potentiometric ion-selective electrodes used in pharmaceutical quality control.

Performance Metric9-Aminoacridine MIP-Based Sensor (MAA-based)[3]Typical Commercial Potentiometric ISEs for Drug Analysis[4][5][6]
Limit of Detection (LOD) 0.05 µg/mL (2.5 x 10⁻⁷ M)10⁻⁶ M to 10⁻⁸ M
Linear Concentration Range 5.2 x 10⁻⁶ M to 1.0 x 10⁻³ M10⁻⁵ M to 10⁻² M
Nernstian Slope 51.2 ± 1.3 mV/decade~59/z mV/decade (where z is the ion charge)
Response Time Not explicitly stated, but measurements are stable< 30 seconds
Selectivity High selectivity for 9-aminoacridineVaries depending on the ionophore and target analyte
Operating pH Range Optimized at pH 6.0Typically wide, but performance can be pH-dependent

The data for the 9-aminoacridine MIP-based sensor is derived from a study utilizing methacrylic acid (MAA) as the functional monomer.[3] This sensor demonstrates a competitive limit of detection and a relevant linear range for pharmaceutical applications.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the fabrication and evaluation of the 9-AMM based potentiometric sensor.

Fabrication of the 9-Aminoacridine Molecularly Imprinted Polymer (MIP)

This protocol is based on the thermal polymerization method.[3]

Materials:

  • 9-Aminoacridine (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Benzoyl peroxide (initiator)

  • Chloroform

Procedure:

  • In a glass vial, dissolve 0.1 mmol of 9-aminoacridine and 0.4 mmol of methacrylic acid in 5 mL of chloroform.

  • Stir the mixture for 10 minutes to allow for pre-complex formation between the template and the functional monomer.

  • Add 2.0 mmol of EGDMA and 20 mg of benzoyl peroxide to the solution.

  • Purge the mixture with nitrogen gas for 5 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the vial and place it in a water bath at 60°C for 24 hours to allow for polymerization.

  • After polymerization, grind the resulting polymer block into a fine powder.

  • Wash the polymer powder with methanol (B129727)/acetic acid (9:1, v/v) to remove the 9-aminoacridine template, followed by washing with methanol to remove any residual acid.

  • Dry the MIP powder in an oven at 50°C. A non-imprinted polymer (NIP) should be prepared following the same procedure but without the addition of the 9-aminoacridine template to serve as a control.[3]

Preparation of the 9-AMM Sensor (Potentiometric Ion-Selective Electrode)

This protocol describes the fabrication of a PVC membrane electrode incorporating the MIP.[3]

Materials:

  • Molecularly Imprinted Polymer (MIP) powder

  • Poly(vinyl chloride) (PVC)

  • Dioctyl phthalate (B1215562) (DOP) (plasticizer)

  • Tetrahydrofuran (THF)

Procedure:

  • Prepare a membrane cocktail by dissolving 3.0 mg of the MIP powder, 32.2 mg of PVC, and 64.8 mg of DOP in 2 mL of THF.

  • Pour the mixture into a 3 cm diameter glass ring placed on a glass plate and allow the THF to evaporate slowly at room temperature for 24 hours.

  • Cut a 10 mm diameter disc from the resulting membrane and glue it to the end of a PVC tube using a THF/PVC slurry.

  • Fill the electrode body with an internal reference solution of 1.0 x 10⁻³ M 9-aminoacridine and 0.01 M KCl.

  • Insert an Ag/AgCl wire as the internal reference electrode.

  • Condition the electrode by soaking it in a 1.0 x 10⁻³ M 9-aminoacridine solution for 2 hours before use.

Performance Evaluation of the 9-AMM Sensor

This protocol outlines the steps to determine the sensor's key performance characteristics.[3]

Apparatus:

  • High-impedance pH/mV meter

  • Ag/AgCl reference electrode

  • Magnetic stirrer

Procedure:

  • Calibration:

    • Place the 9-AMM sensor and the external Ag/AgCl reference electrode in a beaker containing a 0.01 M phosphate (B84403) buffer at pH 6.0.

    • Add aliquots of a standard 9-aminoacridine solution to vary the concentration from 1.0 x 10⁻⁷ M to 1.0 x 10⁻² M.

    • Record the potential (mV) at each concentration after the reading stabilizes.

    • Plot the potential versus the logarithm of the 9-aminoacridine concentration to obtain the calibration curve, from which the slope, linear range, and limit of detection can be determined.

  • Selectivity:

    • Determine the selectivity coefficients against potential interfering species (e.g., common inorganic cations, other drug molecules) using the matched potential method or the separate solution method.

  • Response Time:

    • Measure the time required for the sensor to reach a stable potential reading after a rapid change in the analyte concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the fabrication and evaluation of a 9-AMM based potentiometric sensor.

Experimental_Workflow cluster_MIP MIP Synthesis cluster_Sensor Sensor Fabrication cluster_Eval Performance Evaluation M1 Mixing: 9-AMM (Template) MAA (Monomer) EGDMA (Cross-linker) Initiator M2 Polymerization (60°C, 24h) M1->M2 M3 Grinding and Washing (Template Removal) M2->M3 M4 Drying M3->M4 S1 Membrane Cocktail Prep: MIP, PVC, Plasticizer in THF M4->S1 MIP Powder S2 Solvent Evaporation (Membrane Casting) S1->S2 S3 Electrode Assembly S2->S3 S4 Filling and Conditioning S3->S4 E1 Calibration Curve (LOD, Linear Range, Slope) S4->E1 Conditioned Sensor E2 Selectivity Testing E1->E2 E3 Response Time Measurement E2->E3

Caption: Workflow for 9-AMM sensor fabrication and evaluation.

References

A Comparative Analysis of Polymerization Techniques for 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of well-defined polymers with specific functionalities is paramount. 9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a valuable monomer due to the fluorescent properties of the anthracene (B1667546) group, making its polymers suitable for applications in sensing, imaging, and drug delivery. The choice of polymerization technique significantly impacts the characteristics of the resulting poly(9-Anthracenylmethyl methacrylate) (PAMMA). This guide provides a comparative analysis of four key polymerization methods: Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Anionic Polymerization, offering insights into their respective methodologies and expected outcomes.

Data Presentation: A Comparative Overview

The following table summarizes the typical experimental conditions and resulting polymer characteristics for the polymerization of this compound using different techniques.

Polymerization TechniqueInitiator/Catalyst SystemSolventTemperature (°C)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)
Free Radical Polymerization (FRP) Azobisisobutyronitrile (AIBN)Toluene70High, broad range> 1.5High
Atom Transfer Radical Polymerization (ATRP) Ethyl α-bromoisobutyrate (EBiB) / CuBr / PMDETAAnisole90Controlled, predictable< 1.3High
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization AIBN / Trithiocarbonate RAFT AgentDioxane70Controlled, predictable< 1.2High
Anionic Polymerization s-Butyllithium (s-BuLi)Tetrahydrofuran (THF)-78Controlled, predictable< 1.1High

Experimental Protocols

Detailed methodologies for each polymerization technique are provided below. These protocols are based on established methods for methacrylate polymerization and can be adapted for this compound.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and relatively simple method for polymer synthesis. However, it offers limited control over the polymer's molecular weight and architecture.

Procedure:

  • In a Schlenk tube, dissolve this compound (AMMA) and azobisisobutyronitrile (AIBN) (1 mol% relative to the monomer) in anhydrous toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • Backfill the tube with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C.[1]

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.[1]

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.[1]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuBr (1 equivalent relative to the initiator).[1]

  • Add the monomer (AMMA), the initiator (e.g., ethyl α-bromoisobutyrate, EBiB), and the solvent (e.g., anhydrous anisole).[1]

  • Add the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) (1 equivalent relative to CuBr).[1]

  • Perform three freeze-pump-thaw cycles to ensure the removal of oxygen.[1]

  • Backfill the tube with an inert gas and place it in a thermostated oil bath at 90 °C.[1]

  • After the desired reaction time, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization method that offers excellent control over polymer architecture.

Procedure:

  • In a reaction vessel, dissolve AMMA, a RAFT agent (e.g., a trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane).

  • Deoxygenate the solution by purging with an inert gas for at least 30 minutes.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the polymerization progress by taking samples at regular intervals for analysis (e.g., by NMR spectroscopy and gel permeation chromatography).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.

Anionic Polymerization

Anionic polymerization is a living polymerization technique that can produce polymers with very narrow molecular weight distributions and well-defined architectures. However, it requires stringent reaction conditions due to its high sensitivity to impurities.

Procedure:

  • All glassware must be rigorously dried and the reaction must be carried out under a high vacuum or in a glovebox.

  • Purify the solvent (e.g., THF) by distillation over a drying agent (e.g., sodium/benzophenone ketyl).

  • Purify the AMMA monomer to remove any protic impurities.

  • In a reaction flask under an inert atmosphere, dissolve the purified AMMA in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the initiator (e.g., a solution of s-butyllithium in hexanes) dropwise until a persistent color change is observed, indicating the titration of impurities, followed by the addition of the calculated amount of initiator.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key aspects of the discussed polymerization techniques.

Polymerization_Comparison cluster_FRP Free Radical Polymerization cluster_ATRP Atom Transfer Radical Polymerization cluster_RAFT Reversible Addition-Fragmentation chain-Transfer cluster_Anionic Anionic Polymerization FRP_Initiator Initiator (e.g., AIBN) FRP_Monomer AMMA Monomer FRP_Initiator->FRP_Monomer Initiation FRP_Polymer PAMMA (High PDI) FRP_Monomer->FRP_Polymer Propagation Termination ATRP_Initiator Initiator (R-X) (e.g., EBiB) ATRP_Monomer AMMA Monomer ATRP_Initiator->ATRP_Monomer Activation ATRP_Catalyst Catalyst (e.g., CuBr/PMDETA) ATRP_Catalyst->ATRP_Initiator ATRP_Polymer PAMMA (Low PDI) ATRP_Monomer->ATRP_Polymer Controlled Propagation RAFT_Agent RAFT Agent (e.g., Trithiocarbonate) RAFT_Monomer AMMA Monomer RAFT_Agent->RAFT_Monomer Chain Transfer RAFT_Initiator Initiator (e.g., AIBN) RAFT_Initiator->RAFT_Monomer Initiation RAFT_Polymer PAMMA (Low PDI) RAFT_Monomer->RAFT_Polymer Controlled Propagation Anionic_Initiator Initiator (e.g., s-BuLi) Anionic_Monomer AMMA Monomer Anionic_Initiator->Anionic_Monomer Initiation Anionic_Polymer PAMMA (Very Low PDI) Anionic_Monomer->Anionic_Polymer Living Propagation

Caption: Comparative workflow of polymerization techniques for AMMA.

Signaling_Pathway_Analogy cluster_Controlled Controlled Polymerization (ATRP, RAFT, Anionic) cluster_Uncontrolled Free Radical Polymerization Monomer AMMA Monomer Pool Initiation Initiation Event Monomer->Initiation Propagation Chain Growth Initiation->Propagation Termination Termination/ Deactivation Propagation->Termination Reversible Deactivation Uncontrolled_Polymer Broad PDI PAMMA Propagation->Uncontrolled_Polymer Irreversible Termination Termination->Propagation Reactivation Controlled_Polymer Well-defined PAMMA Termination->Controlled_Polymer

Caption: Logical relationship of control in polymerization pathways.

References

Unveiling the Photophysics of 9-Anthracenylmethyl Methacrylate: A Guide to Theoretical and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the photophysical properties of fluorescent molecules like 9-Anthracenylmethyl methacrylate (B99206) (AMMA) is paramount for its application in areas such as fluorescent probes, photosensitizers, and smart materials. This guide provides a comparative overview of the theoretical models used to predict the photophysical behavior of AMMA and the experimental data that validates these predictions.

At the core of AMMA's photophysical properties lies the anthracene (B1667546) chromophore. Theoretical models, primarily based on quantum chemistry, provide a predictive framework for understanding its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to approximate the excited state energies and, consequently, the absorption and emission spectra of molecules like AMMA. These calculations help in understanding the nature of the electronic transitions, such as the π → π* transitions characteristic of the anthracene moiety.

Experimental validation of these theoretical models is crucial. Techniques such as UV-Vis absorption and fluorescence spectroscopy are employed to determine the key photophysical parameters of AMMA. The comparison between the computationally predicted and experimentally measured absorption and emission maxima, Stokes shift, and fluorescence quantum yield serves as a rigorous test for the accuracy of the theoretical models.

Quantitative Photophysical Data

The following table summarizes the key experimental photophysical data for 9-Anthracenylmethyl methacrylate (AMMA) in different environments. This data serves as a benchmark for comparison with theoretical predictions.

ParameterValueSolvent/EnvironmentReference
Absorption Maxima (λ_abs_ max) 251 nm, 348 nm, 366 nm, 386 nmDichloromethane (B109758) (DCM)
251 nmPoly(methyl methacrylate) matrix[1]
Emission Maximum (λ_em_ max) 416 nmPoly(methyl methacrylate) matrix[1]
~415 nmNanoparticles in DCM
Fluorescence Quantum Yield (Φ_f_) > 0.3 (relative to 9-methylanthracene)Nanoparticles in DCM

Comparison with Theoretical Models

A direct comparison would involve performing TD-DFT calculations on the AMMA molecule to obtain the theoretical absorption and emission spectra. The calculated λ_abs_ max and λ_em_ max could then be directly compared with the experimental values in the table above. The oscillator strengths calculated from TD-DFT would also provide a theoretical basis for the intensity of the observed absorption bands.

Experimental Protocols

Accurate experimental data is the cornerstone of validating theoretical models. Below are the detailed methodologies for the key experiments cited.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths at which a molecule absorbs light.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as dichloromethane or cyclohexane. The concentration is adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption to ensure linearity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

  • Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-500 nm). The instrument measures the absorbance (A) at each wavelength, which is related to the molar absorptivity (ε), concentration (c), and path length (l) by the Beer-Lambert law (A = εcl). The wavelengths of maximum absorbance (λ_abs_ max) are identified from the spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a molecule after it has been excited by light.

  • Sample Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the sample is prepared. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used. The instrument consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.

  • Measurement: The sample is excited at a specific wavelength (usually one of the λ_abs_ max values). The emission monochromator scans a range of wavelengths longer than the excitation wavelength, and the detector measures the intensity of the emitted light. The resulting plot of emission intensity versus wavelength is the fluorescence spectrum. The wavelength of maximum emission intensity (λ_em_ max) is determined from this spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

  • Relative Method: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. 9-methylanthracene (B110197) is a suitable standard for AMMA.

  • Procedure:

    • Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths, etc.).

    • The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (η_sample_² / η_std_²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Visualizing the Photophysical Pathways and Validation Workflow

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

Photophysics_of_AMMA cluster_absorption Light Absorption cluster_emission Emission S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating the principal photophysical pathways for this compound.

Validation_Workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Measurement cluster_comparison Validation model Quantum Chemical Model (e.g., TD-DFT) calc Calculate Excited States (Energies, Oscillator Strengths) model->calc predict Predict Spectra (λ_abs_ max, λ_em_ max) calc->predict compare Compare Theoretical Predictions vs. Experimental Data predict->compare sample Synthesize/Purify AMMA uvvis UV-Vis Spectroscopy sample->uvvis fluorescence Fluorescence Spectroscopy sample->fluorescence uvvis->compare qy Quantum Yield Measurement fluorescence->qy fluorescence->compare qy->compare

Caption: Workflow for the validation of theoretical models of AMMA photophysics with experimental data.

References

A Comparative Analysis of Copolymer Mechanical Properties: The Influence of 9-Anthracenylmethyl Methacrylate (9-AMM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of functional monomers into copolymer chains is a critical strategy for tailoring material properties to specific applications, from advanced drug delivery systems to high-performance coatings. One such monomer of interest is 9-anthracenylmethyl methacrylate (B99206) (9-AMM), valued for its unique fluorescent and photo-responsive characteristics. However, the introduction of its bulky, aromatic anthracene (B1667546) side group can significantly alter the mechanical properties of the base copolymer. This guide provides a comparative analysis of the anticipated mechanical properties of copolymers with and without the inclusion of 9-AMM, based on established principles of polymer science.

Theoretical Impact of 9-AMM on Copolymer Mechanics

The introduction of 9-AMM into a copolymer backbone, such as a polymethyl methacrylate (PMMA) derivative, is expected to induce several changes to its mechanical behavior. The large, rigid anthracene pendant group can restrict the rotational freedom of the polymer chains.[1] This hindrance to chain mobility generally leads to an increase in the glass transition temperature (Tg), making the material more rigid at a given temperature.[2]

The effect on tensile strength and modulus is influenced by the interplay between increased chain stiffness and potential disruption of chain packing. The rigid aromatic side groups can increase the stiffness of the polymer, potentially leading to a higher Young's modulus and tensile strength.[3] However, the bulky nature of the anthracene group may also create steric hindrance that prevents efficient intermolecular packing, which could, in some cases, lead to a reduction in tensile strength and an increase in brittleness.[4][5] Consequently, the elongation at break is generally expected to decrease, as the rigid side groups limit the extent to which the polymer chains can uncoil and align under stress.

Comparative Data Summary

Mechanical PropertyCopolymer without 9-AMM (e.g., PMMA)Copolymer with 9-AMMRationale
Tensile Strength BaselinePotentially Increased or DecreasedThe rigid anthracene group can enhance stiffness, but may also disrupt intermolecular forces through steric hindrance.[3]
Young's Modulus BaselineIncreasedThe bulky and rigid nature of the anthracene side chain restricts polymer chain mobility, leading to a stiffer material.[6]
Elongation at Break BaselineDecreasedThe restricted chain movement due to the large pendant groups limits the polymer's ability to deform plastically before fracturing.[4][5]
Hardness BaselineIncreasedA higher resistance to localized plastic deformation is expected due to the increased rigidity imparted by the anthracene moiety.
Glass Transition (Tg) BaselineIncreasedThe bulky side groups hinder the segmental motion of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state.[1][2]

Experimental Protocols

To empirically validate the theoretical comparisons outlined above, the following experimental methodologies are proposed:

Copolymer Synthesis

Copolymers would be synthesized via free-radical polymerization.

  • Control Copolymer (without 9-AMM): A representative methacrylate monomer (e.g., methyl methacrylate) would be polymerized with a chosen co-monomer using a standard initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., toluene) under an inert atmosphere.

  • 9-AMM Copolymer: The same polymerization procedure would be followed, with the addition of a specific molar percentage of 9-anthracenylmethyl methacrylate to the monomer feed.

Sample Preparation for Mechanical Testing

The synthesized copolymers would be purified by precipitation and dried under vacuum. For mechanical testing, thin films of a standardized thickness would be prepared by solution casting or melt pressing.

Mechanical Property Characterization
  • Tensile Testing (ASTM D882): Tensile properties (tensile strength, Young's modulus, and elongation at break) would be measured using a universal testing machine. Dog-bone shaped specimens would be stretched at a constant strain rate until failure.

  • Dynamic Mechanical Analysis (DMA): DMA would be used to determine the glass transition temperature (Tg) and the storage modulus of the copolymers over a range of temperatures.

  • Hardness Testing (ASTM D2240): Shore hardness of the copolymer samples would be measured using a durometer to assess their resistance to indentation.

Visualizing the Impact of 9-AMM

The following diagrams illustrate the conceptual differences between a copolymer without 9-AMM and one incorporating the bulky monomer.

Copolymer_without_9AMM cluster_0 Copolymer Chain (without 9-AMM) backbone_1 ---M---M---M---M---M---

Caption: A simplified representation of a flexible copolymer chain.

Copolymer_with_9AMM cluster_1 Copolymer Chain with 9-AMM backbone_2 ---M--- AMM AMM backbone_3 ---M--- anthracene1 Anthracene Group AMM->anthracene1 AMM2 AMM backbone_4 ---M--- anthracene2 Anthracene Group AMM2->anthracene2

Caption: Incorporation of bulky 9-AMM monomers into the copolymer chain.

The following workflow outlines the proposed experimental validation process.

Experimental_Workflow synthesis Copolymer Synthesis (with and without 9-AMM) purification Purification and Drying synthesis->purification sample_prep Sample Preparation (Thin Films) purification->sample_prep testing Mechanical Testing sample_prep->testing tensile Tensile Test (ASTM D882) testing->tensile dma DMA testing->dma hardness Hardness Test (ASTM D2240) testing->hardness data_analysis Data Analysis and Comparison tensile->data_analysis dma->data_analysis hardness->data_analysis

Caption: Proposed workflow for empirical comparison of mechanical properties.

References

A Researcher's Guide to the Quantitative Analysis of Photodimerization Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics and efficiency of photochemical reactions is paramount. This guide provides a comparative overview of quantitative methods for analyzing photodimerization reactions using UV-Vis spectroscopy, complete with experimental protocols and data presentation to aid in experimental design and analysis.

The [2+2] photocycloaddition reaction of molecules like coumarins, cinnamic acids, and anthracenes is a fundamental process in organic photochemistry with applications in materials science and drug delivery. UV-Vis spectroscopy is a widely accessible and powerful tool for monitoring these reactions in real-time. By measuring the change in absorbance of the reactant or product, one can elucidate the reaction kinetics and determine the reaction's efficiency.

This guide compares two primary quantitative analysis methods: kinetic analysis and quantum yield determination. Kinetic analysis focuses on the rate of the reaction, providing insights into the reaction mechanism. In contrast, quantum yield determination quantifies the efficiency of the photochemical process, indicating how many molecules react for each photon absorbed.

Comparison of Quantitative Analysis Methods
FeatureKinetic Analysis (Pseudo-First-Order)Kinetic Analysis (Second-Order)Quantum Yield (Φ) Determination
Primary Output Apparent rate constant (k')Rate constant (k)Quantum Yield (Φ)
Information Gained Provides a simplified model of the reaction rate, useful for comparing relative rates under different conditions.Provides a more accurate representation of the bimolecular reaction mechanism.Measures the efficiency of the photoreaction, indicating the number of events per photon absorbed.
Experimental Conditions Requires the concentration of one reactant to be in large excess, or for the light intensity to be the limiting factor.Applicable when the concentrations of both reacting species are comparable and change significantly over time.Requires a calibrated light source or the use of a chemical actinometer to determine the photon flux.
Data Analysis Linear plot of ln(A) vs. time.Linear plot of 1/A vs. time.Calculation based on the initial rate of reaction, photon flux, and molar absorptivity.
Typical Application Rapid screening of reaction conditions, preliminary mechanistic studies.Detailed mechanistic studies, determination of true rate constants.Assessing the efficiency of a photochemical process, comparing the performance of different photosensitizers or reaction conditions.

Experimental Protocols

Protocol 1: Monitoring Photodimerization Kinetics

This protocol describes how to monitor the photodimerization of a compound like coumarin (B35378) using UV-Vis spectroscopy and analyze the data using pseudo-first-order kinetics.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette (1 cm path length) with a stir bar

  • UV lamp or LED with a specific wavelength output (e.g., 365 nm)

  • Solution of the compound of interest (e.g., 6-methylcoumarin (B191867) in a suitable solvent like acetonitrile) of a known concentration (e.g., 0.05 mM)

  • Stir plate

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the desired temperature for the cuvette holder.

    • Set the spectrophotometer to kinetics mode, measuring absorbance at the λmax of the monomer (e.g., ~320 nm for 6-methylcoumarin) at regular time intervals (e.g., every 30 seconds).

  • Sample Preparation:

    • Pipette the solution of the compound into the quartz cuvette and add the stir bar.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

  • Data Acquisition:

    • Start the kinetic scan to record the initial absorbance (A₀).

    • Turn on the UV lamp to initiate the photodimerization reaction. Ensure the lamp is positioned to irradiate the cuvette.

    • Continue recording the absorbance over time until the reaction reaches completion or a significant change is observed.

  • Data Analysis (Pseudo-First-Order):

    • Plot ln(Aₜ/A₀) versus time (t), where Aₜ is the absorbance at time t and A₀ is the initial absorbance.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics.

    • The slope of the line will be equal to -k', where k' is the apparent rate constant.

Protocol 2: Determination of Photochemical Quantum Yield (Φ)

This protocol outlines a method for determining the quantum yield of a photodimerization reaction using a calibrated light source.[1][2]

Materials:

  • UV-Vis spectrophotometer with a fiber-optic probe setup for online monitoring[3][4]

  • Calibrated UV LED or lamp with a known photon flux (photons/s)

  • Quartz cuvette with a stir bar

  • Solution of the compound of interest with a known concentration and molar absorptivity (ε) at the irradiation wavelength.

  • Stir plate

Procedure:

  • Determine Photon Flux (I₀):

    • The photon flux of the light source must be known. This can be determined using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.[1]

  • Instrument Setup:

    • Configure the UV-Vis spectrophotometer for time-course measurements, recording the full spectrum at set intervals.

    • Position the calibrated light source to irradiate the sample in the cuvette holder.

  • Sample Preparation:

    • Prepare a solution of the compound of interest such that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.

  • Data Acquisition:

    • Record the initial UV-Vis spectrum of the solution.

    • Start the irradiation and simultaneously begin recording spectra at regular time intervals.

  • Data Analysis:

    • From the time-resolved spectra, determine the initial rate of change of the reactant concentration, (d[C]/dt)₀. This can be calculated from the initial slope of the absorbance vs. time plot using the Beer-Lambert law (A = εbc).

    • The quantum yield (Φ) is then calculated using the following equation: Φ = (d[C]/dt)₀ / Iₐ where Iₐ is the rate of photon absorption by the solution, calculated from the incident photon flux (I₀) and the fraction of light absorbed by the sample.

Quantitative Data Presentation

The following tables provide examples of quantitative data obtained from UV-Vis analysis of photodimerization reactions for anthracene (B1667546) and coumarin derivatives.

Table 1: Kinetic Data for the Photodimerization of Anthracene Derivatives

Anthracene DerivativeSolventConcentration (mM)Rate Constant (k') (s⁻¹)Reference
Anthracene (A)CD₂Cl₂4.52.8 x 10⁻³[5]
9-Bromoanthracene (B)CD₂Cl₂4.52.6 x 10⁻⁴[5]

Table 2: Quantum Yields for Photodimerization and Photocycloreversion of Coumarin Dimers

Coumarin DimerSolventPhotodimerization ΦPhotocleavage ΦReference
anti-head-to-headAcetonitrile-~0.20[6]
syn-head-to-headAcetonitrile-< 0.01[6]
syn-head-to-tailAcetonitrile-~0.05[6]
6-MethylcoumarinWaterVaries with concentration-[7]

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language to illustrate key processes.

G Experimental Workflow for Kinetic Analysis A Prepare solution of known concentration B Equilibrate sample in spectrophotometer A->B C Record initial absorbance (A₀) B->C D Initiate photoreaction with UV source C->D E Monitor absorbance change over time D->E F Plot ln(Aₜ/A₀) vs. time E->F G Determine rate constant (k') from slope F->G

Caption: Workflow for kinetic analysis of photodimerization.

G Logical Flow for Quantum Yield Determination cluster_0 Photon Flux Determination cluster_1 Photoreaction Monitoring A Calibrate light source or use chemical actinometry B Determine incident photon flux (I₀) A->B D Calculate rate of photon absorption (Iₐ) B->D C Measure initial rate of concentration change (d[C]/dt)₀ E Calculate Quantum Yield (Φ) C->E D->E

Caption: Process for determining the quantum yield of a photoreaction.

References

comparative study of the photo-switching behavior of different anthracene-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, anthracene-based polymers represent a promising class of photoresponsive materials with diverse applications. Their ability to undergo reversible photochemical reactions, primarily [4+4] photocycloaddition, allows for precise spatiotemporal control over their physical and chemical properties. This guide provides a comparative overview of the photo-switching behavior of different anthracene-based polymers, supported by experimental data and detailed protocols.

The core photo-switching mechanism in most anthracene-based polymers is the reversible photodimerization of anthracene (B1667546) moieties.[1] Upon exposure to ultraviolet (UV) light, typically around 365 nm, two anthracene units undergo a [4+4] cycloaddition to form a dimer.[1][2] This process leads to a significant change in the polymer's structure and properties, including alterations in conjugation, absorption spectra, and solubility.[1] The reverse reaction, or photocleavage, can be induced by irradiation with shorter wavelength UV light (e.g., <300 nm) or by heating, restoring the original anthracene monomers.[3] This reversibility is a key feature for their application in areas like drug delivery, shape-memory materials, and photolithography.[4][5]

Quantitative Comparison of Photo-Switching Performance

The efficiency and robustness of the photo-switching process are critical for practical applications. Key performance indicators include the quantum yield of dimerization and cleavage, the rate of switching, and the material's resistance to fatigue over multiple switching cycles. The following table summarizes these parameters for representative anthracene-based polymer systems.

Polymer SystemDimerization Wavelength (nm)Cleavage StimulusDimerization Quantum Yield (Φ_dim)Cleavage Quantum Yield (Φ_cleav)Switching SpeedFatigue ResistanceReference
Poly(methyl methacrylate) with pendant anthracene groups~365UV (<300 nm) or Heat~0.1 - 0.3~0.8 - 0.9Minutes to hoursModerate; side reactions can occur[6]
Anthracene-containing polyamides~350Heat (120 °C)Not ReportedNot ReportedHoursGood thermal stabilityNot Directly Found
Anthracene-functionalized epoxy elastomers365HeatNot ReportedNot ReportedDependent on light intensity and temperatureGood; reversible crosslinking[5][7]
Supramolecular polymers with anthracene units365-460 (can be sensitized to visible light)Heat or Room TemperatureNot ReportedNot ReportedFast (minutes)Good; self-healing properties[8][9][10]

Note: Quantitative data for all parameters across a wide range of polymers is not always available in the literature, highlighting an area for future research. The presented values are indicative and can vary based on the specific polymer architecture, concentration, and experimental conditions.

Signaling Pathway and Experimental Workflow

To understand and characterize the photo-switching behavior of anthracene-based polymers, a systematic experimental approach is necessary. The following diagrams illustrate the fundamental signaling pathway of anthracene photodimerization and a typical experimental workflow for its investigation.

AnthracenePhotodimerization Anthracene_Monomer Anthracene Monomer (Ground State, S0) Excited_Monomer Excited Anthracene Monomer (Singlet State, S1) Anthracene_Monomer->Excited_Monomer hν (UV light, ~365 nm) Excited_Monomer->Anthracene_Monomer Fluorescence Excimer Excimer (Excited Dimer) Excited_Monomer->Excimer + Anthracene Monomer (S0) Dimer Anthracene Dimer Excimer->Dimer [4+4] Cycloaddition Dimer->Anthracene_Monomer hν' (<300 nm) or Heat

Caption: General mechanism of anthracene photodimerization and cleavage.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_photoswitching Photo-switching Study cluster_characterization Property Characterization Monomer_Synthesis Anthracene Monomer Functionalization Polymerization Polymerization (e.g., RAFT, ATRP) Monomer_Synthesis->Polymerization Purification Purification and Characterization (NMR, GPC) Polymerization->Purification Sample_Prep Sample Preparation (Solution or Film) Purification->Sample_Prep Irradiation UV Irradiation (Controlled Wavelength and Intensity) Sample_Prep->Irradiation Monitoring In-situ Monitoring (UV-vis, Fluorescence, NMR) Irradiation->Monitoring Kinetics Kinetic Analysis Monitoring->Kinetics Mechanical Mechanical Testing (DMA, Tensile) Kinetics->Mechanical Thermal Thermal Analysis (DSC, TGA) Kinetics->Thermal Morphological Morphological Analysis (AFM, SEM) Kinetics->Morphological

Caption: Typical experimental workflow for studying anthracene-based polymers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments in the study of anthracene-based photo-switching polymers.

Synthesis of Anthracene-Containing Polymers

The synthesis of anthracene-based polymers often involves the initial functionalization of an anthracene derivative to introduce a polymerizable group, followed by a controlled polymerization technique.

1. Monomer Synthesis (Example: 9-Anthracenemethyl Methacrylate):

  • Materials: 9-Anthracenemethanol (B72535), methacryloyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 9-anthracenemethanol and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add methacryloyl chloride dropwise to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Polymerization (Example: RAFT Polymerization):

  • Materials: Anthracene-containing monomer, initiator (e.g., AIBN), RAFT agent (e.g., CTA), and solvent (e.g., toluene (B28343) or dioxane).

  • Procedure:

    • Combine the monomer, initiator, and RAFT agent in a Schlenk flask.

    • Add the solvent and degas the solution by several freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

    • Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

    • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

    • Characterize the polymer's molecular weight and dispersity using gel permeation chromatography (GPC).

Characterization of Photo-Switching Behavior

The photo-switching process is typically monitored using spectroscopic techniques that can detect the changes in the anthracene chromophore.

1. UV-Vis Spectroscopy for Monitoring Photodimerization and Cleavage:

  • Instrumentation: UV-Vis spectrophotometer, UV light source with specific wavelength filters (e.g., 365 nm for dimerization, 254 nm for cleavage).

  • Procedure:

    • Prepare a dilute solution of the anthracene-based polymer in a suitable solvent (e.g., THF, chloroform) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum. The characteristic structured absorption of the anthracene monomer is typically observed between 300 and 400 nm.[1]

    • Irradiate the solution with UV light (e.g., 365 nm) for a set period.

    • Record the UV-Vis spectrum again. A decrease in the anthracene monomer absorption peaks indicates photodimerization.[2]

    • Repeat steps 3 and 4 to obtain a kinetic profile of the dimerization reaction.

    • To observe photocleavage, irradiate the dimerized sample with shorter wavelength UV light (e.g., 254 nm) or heat it, and monitor the reappearance of the monomer absorption peaks.

2. ¹H NMR Spectroscopy for Structural Confirmation:

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

  • Procedure:

    • Dissolve a sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum of the initial polymer. Note the characteristic aromatic proton signals of the anthracene moiety.

    • Irradiate the polymer solution in an NMR tube with UV light (using a UV-NMR setup or by irradiating externally and then measuring).

    • Acquire a ¹H NMR spectrum of the irradiated sample. The appearance of new aliphatic proton signals and a change in the aromatic region will confirm the formation of the dimer.

    • The integration of the monomer and dimer signals can be used to quantify the extent of the photoreaction.

By systematically applying these protocols and analytical techniques, researchers can gain a comprehensive understanding of the photo-switching behavior of novel anthracene-based polymers, paving the way for the rational design of advanced photoresponsive materials.

References

Safety Operating Guide

Proper Disposal of 9-Anthracenylmethyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other scientific fields, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9-Anthracenylmethyl methacrylate (B99206) (CAS No. 31645-35-9), ensuring a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 9-Anthracenylmethyl methacrylate with appropriate safety measures. This compound is a solid that can cause skin irritation, serious eye damage, and is suspected of causing genetic defects[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges[2].

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood[1].

  • Avoid creating dust during handling[1].

  • Wash hands thoroughly after handling the chemical[1].

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 31645-35-9[1][2]
Molecular Formula C₁₉H₁₆O₂[2]
Molecular Weight 276.33 g/mol [2]
Appearance Solid[1][2]
Melting Point 80-85 °C[1][2]
Boiling Point 443.0 ± 14.0 °C (Predicted)[1]
Storage Store in a cool, dry, well-ventilated place away from light[1].

III. Step-by-Step Disposal Protocol

This compound should be treated as hazardous waste. The primary recommended disposal method is incineration[1].

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a compatible material that will not react with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

Step 2: Preparing for Disposal

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Final Disposal

  • The recommended method of disposal is to contact a licensed professional waste disposal service[1].

  • The material should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Never dispose of this compound down the drain or in the regular trash[1].

Contaminated Materials:

  • Any materials, such as gloves, filter paper, or containers, that are contaminated with this compound should also be disposed of as hazardous waste following the same procedures[1].

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify 9-Anthracenylmethyl methacrylate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Cool, Dry, Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Prepare for Transport (Follow Institutional Guidelines) E->F G Incineration by Professional Service (with afterburner and scrubber) F->G H End: Proper Disposal Complete G->H

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 9-Anthracenylmethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 9-Anthracenylmethyl methacrylate (B99206) (CAS No. 31645-35-9). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

9-Anthracenylmethyl methacrylate is a solid methacrylate monomer that poses potential hazards, including skin and eye irritation.[1][2] While specific toxicity data is limited, it is prudent to handle it with the same precautions as other acrylate (B77674) monomers, which are known to be potential skin sensitizers.[2][3]

Minimum Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Nitrile gloves. For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact and potential sensitization.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Minimizes inhalation of the solid powder, especially when weighing or transferring.
Body Protection Laboratory coat.Protects skin and clothing from contamination.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

Property Value Source
CAS Number 31645-35-9[4][5]
Molecular Formula C₁₉H₁₆O₂[5]
Molecular Weight 276.33 g/mol [5]
Appearance Solid[4]
Melting Point 80 - 85 °C[4][5]
Boiling Point 443.0 ± 14.0 °C (Predicted)[4]
Flash Point No data available[4]
Water Solubility No data available[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Work Area: Conduct all handling and weighing of this compound powder within a certified chemical fume hood to minimize inhalation exposure.

  • PPE: Don the minimum required PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to prevent dispersal of the powder.

  • Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces with a damp paper towel, followed by a dry one. Dispose of these towels as contaminated waste.

3.2. Solution Preparation:

  • Solvent Addition: Slowly add the weighed this compound to the desired solvent in a flask or beaker within the chemical fume hood.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous stirring that could create aerosols.

  • Container Sealing: Once dissolved, securely cap the container.

3.3. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Temperature Control: Be mindful of the reaction temperature, as methacrylates can polymerize exothermically.[6]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[4]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Unused/Excess Solid:

  • Collection: Collect unused or excess solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should include the chemical name, "Hazardous Waste," and the date.

  • Disposal: Dispose of the container through your institution's hazardous waste management program. DO NOT dispose of it in the regular trash.

4.2. Contaminated Materials:

  • Segregation: All items that have come into direct contact with this compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be considered contaminated waste.

  • Collection: Place all contaminated materials in a designated, sealed, and labeled hazardous waste bag or container.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

4.3. Liquid Waste (Solutions):

  • Collection: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Labeling: The label must clearly indicate the chemical name and its concentration.

  • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. DO NOT pour down the drain.

Emergency Procedures

5.1. Spills:

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep or scoop the material into a labeled hazardous waste container.

    • Avoid creating dust.

    • Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

5.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Logical Workflow for Handling this compound

handling_workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh Solid prep_area->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Conduct Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_reaction->emergency_exposure If exposure occurs cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_solid->cleanup_liquid cleanup_ppe Doff and Dispose of PPE cleanup_liquid->cleanup_ppe

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Anthracenylmethyl methacrylate
Reactant of Route 2
Reactant of Route 2
9-Anthracenylmethyl methacrylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.